molecular formula C6H13BrO3 B1667889 Br-PEG3-OH CAS No. 57641-67-5

Br-PEG3-OH

Número de catálogo: B1667889
Número CAS: 57641-67-5
Peso molecular: 213.07 g/mol
Clave InChI: JYRDRGOLCZHQJZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bromo-PEG3-alcohol is a PEG derivative containing a bromide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.

Propiedades

IUPAC Name

2-[2-(2-bromoethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRDRGOLCZHQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57641-67-5
Record name Bromo-PEG3-alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Br-PEG3-OH: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical properties, stability, and handling of Br-PEG3-OH (1-(2-Bromoethoxy)-2-(2-hydroxyethoxy)ethane), a heterobifunctional linker essential in bioconjugation, PROTAC development, and advanced drug delivery systems.

Core Chemical and Physical Properties

This compound is a versatile polyethylene (B3416737) glycol (PEG) derivative featuring a terminal bromide and a hydroxyl group. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the hydroxyl group allows for further derivatization.[1][2] The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media.[1][2]

The fundamental properties of this compound (CAS Number: 57641-67-5) are summarized below.

PropertyValue
Molecular Formula C₆H₁₃BrO₃
Molecular Weight 213.07 g/mol
Appearance Colorless to light yellow liquid
Purity Typically ≥95%
Boiling Point 276.3 ± 20.0 °C (Predicted)
Density 1.411 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in Water, DMSO, DMF, DCM
Storage Short-term (days to weeks) at 0-4 °C; Long-term (months to years) at -20°C

(Data sourced from multiple chemical suppliers and databases)[1][2][3][4][5]

Stability and Handling

The stability of this compound is critical for its successful application. Key considerations include:

  • Reactivity: The primary reactive site is the alkyl bromide, which readily undergoes Sₙ2 reactions with nucleophiles such as thiols (from cysteine) and amines (from lysine (B10760008) or N-termini).[1][2] The reactivity of the bromide group makes the linker susceptible to hydrolysis in aqueous environments over prolonged periods.[6] Therefore, stock solutions should be prepared in anhydrous solvents and used promptly.

  • Storage: For long-term stability, the compound must be stored in a dry, dark environment at -20°C.[1][2] It is stable enough for shipping at ambient temperatures for a few weeks.[2] Before use, it should be equilibrated to room temperature before opening to prevent moisture condensation.

  • pH Considerations: Reactions with thiols are typically more efficient at a pH of 8.0-9.0. Amine alkylation also benefits from a basic pH to ensure the amine is deprotonated and nucleophilic. Acidic conditions will protonate amines, reducing their nucleophilicity, while strongly basic conditions may promote side reactions.

Experimental Protocols

The following is a general protocol for the conjugation of this compound to a primary amine-containing substrate, a common step in linker chemistry.

General Protocol for Amine Alkylation

Objective: To form a stable secondary amine bond by reacting this compound with a primary amine.

Materials:

  • Amine-containing substrate (e.g., a small molecule, peptide)

  • This compound

  • Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA or Potassium Carbonate - K₂CO₃)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel and stirring apparatus

  • Analytical tools for monitoring (TLC or LC-MS)

  • Purification system (e.g., Preparative HPLC with a C18 column)

Procedure:

  • Under an inert atmosphere, dissolve the amine-containing substrate (1.0 equivalent) in anhydrous DMF.

  • Add the base (2-3 equivalents) to the solution. If using a solid base like K₂CO₃, ensure it is finely ground. Stir for 15 minutes.

  • In a separate vial, dissolve this compound (1.2 to 1.5 equivalents) in a minimal amount of anhydrous DMF.

  • Add the this compound solution dropwise to the stirring substrate solution.

  • Heat the reaction mixture to a temperature between room temperature and 60°C. The optimal temperature depends on the reactivity of the amine.

  • Stir the reaction for 12-24 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and quench the reaction by adding a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by preparative HPLC to isolate the desired mono-alkylated product.

Note: A common challenge is over-alkylation. Using an excess of the amine substrate can favor mono-alkylation.[7][8]

G cluster_workflow Amine Alkylation & Purification Workflow start Dissolve Amine Substrate (1.0 eq) in Anhydrous DMF add_base Add Base (e.g., DIPEA, 2-3 eq) start->add_base Inert Atmosphere add_peg Add this compound (1.2-1.5 eq) add_base->add_peg react React at RT-60°C (12-24h) add_peg->react monitor Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete quench Quench with Water monitor->quench Complete purify Purify Conjugate (Prep-HPLC) quench->purify

Workflow for Amine Alkylation using this compound

Application Logic: Bifunctional Linkage

This compound is fundamentally a bifunctional linker. Its utility lies in its ability to connect two different molecular entities, for example, a targeting ligand and a therapeutic payload, which is the core principle behind Antibody-Drug Conjugates (ADCs) and PROTACs.[5][9]

The logical workflow for its application involves sequential or orthogonal reactions with its two functional ends.

G cluster_logic Logical Role of this compound br_peg_oh This compound Linker Bromide (-Br) Hydroxyl (-OH) intermediate Intermediate Conjugate (Molecule A-PEG3-OH) br_peg_oh:e->intermediate:w mol1 Molecule A (e.g., Payload) with Nucleophile (-NH2, -SH) mol1:e->br_peg_oh:w Sₙ2 Reaction mol2 Molecule B (e.g., Targeting Ligand) with Carboxyl (-COOH) final_product Final Bifunctional Conjugate (Molecule A-PEG3-O-Molecule B) mol2->final_product intermediate->final_product Esterification with Activated Molecule B

Application logic of this compound as a linker

References

mechanism of action of Br-PEG3-OH in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Br-PEG3-OH in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional linker that is instrumental in the field of bioconjugation.[1] It consists of a three-unit polyethylene (B3416737) glycol (PEG) spacer, which imparts hydrophilicity, flanked by a reactive bromo group at one end and a terminal hydroxyl group at the other.[1] This unique architecture allows for the covalent linkage of diverse molecular entities, such as proteins, peptides, and small molecule drugs, thereby enabling the creation of complex biomolecular constructs like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3] The PEG spacer enhances the aqueous solubility and can reduce the immunogenicity of the resulting conjugate.[3][4] This guide elucidates the core mechanism of action of this compound, presents quantitative data, details experimental protocols, and provides visual diagrams of the key processes.

Core Mechanism of Action

The utility of this compound in bioconjugation is centered on the distinct reactivities of its two terminal functional groups: the bromo group and the hydroxyl group.

The Bromo Group: A Reactive Handle for Nucleophilic Substitution

The primary role of the bromo group is to act as an efficient leaving group in bimolecular nucleophilic substitution (SN2) reactions.[5] The carbon-bromine (C-Br) bond is electrophilic and is readily attacked by soft nucleophiles, most notably the thiol group (-SH) of cysteine residues found in proteins and peptides.[6] This thiol-alkylation reaction results in the formation of a highly stable thioether bond, a crucial linkage for creating durable bioconjugates.[5][6]

The efficiency of this conjugation is dependent on the nucleophilicity of the thiol, which is favored at a pH range of 7.0-8.5, where the thiol group is sufficiently deprotonated to its more reactive thiolate form (R-S⁻).[7] While other nucleophilic amino acid residues like lysine, histidine, methionine, and tyrosine can also react with the bromo group, these reactions are generally less efficient and often require harsher conditions, such as a more basic pH.[7] Careful control of reaction conditions, particularly pH, allows for selective targeting of cysteine residues.[7]

G BrPEG This compound TransitionState Sₙ2 Transition State BrPEG->TransitionState Nucleophilic Attack Protein Protein-SH (Cysteine Residue) inv1 Protein->inv1 Thiolate Protein-S⁻ (Thiolate Anion) Thiolate->TransitionState Conjugate Protein-S-PEG3-OH (Stable Thioether Bond) TransitionState->Conjugate C-Br Bond Cleavage HBr HBr (Byproduct) TransitionState->HBr inv1->Thiolate pH 7.0-8.5 inv2

Mechanism of SN2 reaction between this compound and a cysteine residue.
The Hydroxyl Group: A Latent Functional Handle

In contrast to the reactive bromo group, the terminal hydroxyl (-OH) group is a primary alcohol and is relatively inert under standard bioconjugation conditions.[4][8] This low reactivity is advantageous as it prevents undesirable side reactions and allows the hydroxyl group to serve as a latent handle for subsequent modifications.[4]

The hydroxyl group can be chemically activated and converted into a variety of other functional groups.[4] A common strategy is to transform it into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively.[4] This activation step renders the terminal position susceptible to a second nucleophilic substitution, enabling the introduction of a different functional moiety for sequential conjugation strategies.[4][8]

Quantitative Data Presentation

The choice of a linker in bioconjugate design is a critical decision. The following tables provide a quantitative comparison of bromo-functionalized linkers with other common reactive groups.

Table 1: Comparative Reactivity of Thiol-Reactive Functional Groups

Functional Group Target Residue Reaction pH Relative Reaction Rate Resulting Linkage Key Advantages Key Disadvantages
Bromoacetyl Cysteine (Thiol) 6.5 - 9.0 Slow to Fast Thioether Forms a highly stable bond.[6] Slower kinetics than maleimide (B117702) at neutral pH.[6]
Maleimide Cysteine (Thiol) 6.5 - 7.5 Very Fast Thioether Highly efficient and selective for thiols.[9] Resulting bond can undergo retro-Michael reaction, leading to instability.[10]

| Iodoacetyl | Cysteine (Thiol) | 6.5 - 9.0 | Fast | Thioether | More reactive than bromoacetyl.[5] | Reagent can be less stable.[5] |

Note: Reaction rates are highly dependent on specific substrates and reaction conditions.

Table 2: Comparison of Leaving Groups for PEG Linker Reactions with Thiols

Leaving Group Reaction Mechanism Relative Reactivity Resulting Linkage Linkage Stability
Bromo-PEG SN2 Moderate to Fast Thioether Highly Stable[5]
Iodo-PEG SN2 Fast Thioether Highly Stable[5]
Tosyl-PEG SN2 Moderate to Fast Thioether Highly Stable[5]

| Mesyl-PEG | SN2 | Fast | Thioether | Highly Stable[3][7] |

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation.

Protocol 1: Cysteine-Specific Protein Conjugation with this compound

This protocol outlines a general procedure for conjugating a bromo-functionalized PEG linker to cysteine residues on a protein.[11]

Materials:

  • Protein with accessible cysteine residues in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)[11]

  • This compound dissolved in a water-miscible organic solvent (e.g., DMSO)[11]

  • Reducing agent (e.g., TCEP) if disulfide bond reduction is needed[10]

  • Quenching reagent (e.g., N-acetyl-L-cysteine)[10]

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[10]

Procedure:

  • Protein Preparation (if necessary): If target cysteines are involved in disulfide bonds, reduce the protein with a 10-fold molar excess of TCEP at 37°C for 30 minutes.[10]

  • Buffer Exchange: Remove the reducing agent by buffer exchange into a degassed conjugation buffer (e.g., PBS, pH 7.2) using a desalting column.[10]

  • Linker Preparation: Immediately before use, prepare a stock solution of this compound in DMSO.[10]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should typically be below 10% (v/v).[10]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[9] The optimal time and temperature should be determined empirically.[10]

  • Quenching: Stop the reaction by adding an excess of a quenching reagent like N-acetyl-L-cysteine to react with any unreacted this compound.[10]

  • Purification: Purify the resulting conjugate using SEC or dialysis to remove unreacted linker, quenching reagent, and any aggregates.[10]

Protocol 2: Activation of the Terminal Hydroxyl Group

This protocol describes the conversion of the terminal -OH group to a tosylate, a better leaving group for subsequent reactions.[4]

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Tosyl chloride (TsCl)

  • Base (e.g., Triethylamine, TEA, or Pyridine)

Procedure:

  • Dissolution: Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Addition of Reagents: Add the base (e.g., 1.5 equivalents of TEA) to the solution, followed by the slow, dropwise addition of TsCl (1.2 equivalents) dissolved in the anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the resulting Br-PEG3-OTs product, typically by column chromatography.

G cluster_workflow Bioconjugation Workflow ProteinPrep 1. Protein Preparation (e.g., Disulfide Reduction) BufferEx 2. Buffer Exchange (pH 7.2-7.5) ProteinPrep->BufferEx Conjugation 3. Conjugation Reaction (Add this compound) BufferEx->Conjugation Incubation 4. Incubation (2-4h at RT or overnight at 4°C) Conjugation->Incubation Quenching 5. Quenching (Add excess thiol) Incubation->Quenching Purification 6. Purification (SEC/Dialysis) Quenching->Purification Analysis 7. Analysis of Conjugate (SDS-PAGE, MS) Purification->Analysis

General experimental workflow for protein conjugation using this compound.

Conclusion

This compound serves as a versatile and valuable tool in bioconjugation. Its mechanism of action is defined by the dual-functional nature of its terminal groups. The bromo group provides a reliable handle for forming stable thioether bonds with cysteine residues via an SN2 reaction.[5][6] Concurrently, the relatively inert hydroxyl group offers the potential for subsequent chemical modification, allowing for the construction of more complex and multifunctional biomolecules.[1][4] A thorough understanding of its reactivity, supported by quantitative data and robust experimental protocols, enables researchers to effectively leverage this compound for a wide range of applications in drug development and biotechnology.

References

The Core Role of Br-PEG3-OH: An In-depth Technical Guide to a Versatile Hydrophilic Spacer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of advanced drug development, bioconjugation, and proteomics, the linker molecule is a critical component that dictates the efficacy, stability, and pharmacokinetic properties of complex biologics. Br-PEG3-OH, or 2-[2-(2-bromoethoxy)ethoxy]ethanol, has emerged as a fundamental building block in this domain. It is a heterobifunctional linker featuring a terminal bromide group, a central hydrophilic tri(ethylene glycol) (PEG3) spacer, and a terminal hydroxyl group.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, core functions, and applications, with a focus on its role as a hydrophilic spacer for researchers, scientists, and drug development professionals.

The primary utility of this compound lies in its polyethylene (B3416737) glycol spacer, which imparts hydrophilicity and solubility to the molecules it connects.[1][2] The terminal bromide serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to biomolecules, while the hydroxyl group offers a versatile handle for further chemical modification.[1][2] These attributes make this compound a key component in the synthesis of more complex linkers for Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and for general PEGylation of proteins and peptides.[1][3]

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueReferences
IUPAC Name 2-[2-(2-bromoethoxy)ethoxy]ethanol[2]
Synonyms This compound, Bromo-PEG3-alcohol[2][3]
CAS Number 57641-67-5[1][4]
Molecular Formula C6H13BrO3[1][4]
Molecular Weight 213.07 g/mol [2]
Appearance Light yellow to yellow liquid[4]
Purity ≥98%[1]
Solubility Water, DMSO, DMF, DCM[1]
Boiling Point 276.3 ± 20.0 °C at 760 mmHg[4]
Density 1.411 ± 0.06 g/cm³[4]
Storage Condition -20°C for long term[1][2]

Core Functionality and Chemical Reactivity

The utility of this compound is defined by its three distinct components: the bromo group, the PEG3 spacer, and the hydroxyl group.

The Hydrophilic PEG3 Spacer

The central tri(ethylene glycol) chain is the cornerstone of the linker's function. PEGylation—the process of attaching PEG chains to molecules—is a well-established strategy to improve the pharmacological properties of therapeutics.[5] The PEG3 spacer in this compound:

  • Enhances Hydrophilicity: The ether oxygens in the PEG chain form hydrogen bonds with water, significantly increasing the aqueous solubility of the resulting conjugate.[1] This is critical for preventing the aggregation of hydrophobic drugs or modified proteins.

  • Improves Pharmacokinetics: The increased hydrodynamic size imparted by the PEG chain can help reduce renal clearance, thereby extending the circulation half-life of the conjugated therapeutic.[5]

  • Provides Spatial Separation: The defined length of the PEG3 spacer provides precise control over the distance between the two conjugated molecules, which is a critical factor in applications like PROTACs, where optimal orientation of a target protein and an E3 ligase is required for efficacy.[6][7]

Reactive Functional Groups

The two terminal groups on this compound provide its chemical reactivity and versatility.

This compound structure and its reactive functional groups.
  • Bromo (Br) Group: The bromide atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack.[1][2][8] This allows for efficient conjugation to biomolecules, typically via thiol groups (from cysteine residues) or amine groups (from lysine (B10760008) residues), forming stable thioether or amine bonds, respectively.[8][9]

  • Hydroxyl (OH) Group: The terminal hydroxyl group is a versatile chemical handle that enables further derivatization.[1][2] While it can be used for conjugation, it is more commonly modified to introduce other functional groups, thereby creating a wider range of heterobifunctional linkers. For example, the hydroxyl group can be oxidized to a carboxylic acid (Br-PEG3-Acid)[10] or converted to an azide (B81097) (Br-PEG3-Azide)[9] for use in click chemistry.

cluster_bromo Reaction at Bromo End cluster_hydroxyl Reaction at Hydroxyl End BrPEGOH This compound Nucleophile Nucleophile (e.g., R-SH, R-NH2) Reagent Reagent 'X' Conjugate R-S-PEG3-OH or R-NH-PEG3-OH Nucleophile->Conjugate Nucleophilic Substitution Derivative Br-PEG3-X (e.g., X = OMs, Acid, N3) Reagent->Derivative Derivatization

General reaction pathways for this compound.

Key Applications in Drug Development

This compound serves as a foundational linker in several cutting-edge therapeutic and research areas.

PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase.[3][4][6] The linker connecting the target protein ligand and the E3 ligase ligand is crucial for the formation and stability of the resulting ternary complex.[6] this compound is a common starting material for constructing these linkers. The hydrophilic PEG3 spacer enhances the solubility of the often-hydrophobic PROTAC molecule and provides the optimal length and flexibility needed to facilitate productive protein-protein interactions.[6][7]

start Starting Materials step1 Step 1: First Nucleophilic Substitution (Couple Ligand 1 to Br-PEG-Linker) start->step1 intermediate Ligand-Linker Intermediate step1->intermediate step2 Step 2: Second Nucleophilic Substitution (Couple Ligand 2 to Intermediate) intermediate->step2 protac Final PROTAC Molecule step2->protac purify Purification & Characterization (HPLC, LC-MS) protac->purify

Logical workflow for PROTAC synthesis using a PEG linker.
Antibody-Drug Conjugate (ADC) Development

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells.[11] The linker in an ADC is critical for ensuring stability in circulation and efficient drug release at the target site. While this compound itself is not typically used directly, its derivatives (like those with maleimide (B117702) or NHS ester functionalities) are highly relevant. The inclusion of the PEG3 spacer enhances the hydrophilicity of the ADC, which can reduce aggregation, improve solubility, and lead to a more homogeneous product with a controlled drug-to-antibody ratio (DAR).[11]

PEGylation of Proteins and Peptides

This compound is a building block for creating larger, activated PEG reagents used for the PEGylation of therapeutic proteins and peptides.[12] PEGylation can mask the biomolecule from the host's immune system, reducing immunogenicity, and increase its in vivo half-life by preventing rapid clearance.[5]

Experimental Protocols

While specific reaction conditions must be optimized for each unique substrate, the following sections provide generalized protocols for the key reactions involving this compound. The protocols are adapted from methodologies for similar bromo-PEG linkers.[7][13]

Protocol 1: General Conjugation to a Thiol-Containing Molecule (e.g., Cysteine on a Peptide)

This protocol describes the nucleophilic substitution of the bromide group by a thiol.

Materials:

  • Thiol-containing molecule (e.g., peptide, protein)

  • This compound

  • Anhydrous, water-miscible solvent (e.g., DMSO, DMF)

  • Conjugation Buffer: Degassed phosphate-buffered saline (PBS), pH 7.2-7.5

  • (Optional) Mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Protein/Peptide Preparation: If necessary (e.g., for antibodies with disulfide bonds), dissolve the biomolecule in the conjugation buffer and add a 10-fold molar excess of TCEP. Incubate at 37°C for 30 minutes to reduce disulfide bonds and expose free thiols. Remove the reducing agent via buffer exchange into fresh, degassed conjugation buffer.[14]

  • Linker Preparation: Immediately before use, dissolve this compound in DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein/peptide solution. Ensure the final concentration of the organic solvent (DMSO) is below 10% (v/v) to maintain protein integrity.[14]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation. Monitor reaction progress using LC-MS if possible.

  • Quenching: Add an excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted this compound and incubate for 30 minutes.[14]

  • Purification: Purify the resulting conjugate using SEC or affinity chromatography to remove excess linker and other small molecules.[14]

  • Characterization: Characterize the final conjugate using SDS-PAGE, mass spectrometry, and other relevant analytical techniques to confirm successful conjugation and purity.

Protocol 2: General Derivatization of the Hydroxyl Group (Example: Mesylation)

This protocol describes the conversion of the terminal hydroxyl group into a mesylate, creating Br-PEG3-OMs, another useful heterobifunctional linker.

Materials:

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Methanesulfonyl chloride (MsCl)

  • Nitrogen or Argon atmosphere

  • Standard workup reagents (e.g., saturated aqueous NaHCO3, brine)

  • Drying agent (e.g., anhydrous Na2SO4)

  • Purification system (e.g., flash column chromatography)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.

  • Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure Br-PEG3-OMs linker.

Conclusion

This compound is a highly versatile and valuable chemical tool in modern biopharmaceutical research. Its well-defined structure, comprising a reactive bromo group, a solubilizing PEG3 spacer, and a modifiable hydroxyl group, provides an ideal platform for the construction of sophisticated molecular architectures. The hydrophilic nature of the PEG spacer is instrumental in overcoming solubility and aggregation challenges common in drug development, while its precise length allows for the rational design of linkers for complex applications such as PROTACs and ADCs. By understanding the core properties and reactivity of this compound, researchers can effectively leverage this linker to advance the development of next-generation therapeutics.

References

The Strategic Application of Br-PEG3-OH in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to selectively eliminate target proteins by co-opting the cell's own ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules are comprised of two distinct ligands—one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—tethered by a chemical linker.[4][5] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[6][7][] Among the diverse array of linkers utilized in PROTAC design, polyethylene (B3416737) glycol (PEG)-based linkers have garnered significant attention for their unique and advantageous properties.[5][9][10] This technical guide provides a comprehensive exploration of Br-PEG3-OH, a specific PEG-based linker, and its applications in the development of novel protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are characterized by repeating ethylene (B1197577) glycol units, which bestow a unique combination of hydrophilicity and flexibility.[5][6] This directly addresses a significant challenge in PROTAC development: their often-high molecular weight and lipophilicity, which can result in poor aqueous solubility and limited cell permeability.[6]

Key Advantages of PEG Linkers:

  • Enhanced Solubility: The hydrophilic nature of the repeating ether oxygens in the PEG chain significantly improves the aqueous solubility of the PROTAC molecule, a crucial factor for bioavailability and formulation.[6][9][11]

  • Increased Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides conformational flexibility.[6] This allows the PROTAC to more readily adopt an optimal orientation for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[12]

  • Tunable Length: PEG linkers can be readily synthesized in various lengths, allowing for the systematic optimization of the distance between the two ligands to achieve maximal degradation efficiency.[7][9]

This compound: A Versatile Tool for PROTAC Synthesis

This compound is a bifunctional linker featuring a three-unit PEG chain with a terminal bromide and a terminal hydroxyl group.[13][14][15] This heterobifunctional nature allows for the controlled and sequential conjugation of the POI and E3 ligase ligands, providing a versatile platform for PROTAC assembly. The bromide serves as a good leaving group for nucleophilic substitution, while the hydroxyl group can be further functionalized or activated for coupling reactions.[14][15]

Physicochemical Properties

The incorporation of a PEG linker like this compound directly influences key physicochemical properties that are critical for a molecule's drug-like characteristics.

PropertyGeneral Effect of PEGylationRationale
Solubility IncreasedThe hydrophilic ether oxygens in the PEG chain enhance interactions with aqueous environments.[6][9][11]
Lipophilicity (cLogP) DecreasedThe polar nature of the PEG linker reduces the overall lipophilicity of the PROTAC molecule.[6]
Topological Polar Surface Area (TPSA) IncreasedThe addition of polar ether oxygens increases the TPSA, which can influence cell permeability.[6]
Cell Permeability ModulatedWhile increased hydrophilicity can reduce passive diffusion, the flexibility of the PEG linker can allow the PROTAC to adopt conformations that shield polar groups, potentially aiding membrane transit. The overall effect is a balance that often needs to be empirically determined.[11]

Data in this table is a qualitative summary based on established principles of PEG linkers in PROTAC design.

Signaling Pathways and Experimental Workflows

The fundamental mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) PROTAC->PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation workflow.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using a this compound linker is a modular process that typically involves sequential coupling steps.

Synthesis_Workflow Start Start Materials: - POI Ligand - E3 Ligase Ligand - this compound Step1 Step 1: First Conjugation (e.g., POI Ligand + this compound) Start->Step1 Intermediate Intermediate: POI-PEG3-OH Step1->Intermediate Step2 Step 2: Functionalization of Hydroxyl (e.g., Activation or Conversion) Intermediate->Step2 Activated_Intermediate Activated Intermediate: POI-PEG3-X Step2->Activated_Intermediate Step3 Step 3: Second Conjugation (Activated Intermediate + E3 Ligase Ligand) Activated_Intermediate->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Purification Purification and Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purification

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Bond Formation

This protocol describes a general method for coupling a component with a carboxylic acid to the hydroxyl group of a Br-PEG3-linker intermediate, followed by conjugation to an amine-containing component.

Step 1: Conjugation of Carboxylic Acid-Containing Component to this compound

  • Reagents and Materials:

    • Carboxylic acid-functionalized component (POI or E3 Ligase Ligand)

    • This compound

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve the carboxylic acid-functionalized component (1.0 eq) and this compound (1.1 eq) in anhydrous DMF under an inert atmosphere.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting intermediate by flash column chromatography.

Step 2: Conjugation of the Intermediate to an Amine-Containing Component

  • Reagents and Materials:

    • Purified intermediate from Step 1

    • Amine-functionalized component (POI or E3 Ligase Ligand)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the amine-functionalized component (1.1 eq) in anhydrous DMF.

    • Add the purified intermediate from Step 1 (1.0 eq) and K₂CO₃ (3.0 eq) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 16-24 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC molecule by preparative HPLC.

Western Blot for Target Protein Degradation

This protocol is used to assess the efficacy of a synthesized PROTAC in degrading the target protein in a cellular context.

  • Materials:

    • Cell line expressing the target protein

    • Synthesized PROTAC

    • DMSO (vehicle control)

    • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Protein quantification assay (e.g., BCA assay)

  • Procedure:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration in each lysate.

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

    • Quantify the band intensities to determine the extent of protein degradation.

Conclusion and Future Directions

This compound represents a valuable and versatile linker for the development of PROTACs. Its heterobifunctional nature allows for controlled synthetic strategies, while the PEG component imparts favorable physicochemical properties that can enhance the drug-like characteristics of the final molecule. The continued exploration of linkers with varying lengths, compositions, and rigidities will undoubtedly be a driving force in the advancement of targeted protein degradation as a therapeutic strategy. As our understanding of the intricate structure-activity relationships of PROTACs deepens, the rational design of linkers like this compound will be paramount in unlocking the full potential of this transformative technology.

References

The Bromide Leaving Group in Br-PEG3-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the reactivity of the bromide leaving group in Br-PEG3-OH (2-(2-(2-bromoethoxy)ethoxy)ethan-1-ol). Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its chemical properties, reaction mechanisms, and practical applications in bioconjugation and medicinal chemistry.

Core Concepts: The Chemistry of the Bromide Leaving Group

This compound is a heterobifunctional linker possessing a terminal bromide and a terminal hydroxyl group, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. The utility of this molecule in bioconjugation and as a PROTAC linker hinges on the nature of the bromide as an excellent leaving group.[1][2]

The carbon-bromine (C-Br) bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. In reactions, the bromide ion departs with the pair of electrons from the C-Br bond. The stability of the resulting bromide anion (Br-) is a key factor in its efficacy as a leaving group. Bromide is the conjugate base of a strong acid, hydrobromic acid (HBr), which means it is a weak base and can stabilize the negative charge effectively in solution.[3] This characteristic facilitates nucleophilic substitution reactions, allowing for the efficient formation of new covalent bonds under mild conditions suitable for sensitive biomolecules.[3]

The primary reaction mechanism involving the bromide leaving group in this compound is the bimolecular nucleophilic substitution (SN2) reaction.[3][4] In this one-step process, a nucleophile attacks the electrophilic carbon atom simultaneously as the bromide leaving group departs. This mechanism is favored for primary alkyl halides like this compound.

Comparative Reactivity of Leaving Groups

While quantitative kinetic data comparing various PEGylated leaving groups in a single study is not always readily available, relative reactivities can be inferred from fundamental principles of organic chemistry.[3] The reactivity of halo-PEG linkers in SN2 reactions with nucleophiles such as thiols generally follows the trend of leaving group ability: I > Br > Cl.[3] Tosylate (OTs) is another excellent leaving group, with reactivity often comparable to or slightly better than bromide.[3]

Leaving GroupReaction MechanismRelative RateResulting LinkageStability of LinkageNotes
Bromo (Br) SN2Moderate to FastThioether (with thiols)Highly StableGood leaving group, forms a very stable bond.[3]
Iodo (I)SN2FastThioether (with thiols)Highly StableMore reactive than bromide but the reagent can be less stable.[3]
Chloro (Cl)SN2SlowThioether (with thiols)Highly StableLess reactive compared to bromide and iodide.[3]
Tosylate (OTs)SN2FastThioether (with thiols)Highly StableExcellent leaving group, comparable to or slightly more reactive than bromide.[3]
Mesylate (Ms)SN2FastThioether (with thiols)Highly StableExcellent leaving group, often considered slightly more reactive than bromide.[5]

Experimental Protocols

The following are representative experimental protocols for nucleophilic substitution reactions with bromo-PEG compounds. These protocols may require optimization for specific substrates and desired outcomes.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

This protocol describes a general method for the N-alkylation of a primary amine with a bromo-PEG derivative.[4]

Materials:

  • This compound

  • Benzylamine (B48309)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add potassium carbonate (2.0-3.0 equivalents) and benzylamine (1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 60-80 °C) to increase the rate.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with diethyl ether or another suitable organic solvent (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

This protocol outlines the formation of a stable thioether linkage.[4]

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add potassium carbonate (1.5 equivalents) and thiophenol (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, add water to quench the reaction.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Reaction with a Phenol (B47542)

This protocol details the formation of an ether linkage with a phenolic compound.[4]

Materials:

  • This compound

  • Phenol

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.1 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to form the sodium phenoxide.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

SN2 Reaction Pathway

The fundamental reaction pathway for the substitution of the bromide on this compound is the SN2 mechanism.

SN2_Pathway reactant Nu:⁻ + H-(O-PEG3)-Br transition [Nu---C---Br]⁻ᵟ reactant->transition Attack product Nu-(O-PEG3)-H + Br⁻ transition->product Leaving Group Departure

Caption: Generalized SN2 reaction pathway for this compound.

Experimental Workflow for Nucleophilic Substitution

The following diagram illustrates a typical workflow for performing a nucleophilic substitution reaction with this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve this compound and Nucleophile in Anhydrous Solvent add_base Add Base (e.g., K₂CO₃, NaH) dissolve->add_base stir Stir at appropriate temperature add_base->stir monitor Monitor progress (TLC, LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: A typical experimental workflow for nucleophilic substitution.

Potential Side Reactions

While the reaction of this compound with soft nucleophiles is generally efficient, researchers should be aware of potential side reactions. Under strongly basic conditions, elimination reactions (E2) can compete with substitution, although this is less common for primary alkyl halides. With ambident nucleophiles, reaction at multiple sites is possible. For bioconjugation to proteins, reactions with other nucleophilic amino acid residues such as lysine, histidine, methionine, and tyrosine can occur, especially at higher pH values.[5] Careful control of pH and reaction time can help minimize these side reactions.[5]

Purification and Characterization

The purification of PEGylated products can be challenging due to their polarity.[4]

  • Column Chromatography: Silica gel chromatography is a common method. A gradient of methanol (B129727) in dichloromethane (B109758) or chloroform (B151607) is often effective.[4]

  • Precipitation: PEG derivatives can sometimes be precipitated from organic solutions like dichloromethane by adding a non-solvent such as diethyl ether or hexane.[4]

Characterization of the final product is crucial to confirm successful conjugation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and assessing purity.[4]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the conjugate.[4]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is used to assess the purity of the product.[4]

References

An In-depth Technical Guide on the Solubility of Br-PEG3-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-3,6,9-trioxaundecan-11-ol (Br-PEG3-OH). As a heterobifunctional linker, understanding its behavior in various organic solvents is critical for its effective application in bioconjugation, proteomics, and the development of complex drug delivery systems like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Concepts: Structure and Polarity

This compound is an amphiphilic molecule, possessing both hydrophilic and moderately hydrophobic characteristics that dictate its solubility. Its structure consists of:

  • A triethylene glycol (PEG3) spacer: This short, flexible polyethylene (B3416737) glycol chain is hydrophilic and enhances solubility in aqueous and polar organic solvents.[1][2]

  • A terminal hydroxyl (-OH) group: This polar group can participate in hydrogen bonding, further contributing to its solubility in protic and polar aprotic solvents.

  • A terminal bromo (Br-) group: The bromine atom, while part of a polar carbon-bromine bond, is a good leaving group for nucleophilic substitution reactions and contributes to the overall molecular properties.[1]

The general principle of "like dissolves like" is paramount in predicting the solubility of this compound. Its solubility will be highest in solvents with similar polarity and hydrogen bonding capabilities.

Qualitative Solubility Profile of this compound

While extensive quantitative data for this compound is not widely published, a qualitative solubility profile can be compiled from supplier information and the known behavior of similar short-chain PEG derivatives.[3][4] Lower molecular weight PEGs are typically viscous liquids and are generally more soluble in organic solvents than their higher molecular weight counterparts.[3][5]

Solvent ClassSolvent ExampleChemical FormulaTypePredicted Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble[1]
Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble[2][4]
Chlorinated Dichloromethane (DCM)CH₂Cl₂Non-polarSoluble[4][6]
ChloroformCHCl₃Non-polarSoluble[4]
Alcohols MethanolCH₃OHPolar ProticSoluble[3]
EthanolC₂H₅OHPolar ProticLess Soluble[4]
Ethers Diethyl EtherC₄H₁₀ONon-polarInsoluble[4]
Hydrocarbons TolueneC₇H₈Non-polarLess Soluble[4]
HexaneC₆H₁₄Non-polarInsoluble[7]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and widely accepted technique.[8] The following protocol is a standard procedure for this determination.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound

  • High-purity organic solvent of interest

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or bath

  • Syringe filters (compatible with the chosen solvent)

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or a high-precision gravimetric setup)

Methodology:

  • Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary for the chosen analytical method.

  • Sample Preparation (Equilibrium Method):

    • Add an excess amount of this compound to a series of vials. The amount should be visibly more than what is expected to dissolve.

    • Accurately record the weight of this compound added to each vial.

    • Add a precise, known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.[8] A small amount of solid should remain.

  • Sample Separation:

    • After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours to permit the undissolved solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the supernatant using a syringe filter compatible with the solvent to remove any microscopic undissolved particles.[7]

  • Quantification:

    • Gravimetric Analysis: Accurately weigh a known volume of the filtered supernatant. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven). Weigh the remaining dry residue of this compound.[7][9] Calculate the solubility in mg/mL or g/L.

    • Chromatographic Analysis (HPLC/GC): Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent. Dilute the filtered supernatant to fall within the linear range of the calibration curve and analyze it. Calculate the original concentration, accounting for any dilution.[7]

Visualizing Methodologies and Principles

Diagrams created using Graphviz can effectively illustrate the experimental workflows and chemical principles governing the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess this compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C Seal vial D Settle undissolved solid C->D E Filter supernatant D->E F Analyze clear filtrate (Gravimetric or HPLC/GC) E->F G Calculate Solubility (e.g., mg/mL) F->G

Caption: A flowchart of the shake-flask method for determining solubility.

G Solubility Principle: 'Like Dissolves Like' cluster_features Molecular Features cluster_solvents Solvent Types This compound This compound A Hydrophilic PEG Chain This compound->A B Polar -OH Group This compound->B C Bromoalkane Terminus This compound->C Polar Polar Solvents (DMSO, DMF, Water) A->Polar High Affinity NonPolar Non-Polar Solvents (Hexane, Ether) A->NonPolar Low Affinity B->Polar High Affinity (H-Bonding) B->NonPolar Low Affinity Mixed Moderately Polar (DCM, Chloroform) C->Mixed Moderate Affinity

Caption: Factors influencing this compound solubility in different solvents.

References

Br-PEG3-OH as a Linker for Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of the ADC's stability, pharmacokinetics (PK), efficacy, and overall therapeutic index. Polyethylene glycol (PEG) linkers have become integral to modern ADC design, prized for their ability to enhance hydrophilicity, improve solubility, and prolong circulation half-life.[1][2][3]

This technical guide provides an in-depth exploration of Br-PEG3-OH , a short-chain, heterobifunctional PEG linker, for its application in ADC development. This linker features a terminal bromide (Br) group, a good leaving group for nucleophilic substitution, and a terminal hydroxyl (-OH) group, which can be further functionalized. The three-unit PEG chain offers a balance of hydrophilicity and spatial separation while minimizing potential steric hindrance.[2] We will delve into its core properties, proposed conjugation strategies, and the methodologies for characterizing the resulting ADCs.

Core Properties and Advantages of PEG3 Linkers in ADCs

The incorporation of a short PEG spacer like PEG3 offers a distinct set of advantages and challenges that must be balanced in ADC design.

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation.[4] The hydrophilic PEG3 chain helps to counteract this, improving the overall physicochemical properties of the conjugate.[1][2]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and extend plasma half-life, allowing for greater accumulation of the therapeutic in tumor tissues.[5][6]

  • Controlled Spatial Separation: The defined length of the PEG3 linker provides adequate spacing between the antibody and the payload, which can be crucial for efficient payload release and interaction with its intracellular target.

  • Reduced Immunogenicity: The PEG chain can shield the cytotoxic payload from the immune system, potentially reducing the immunogenicity of the ADC.[7]

Compared to longer PEG chains, a PEG3 linker represents a more conservative approach. It provides a moderate improvement in hydrophilicity and PK properties while minimizing the risk of reduced in vitro potency that can sometimes occur due to the steric hindrance of longer chains.[2] The optimal linker length is ultimately context-dependent and must be determined empirically for each specific antibody-payload combination.[2]

Data Presentation: The Impact of PEG Linkers on ADC Properties

While specific quantitative data for ADCs constructed with the this compound linker is not extensively available in public literature, we can summarize general trends observed with short-chain PEG linkers from various preclinical studies. These tables serve to illustrate the expected impact on key ADC parameters.

Table 1: Representative Pharmacokinetic Parameters for ADCs with Different Linker Types

Linker Type ADC Construct Example Plasma Half-Life (t½) Observations Reference
Non-PEGylated Trastuzumab-DM1 Shorter Prone to aggregation and faster clearance, especially with high DAR. [5]
Short-Chain PEG (e.g., PEG4) anti-Trop2-MMAE Moderate Provides a balance of improved hydrophilicity and minimal impact on in vitro potency. [2]

| Long-Chain PEG (e.g., PEG10K) | ZHER2-MMAE | Significantly Longer (11.2-fold increase vs. non-PEG) | Markedly improves circulation time, which can enhance in vivo efficacy despite a potential decrease in direct in vitro cytotoxicity. |[5][6] |

Table 2: Representative In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths

ADC Construct Linker Target Cell Line IC50 (nM) Observations Reference
ZHER2-MMAE SMCC (Non-PEG) NCI-N87 (HER2+) High Potency Baseline cytotoxicity without PEG modification. [5]
ZHER2-MMAE PEG4K NCI-N87 (HER2+) 4.5-fold reduction vs. non-PEG Longer PEG chains can sometimes introduce steric hindrance, slightly reducing in vitro potency. [5][6]

| ZHER2-MMAE | PEG10K | NCI-N87 (HER2+) | 22-fold reduction vs. non-PEG | The trade-off between reduced in vitro potency and improved PK is a key consideration in linker design. |[5][6] |

Experimental Protocols

The following section details the proposed methodologies for synthesizing and characterizing an ADC using the this compound linker. The strategy involves a two-step process: first, the payload is attached to the linker, followed by conjugation of the drug-linker intermediate to the antibody.

Protocol 1: Synthesis of Drug-PEG3-Br Intermediate

The this compound linker requires activation of the hydroxyl group to facilitate conjugation with a payload that does not have a suitable nucleophile to displace the bromide. A common activation method is conversion to a mesylate (methanesulfonyl) ester, which is an excellent leaving group.

Materials:

  • This compound

  • Cytotoxic payload with a nucleophilic group (e.g., a free amine or thiol)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (B109758) (DCM) or N,N-Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Activation of this compound: a. Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add TEA or DIPEA (1.5 eq) to the solution. d. Add MsCl (1.2 eq) dropwise to the stirred solution. e. Allow the reaction to warm to room temperature and stir for 2-4 hours. f. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to confirm the formation of Br-PEG3-OMs. g. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Br-PEG3-OMs can often be used directly in the next step.

  • Conjugation of Payload to Activated Linker: a. Dissolve the cytotoxic payload (1.0 eq) and the crude Br-PEG3-OMs (1.1 eq) in anhydrous DMF. b. Add a non-nucleophilic base such as DIPEA (2.0 eq). c. Stir the reaction at room temperature for 4-12 hours. The reaction targets the more reactive mesylate group.[7] d. Monitor the formation of the Drug-PEG3-Br intermediate by LC-MS. e. Upon completion, purify the intermediate by reverse-phase HPLC to yield the final product.

Protocol 2: Conjugation of Drug-PEG3-Br to Antibody (Cysteine-Specific)

This protocol describes the site-specific conjugation to cysteine residues, which are often engineered into the antibody backbone or made available by reducing native interchain disulfide bonds. This method allows for the production of more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[1]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Drug-PEG3-Br intermediate (from Protocol 1) dissolved in DMSO

  • Degassed conjugation buffer (e.g., phosphate-buffered saline, pH 7.2-7.5, containing EDTA)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Reduction: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in degassed conjugation buffer. b. Add a 10-fold molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds and expose free thiol groups. c. Incubate the reaction mixture at 37 °C for 1-2 hours. d. Immediately remove the excess TCEP using a desalting column, exchanging the antibody into fresh, degassed conjugation buffer.

  • Conjugation Reaction: a. To the reduced antibody solution, add a 5- to 20-fold molar excess of the Drug-PEG3-Br solution.[8] The final concentration of DMSO should typically be kept below 10% (v/v) to maintain antibody integrity. b. Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Quenching: a. Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted Drug-PEG3-Br intermediate. b. Incubate for 30 minutes at room temperature.

  • Purification: a. Purify the resulting ADC using a preparative SEC column to remove unreacted drug-linker, quenching reagent, and any aggregates.[8] b. Collect fractions corresponding to the monomeric ADC.

Protocol 3: Characterization of the Final ADC

Thorough analytical characterization is essential to ensure the quality, homogeneity, and stability of the final ADC conjugate.[4][9]

Materials:

  • Purified ADC

  • UV-Vis Spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

  • LC-MS system (e.g., Q-TOF)

Procedures:

  • Determination of Drug-to-Antibody Ratio (DAR): a. UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the specific absorbance maximum of the payload. Calculate the DAR using the Beer-Lambert law with the known extinction coefficients of the antibody and the payload.[8] b. Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules. Inject the purified ADC onto a HIC column. The resulting chromatogram will show peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4). The average DAR can be calculated from the relative area of each peak.[8][10]

  • Mass Spectrometry (MS): a. Deglycosylate the ADC using an enzyme like PNGase F. b. Analyze the deglycosylated ADC via LC-MS. The deconvoluted mass spectrum will confirm the successful conjugation and provide a precise mass for each DAR species, allowing for accurate DAR calculation.[9]

  • Purity and Aggregation Analysis: a. Use size-exclusion chromatography (SEC) to assess the purity of the ADC and quantify the percentage of high molecular weight aggregates.[4]

  • Plasma Stability Assay: a. Incubate the purified ADC (e.g., at 1 mg/mL) in human or mouse plasma at 37 °C.[8] b. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96 hours). c. At each time point, capture the ADC from the plasma using an immuno-affinity method (e.g., beads coated with an anti-human IgG antibody). d. Analyze the captured ADC by LC-MS to quantify the amount of intact ADC remaining and measure the amount of payload that has been prematurely released. This helps to determine the stability of the linker in a physiological environment.[11][12]

Protocol 4: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cells.

Materials:

  • Target cancer cell lines (antigen-positive) and control cell lines (antigen-negative)

  • Cell culture medium and supplements

  • 96-well plates

  • Purified ADC

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the cells. Include an untreated control and a control with the unconjugated payload.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Plot the cell viability against the ADC concentration and calculate the half-maximal inhibitory concentration (IC50) value.[5][13]

Visualization of Key Processes

ADC Synthesis and Characterization Workflow

The following diagram outlines the general experimental workflow for the synthesis, purification, and characterization of an ADC using a this compound linker.

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification cluster_characterization Characterization cluster_evaluation Functional Evaluation A 1. Activate Linker (this compound -> Br-PEG3-OMs) B 2. Conjugate Payload (Payload + Br-PEG3-OMs) A->B C Drug-PEG3-Br Intermediate B->C E 4. Conjugate to Antibody (mAb-SH + Drug-PEG3-Br) C->E D 3. Reduce Antibody (mAb-S-S-mAb -> 2x mAb-SH) D->E F Crude ADC E->F G 5. Purify ADC (Size-Exclusion Chromatography) F->G H 6a. Determine DAR (HIC, UV-Vis, MS) G->H I 6b. Assess Purity (SEC) G->I J 6c. Test Stability (Plasma Incubation) G->J K 7. In Vitro Cytotoxicity (IC50 Determination) H->K ADC_Mechanism cluster_cell Cancer Cell A 1. ADC Binding (to surface antigen) B 2. Internalization (Endocytosis) A->B C Endosome B->C D Lysosome C->D E 3. Linker Cleavage & Payload Release D->E F 4. Payload Action (e.g., DNA damage, microtubule disruption) E->F G Apoptosis (Cell Death) F->G Extracellular Extracellular ADC Extracellular->A Linker_Decision A Define Payload Properties B Is Payload Hydrophobic? A->B C PEG Linker Recommended (Improves Solubility) B->C Yes D Non-PEG Linker May Be Sufficient B->D No E Define Desired PK Profile C->E D->E F Extended Half-Life Critical? E->F G Consider Longer PEG Chain (e.g., PEG8, PEG12) F->G Yes H Short PEG Chain Sufficient (e.g., PEG3) F->H No I High In Vitro Potency a Priority? G->I H->I J Select this compound (Minimizes Steric Hindrance) I->J Yes

References

The Core Principles of Br-PEG3-OH in Advanced Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Br-PEG3-OH in Bioconjugation

In the landscape of targeted therapeutics, the linker molecule that connects a targeting moiety (like an antibody) to a therapeutic payload is a critical determinant of the conjugate's overall efficacy, stability, and pharmacokinetic profile.[1][2] Among the diverse array of linker technologies, discrete Polyethylene (B3416737) Glycol (dPEG®) linkers have emerged as essential tools for their ability to enhance solubility, reduce immunogenicity, and provide spatial separation between the conjugated molecules.[][4]

This technical guide focuses on the fundamental principles and applications of a specific heterobifunctional dPEG® linker: Bromo-PEG3-Hydroxyl (this compound) . This linker is characterized by a terminal bromide group and a terminal hydroxyl group, separated by a short, three-unit polyethylene glycol chain.[5] The bromide serves as a reactive handle for conjugation, particularly with nucleophiles like thiols, while the hydroxyl group offers a site for further chemical modification or can contribute to the overall hydrophilicity of the conjugate.[6] The defined length of the PEG3 spacer allows for precise control over the drug-to-antibody ratio (DAR) and the spatial orientation of the payload, which is crucial for optimizing the therapeutic window of advanced drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[7][8]

Chemical Properties and Reactivity

This compound is a versatile building block in bioconjugation due to its distinct terminal functional groups. The hydrophilic PEG spacer enhances the aqueous solubility of the linker and the resulting conjugate.[6]

  • Bromo Group (-Br): The bromide is an excellent leaving group, making the carbon it is attached to susceptible to nucleophilic attack.[6] This property is primarily exploited for reaction with soft nucleophiles, most notably the thiol (sulfhydryl) group of cysteine residues in proteins, to form a stable thioether bond.[9] This reaction is a cornerstone of site-specific antibody conjugation.

  • Hydroxyl Group (-OH): The terminal hydroxyl group is a primary alcohol. While less reactive than the bromo group, it serves as a versatile chemical handle for further derivatization.[10] It can be activated or converted into other functional groups, such as aldehydes, carboxylic acids, or esters, to enable subsequent conjugation steps.[10] This dual functionality is particularly useful in the modular synthesis of complex bioconjugates like PROTACs.

Data Presentation: Quantitative Insights into Conjugation with Short PEG Linkers

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative data from studies on analogous short, linear PEG linkers and relevant conjugation chemistries. This information provides a valuable benchmark for expected performance.

Table 1: Comparative Performance of Thiol-Reactive Linkers (Data is illustrative, compiled from studies on maleimide (B117702) and bromoalkyl linkers to provide a comparative overview.)

FeatureBromo-PEG Linker (Thioether)Maleimide-PEG Linker (Thiosuccinimide)
Target Residue Cysteine (sulfhydryl group)Cysteine (sulfhydryl group)
Resulting Linkage ThioetherThiosuccinimide
Typical Conjugation Yield >80%>90%
Reaction pH 7.0 - 8.56.5 - 7.5
Bond Stability in Plasma High (irreversible)[11]Moderate (susceptible to retro-Michael reaction and thiol exchange)[12]
Half-life in human plasma >90% intact after 7 days[13]~70% intact after 7 days (can be site-dependent)[12][13]

Table 2: Impact of Short PEG Linker Length on ADC Pharmacokinetics and Efficacy (Data is representative, synthesized from multiple preclinical studies to illustrate general trends.)[10][14][15][16]

Linker CompositionIn Vitro Cytotoxicity (IC50, nM)Plasma Half-Life (t½, hours) in MiceIn Vivo Efficacy (Tumor Model)
No PEG Linker 5.20.33Baseline tumor growth inhibition
Short Linear PEG (e.g., PEG3-PEG8) 23.4~3-5More effective than no PEG
Longer Linear PEG (e.g., PEG12-PEG24) 117>10Potent antitumor activity, improved therapeutic window

Experimental Protocols

Protocol 1: Site-Specific Antibody Conjugation via Cysteine Alkylation with this compound

This protocol describes the conjugation of a drug-linker construct, where the drug is attached to the hydroxyl end of this compound, to a monoclonal antibody via engineered cysteine residues.

1. Materials:

  • Cysteine-engineered monoclonal antibody (mAb) in phosphate-buffered saline (PBS).

  • Drug-PEG3-Br construct.

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

  • Conjugation Buffer: PBS, pH 7.5, de-gassed.

  • Quenching Solution: N-acetylcysteine (100 mM).

  • Purification: Size-exclusion chromatography (SEC) column.

2. Antibody Reduction:

  • To the mAb solution, add a 10-fold molar excess of TCEP.

  • Incubate at 37°C for 30 minutes to reduce interchain disulfide bonds and expose the free thiol groups of the engineered cysteines.

  • Immediately remove the TCEP by buffer exchange into de-gassed Conjugation Buffer using a desalting column.

3. Conjugation Reaction:

  • Dissolve the Drug-PEG3-Br construct in an appropriate solvent like DMSO to a stock concentration of 10 mM.

  • Add a 5- to 20-fold molar excess of the Drug-PEG3-Br solution to the reduced mAb. The final concentration of the organic solvent should be kept below 10% (v/v).

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

4. Quenching and Purification:

  • Add a 20-fold molar excess of the Quenching Solution to the reaction mixture to cap any unreacted thiol groups on the antibody. Incubate for 30 minutes.

  • Purify the resulting ADC using an SEC column to remove unreacted drug-linker and quenching agent.

5. Characterization:

  • Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.[17][18]

  • Assess the purity and aggregation of the ADC by SEC.

Protocol 2: Synthesis of a PROTAC using this compound as a Linker

This protocol outlines a two-step synthesis of a PROTAC, first reacting a target protein ligand with the bromo- group of this compound, followed by activation of the hydroxyl group for conjugation to an E3 ligase ligand.

Step 1: Conjugation of Target Protein Ligand to this compound

  • Materials: Target protein ligand with a nucleophilic handle (e.g., a phenol), this compound, potassium carbonate (K₂CO₃), anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the target protein ligand (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF.

    • Stir the mixture at room temperature for 30 minutes.

    • Add this compound (1.2 eq) to the reaction mixture.

    • Heat to 60°C and stir for 16 hours under an inert atmosphere.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the Ligand-PEG3-OH intermediate by flash chromatography.

Step 2: Activation of Hydroxyl Group and Conjugation to E3 Ligase Ligand

  • Materials: Ligand-PEG3-OH intermediate, E3 ligase ligand with an amine handle, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), anhydrous DMF.

  • Procedure:

    • Activate the terminal hydroxyl group of the Ligand-PEG3-OH intermediate by converting it to a carboxylic acid (this is a separate synthetic step not detailed here, resulting in Ligand-PEG3-COOH).

    • Dissolve the resulting Ligand-PEG3-COOH (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF and stir for 15 minutes to pre-activate the carboxylic acid.

    • Add a solution of the E3 ligase ligand (1.2 eq) in anhydrous DMF.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the formation of the final PROTAC by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: ADC Synthesis and Characterization

ADC_Workflow start Start: Cysteine-engineered mAb reduction 1. Antibody Reduction (TCEP) start->reduction buffer_exchange 2. Buffer Exchange (remove TCEP) reduction->buffer_exchange conjugation 3. Conjugation Reaction (Thiol Alkylation) buffer_exchange->conjugation drug_linker Drug-PEG3-Br Construct drug_linker->conjugation purification 4. Purification (Size-Exclusion Chromatography) conjugation->purification characterization 5. Characterization purification->characterization dar DAR Analysis (HIC / LC-MS) characterization->dar purity Purity & Aggregation (SEC) characterization->purity end Final ADC characterization->end

Caption: Workflow for ADC synthesis and characterization.

Logical Relationship: Reactivity of this compound

BrPEG_Reactivity BrPEGOH This compound Bromo Group (-Br) Hydroxyl Group (-OH) Thioether Stable Thioether Bond (in ADC) BrPEGOH:f0->Thioether Nucleophilic Substitution Activation Chemical Activation BrPEGOH:f1->Activation Thiol Thiol (Cysteine) Thiol->Thioether Carboxyl Carboxylic Acid (-COOH) Activation->Carboxyl Amide Stable Amide Bond (in PROTAC) Carboxyl->Amide Amide Coupling Amine Amine (E3 Ligand) Amine->Amide

Caption: Reactivity pathways of this compound's functional groups.

Conclusion

This compound represents a valuable and versatile tool in the construction of advanced drug delivery systems. Its defined length, hydrophilic PEG spacer, and dual-functional nature—a reactive bromo group for stable conjugation and a modifiable hydroxyl group—provide medicinal chemists with precise control over the design and synthesis of complex bioconjugates. By understanding the core principles of its reactivity and leveraging detailed experimental protocols, researchers can effectively employ this compound to develop next-generation ADCs and PROTACs with optimized therapeutic indices. The continued exploration of such discrete linkers is pivotal for advancing the field of targeted drug delivery.

References

Br-PEG3-OH for Surface Modification of Nanoparticles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 1-Bromo-2-(2-(2-hydroxyethoxy)ethoxy)ethane (Br-PEG3-OH) for the surface modification of nanoparticles. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a surface, is a cornerstone of nanomedicine, imparting "stealth" characteristics that enhance systemic circulation time and improve therapeutic efficacy. This compound is a short, heterobifunctional PEG linker that offers a versatile platform for nanoparticle functionalization.

Introduction to this compound

This compound is a chemical linker comprising a three-unit polyethylene glycol chain, flanked by a reactive bromide group and a terminal hydroxyl group. This structure provides a balance of reactivity and hydrophilicity, making it a valuable tool for researchers in drug delivery and nanotechnology. The bromide serves as a good leaving group for nucleophilic substitution reactions, enabling covalent attachment to nanoparticles functionalized with nucleophiles like amines or thiols. The terminal hydroxyl group can be used for further conjugation of targeting ligands or imaging agents, or it can remain as a neutral, hydrophilic terminus to improve colloidal stability.[1][2]

Key Properties of this compound:

PropertyValue
Synonyms Bromo-PEG3-alcohol, 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-ol
CAS Number 57641-67-5
Molecular Formula C6H13BrO3
Molecular Weight 213.07 g/mol
Appearance Liquid
Solubility Soluble in water, DMSO, DMF, DCM

Principles of Nanoparticle Surface Modification with this compound

The primary mechanism for attaching this compound to nanoparticles involves a nucleophilic substitution reaction. The nanoparticle surface must first be functionalized with nucleophilic groups, most commonly primary amines (-NH2) or thiols (-SH).

  • Reaction with Amine-Functionalized Nanoparticles: The lone pair of electrons on the nitrogen atom of the amine group acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromide. This results in the displacement of the bromide and the formation of a stable carbon-nitrogen bond. This reaction is typically carried out in an anhydrous organic solvent in the presence of a non-nucleophilic base to neutralize the HBr byproduct.[3][4]

  • Reaction with Thiol-Functionalized Nanoparticles: Thiol groups are strong nucleophiles and react efficiently with alkyl bromides to form a stable thioether bond. The reaction is often performed in a deoxygenated buffer at a pH between 7.0 and 8.5 to ensure the thiol group is deprotonated and thus more nucleophilic.[5][6]

Experimental Protocols

The following are generalized protocols for the surface modification of nanoparticles using this compound. These should be optimized for each specific nanoparticle system.

Protocol 1: Modification of Amine-Functionalized Nanoparticles

This protocol is suitable for nanoparticles that have been pre-functionalized with primary amine groups, such as silica (B1680970) or iron oxide nanoparticles modified with (3-aminopropyl)triethoxysilane (APTES).

Materials:

  • Amine-functionalized nanoparticles (e.g., IONPs-NH₂)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Magnetic separator (for magnetic nanoparticles) or centrifuge

  • Orbital shaker

Procedure:

  • Dispersion of Nanoparticles: Disperse the amine-functionalized nanoparticles in anhydrous DMF at a concentration of 1 mg/mL.

  • Reaction Setup: In a reaction vessel, add the nanoparticle dispersion. To this, add this compound to achieve a 50-fold molar excess relative to the estimated surface amine groups.

  • Addition of Base: Add a non-nucleophilic base such as TEA to the reaction mixture at a final concentration of 10 mM to act as a proton scavenger.

  • Incubation: Place the flask on an orbital shaker and allow the reaction to proceed for 24 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Purification:

    • For magnetic nanoparticles, use a magnetic separator to pellet the functionalized nanoparticles. Carefully remove the supernatant.

    • For other nanoparticles, centrifuge the reaction mixture at a speed and duration appropriate for the nanoparticle size and density. Discard the supernatant.

  • Washing: Wash the nanoparticle pellet by resuspending in anhydrous DMF and repeating the separation step. Repeat this washing step three times. Perform a final wash with PBS (pH 7.4) to remove any residual DMF.

  • Final Product: Resuspend the purified this compound-functionalized nanoparticles in PBS at the desired concentration for storage and subsequent applications.

Protocol 2: Modification of Thiol-Functionalized Nanoparticles

This protocol is suitable for nanoparticles with surface thiol groups, such as gold nanoparticles or quantum dots functionalized with thiol-containing ligands.

Materials:

  • Thiol-functionalized nanoparticles (e.g., AuNPs-SH)

  • This compound

  • Deoxygenated reaction buffer (e.g., PBS or HEPES, pH 7.0-8.5)

  • Centrifuge

  • Orbital shaker

Procedure:

  • Dispersion of Nanoparticles: Disperse the thiol-functionalized nanoparticles in the deoxygenated reaction buffer.

  • Reaction Setup: In a reaction vessel under an inert atmosphere, add the nanoparticle dispersion. Add this compound to the solution. A molar ratio of this compound to surface thiol groups of 5:1 to 20:1 is a good starting point.

  • Incubation: Incubate the reaction mixture at room temperature for 2-16 hours with gentle stirring. The optimal time should be determined by monitoring the reaction progress.

  • Purification: Centrifuge the reaction mixture to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in fresh reaction buffer. Repeat the centrifugation and washing steps three times to remove unreacted this compound.

  • Final Product: Resuspend the purified this compound-functionalized nanoparticles in the desired buffer for further use.

Characterization of this compound Modified Nanoparticles

Thorough characterization is essential to confirm successful PEGylation and to understand the properties of the modified nanoparticles.

Parameter Characterization Method Expected Outcome
Hydrodynamic Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)An increase in the hydrodynamic diameter is indicative of the presence of the PEG layer on the nanoparticle surface. A low PDI suggests a monodisperse sample.
Surface Charge Zeta Potential MeasurementA shift in the zeta potential towards a more neutral value is expected after PEGylation due to the shielding of the nanoparticle's surface charge by the neutral PEG chains.
Confirmation of Covalent Attachment Fourier-Transform Infrared (FTIR) Spectroscopy, X-ray Photoelectron Spectroscopy (XPS)FTIR can show characteristic peaks for the PEG linker (e.g., C-O-C ether stretch). XPS can detect changes in the elemental composition of the surface, confirming the presence of carbon and oxygen from the PEG linker.
Quantification of PEG Grafting Density Thermogravimetric Analysis (TGA), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC)TGA measures the weight loss corresponding to the decomposition of the organic PEG layer. 1H NMR can be used to quantify the PEG signal. HPLC with a suitable detector can be used to quantify the amount of PEG cleaved from the nanoparticle surface.[7][8]

Table 1: Hypothetical Quantitative Data for Nanoparticle Functionalization with a Short-Chain PEG Linker

Nanoparticle TypeModification StageHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Iron Oxide Nanoparticles Amine-Functionalized55 ± 30.15+25 ± 2
This compound Functionalized65 ± 40.18+5 ± 1
Gold Nanoparticles Citrate-Stabilized20 ± 20.21-30 ± 3
Thiol-Functionalized22 ± 20.23-25 ± 3
This compound Functionalized28 ± 30.25-8 ± 2

Note: These are illustrative values and actual results will vary depending on the specific nanoparticle system and reaction conditions.

Impact on Cellular Interactions and Signaling Pathways

The PEGylation of nanoparticles with molecules like this compound significantly influences their interaction with biological systems.

Cellular Uptake

The hydrophilic and neutral nature of the PEG chain creates a "stealth" effect, which can reduce non-specific protein adsorption (opsonization). This, in turn, minimizes recognition and uptake by phagocytic cells of the mononuclear phagocyte system, leading to prolonged systemic circulation times.[9][10] However, the effect of PEGylation on cellular uptake by target cells can be complex and depends on the cell type, nanoparticle size, and the presence of targeting ligands.[9][11][12] Shorter PEG chains, like in this compound, may lead to different uptake profiles compared to longer PEG chains.[13][14]

Influence on Signaling Pathways

PEGylated nanoparticles can modulate various cellular signaling pathways. While specific studies on this compound are limited, research on nanoparticles with short PEG linkers suggests potential interactions with key signaling cascades. For example, the internalization of nanoparticles can trigger cellular stress responses and inflammatory pathways.

Potential Signaling Pathways Affected by PEGylated Nanoparticles:

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some studies have shown that nanoparticles can perturb this pathway.

  • NF-κB Pathway: The nuclear factor kappa B (NF-κB) pathway is a key regulator of the inflammatory response. The interaction of nanoparticles with cells can lead to the activation or inhibition of this pathway.

Further research is needed to elucidate the specific effects of this compound modified nanoparticles on these and other signaling pathways.

Visualizations

Experimental Workflows

G Workflow for Modifying Amine-Functionalized Nanoparticles cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product Amine_NP Amine-Functionalized Nanoparticles Dispersion Disperse in Anhydrous DMF Amine_NP->Dispersion Add_PEG Add this compound Dispersion->Add_PEG Add_Base Add Base (TEA) Add_PEG->Add_Base Incubate Incubate 24h at Room Temp Add_Base->Incubate Separate Separate Nanoparticles (Magnet/Centrifuge) Incubate->Separate Wash_DMF Wash with DMF (3x) Separate->Wash_DMF Wash_PBS Wash with PBS Wash_DMF->Wash_PBS Final_Product This compound Functionalized Nanoparticles Wash_PBS->Final_Product

Caption: Workflow for modifying amine-functionalized nanoparticles.

G Workflow for Modifying Thiol-Functionalized Nanoparticles cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product Thiol_NP Thiol-Functionalized Nanoparticles Dispersion Disperse in Deoxygenated Buffer Thiol_NP->Dispersion Add_PEG Add this compound Dispersion->Add_PEG Incubate Incubate 2-16h at Room Temp Add_PEG->Incubate Centrifuge Centrifuge Incubate->Centrifuge Wash Wash with Buffer (3x) Centrifuge->Wash Final_Product This compound Functionalized Nanoparticles Wash->Final_Product

Caption: Workflow for modifying thiol-functionalized nanoparticles.

Cellular Interaction and Signaling

G Cellular Uptake and Potential Signaling Effects of PEGylated Nanoparticles cluster_0 Extracellular cluster_1 Cellular Processes cluster_2 Intracellular Signaling NP This compound Nanoparticle Uptake Cellular Uptake (Endocytosis) NP->Uptake Internalization Internalized Nanoparticle Uptake->Internalization MAPK MAPK Pathway Internalization->MAPK modulates NFkB NF-κB Pathway Internalization->NFkB modulates Response Cellular Response (e.g., Inflammation, Apoptosis) MAPK->Response NFkB->Response

Caption: Cellular uptake and potential signaling effects.

Conclusion

This compound is a valuable and versatile tool for the surface modification of a wide range of nanoparticles. Its defined length and heterobifunctional nature allow for controlled surface functionalization, leading to improved colloidal stability and biocompatibility. The protocols and characterization methods outlined in this guide provide a foundation for researchers to successfully implement PEGylation strategies using this compound. Further investigation into the specific interactions of this compound modified nanoparticles with cellular systems will continue to advance their application in nanomedicine and drug delivery.

References

Navigating the Safe Handling of Br-PEG3-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2-(2-(2-Bromoethoxy)ethoxy)ethanol, commonly known as Br-PEG3-OH. Adherence to these guidelines is crucial to ensure personal safety and maintain the integrity of research outcomes in laboratory and drug development settings.

Core Chemical and Physical Properties

This compound is a hydrophilic PEG linker containing a bromide group and a terminal hydroxyl group.[1] It is a colorless to light yellow liquid utilized in medical research, drug-release, nanotechnology, and new materials research.[2][3] Its key physical and chemical properties are summarized below for easy reference.

PropertyValueSource
CAS Number 57641-67-5[2]
Molecular Formula C6H13BrO3[2]
Molecular Weight 213.07 g/mol [2]
Appearance Colorless to Light Yellow Liquid[3][4]
Purity ≥95% to 98.81%[2][3]
Boiling Point 276.3 ± 20.0 °C at 760 mmHg
Density 1.411 ± 0.06 g/cm³[3]
Solubility Water, DMSO, DMF, DCM[1]

Hazard Identification and First Aid Measures

This compound is classified as a hazardous substance. The accompanying GHS pictograms indicate that it is toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects.

Signal Word: Danger

Hazard Statements:

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H315: Causes skin irritation.[4][5]

  • H318: Causes serious eye damage.[5]

  • H331: Toxic if inhaled.

  • H335: May cause respiratory irritation.[4][5]

  • H341: Suspected of causing genetic defects.

  • H410: Very toxic to aquatic life with long lasting effects.[6]

Precautionary Statements and First Aid:

Precautionary StatementActionFirst Aid Measures
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5]Use only outdoors or in a well-ventilated area.[5]If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5] Get medical help if you feel unwell.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7]
P264: Wash skin thoroughly after handling.[5]--
P270: Do not eat, drink or smoke when using this product.[8]-If Swallowed: Immediately call a POISON CENTER or doctor/physician.[8] Rinse mouth.[6] Do NOT induce vomiting.[8]
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]--
P302 + P352: IF ON SKIN: Wash with plenty of water.[5]Take off immediately all contaminated clothing and wash it before reuse.[5][8]If skin irritation occurs: Get medical help.[5]
P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]-Get medical help.[5]

Experimental Protocol: Preparation of a this compound Solution

This protocol outlines the safe preparation of a solution of this compound.

1. Engineering Controls and Personal Protective Equipment (PPE):

  • All work must be conducted in a properly functioning chemical fume hood.[9]
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][10]
  • Skin Protection: Wear nitrile or other chemical-resistant gloves.[9] A lab coat is mandatory.[9]
  • Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator is required.[7][9]

2. Materials:

  • This compound
  • Desired solvent (e.g., DMSO, DMF, DCM, Water)[1]
  • Appropriate glassware (e.g., beaker, graduated cylinder)
  • Magnetic stirrer and stir bar (optional)
  • Pipettes and pipette tips

3. Procedure:

  • Ensure the chemical fume hood is on and the sash is at the appropriate height.
  • Don all required PPE.
  • Place the desired volume of solvent into a beaker.
  • Carefully measure the required mass or volume of this compound.
  • Slowly add the this compound to the solvent while stirring.
  • If necessary, use a magnetic stirrer to ensure the solution is homogeneous.
  • Once dissolved, transfer the solution to a clearly labeled, sealed container.
  • Clean any spills immediately according to the spill management protocol.
  • Remove PPE and wash hands thoroughly after handling.[5]

Handling, Storage, and Spill Management

Handling:

  • Handle in a well-ventilated place.[5][10]

  • Avoid contact with skin and eyes.[11]

  • Avoid inhalation of vapor or mist.[10][11]

  • Do not eat, drink, or smoke when using this product.[8]

  • Wash hands thoroughly after handling.[5][10]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7]

  • Recommended storage temperatures vary, with suggestions of 4°C, -5°C, and -20°C for long-term storage.[2][3][12]

  • Protect from sunlight and moisture.[2][13]

  • Store locked up.[5]

  • Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][11]

Spill Management: In the event of a spill, follow the workflow below.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment_PPE Assessment & Preparation cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Assess->Don_PPE Contain Contain Spill with Inert Material (e.g., Vermiculite, Sand) Don_PPE->Contain Absorb Absorb Spilled Material Contain->Absorb Collect Collect into a Sealed Container for Disposal Absorb->Collect Clean Clean Spill Area with Soap and Water Collect->Clean Ventilate Ventilate the Area Clean->Ventilate Dispose Dispose of Waste According to Institutional & Local Regulations Ventilate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a this compound spill.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[9] Do not allow the material to enter drains or waterways.[9] It is highly recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal guidance.[9]

References

An In-depth Technical Guide to the Commercial Sources and Purity of Br-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity assessment of 1-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethanol (Br-PEG3-OH). This heterobifunctional linker is a critical component in the synthesis of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Ensuring the quality and purity of this reagent is paramount for the reproducibility of research and the safety and efficacy of resulting drug candidates.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The stated purity of the compound typically ranges from ≥95% to over 98%. The table below summarizes a selection of commercial sources for this compound, including their reported purities and product numbers for easy reference.

SupplierProduct Name(s)CAS NumberStated PurityProduct Number(s)
Sigma-AldrichThis compound57641-67-598%CIAH987F228D (from ChemScene)
BroadPharmBromo-PEG3-alcohol57641-67-598%BP-20695
MedchemExpressThis compound57641-67-598.81%HY-135142
MedKoo BiosciencesBromo-PEG3-alcohol57641-67-5>98%572181
Biopharma PEGThis compound57641-67-5≥95%MD056002-3-1EA
AChemBlockThis compound57641-67-595%Not specified
AmbeedThis compound57641-67-5Not specifiedNot specified
Bono SciBromo-PEG3-alcohol57641-67-5Industrial Grade/95%Not specified

Quality Control and Purity Assessment Workflow

The quality control of this compound as a critical raw material in drug development follows a rigorous process to ensure its identity, purity, and consistency. The following diagram illustrates a typical workflow from receipt of the material to its release for use in synthesis.

G Figure 1: Quality Control Workflow for this compound cluster_0 Material Reception and Initial Inspection cluster_1 Analytical Testing cluster_2 Data Review and Disposition A Receipt of this compound from Supplier B Visual Inspection for Container Integrity A->B C Review of Supplier's Certificate of Analysis (CoA) B->C D Sampling of the Received Batch C->D E Identity Confirmation (e.g., ¹H NMR, MS) D->E F Purity Assessment (HPLC-ELSD/CAD, qNMR) D->F G Impurity Profiling F->G H Comparison of Analytical Data with Specifications G->H I Decision: Release or Reject H->I J Released for Use in Synthesis I->J Meets Specifications K Rejected and Returned to Supplier I->K Does Not Meet Specifications

Caption: A typical quality control workflow for this compound raw material.

Potential Impurities

The purity of this compound can be affected by impurities arising from its synthesis and degradation. A common synthetic route to this compound involves the partial bromination of triethylene glycol. Potential impurities may include:

  • Triethylene glycol: The unreacted starting material.

  • Bis-bromo-PEG3: The product of over-bromination, where both hydroxyl groups are replaced by bromine.

  • Higher and lower PEG oligomers: If the starting triethylene glycol is not monodisperse.

  • Cyclic ethers: Formed through intramolecular cyclization.

  • Degradation products: Resulting from improper storage or handling, such as oxidation products.

The following diagram illustrates the potential for the formation of the primary product and key impurities from the starting material.

G Figure 2: Synthesis and Potential Impurities of this compound A Triethylene Glycol (HO-PEG3-OH) B This compound (Desired Product) A->B Partial Bromination C Bis-bromo-PEG3 (Over-bromination Impurity) A->C Excess Brominating Agent D Unreacted Starting Material A->D Incomplete Reaction

Caption: Simplified reaction scheme showing the formation of this compound and major impurities.

Experimental Protocols for Purity Determination

Accurate determination of this compound purity requires analytical techniques that are sensitive to the parent compound and its potential impurities. As PEG-based molecules lack a strong UV chromophore, traditional HPLC with UV detection is not ideal. Instead, High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) or Charged Aerosol Detection (CAD), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the methods of choice.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method separates the components of a sample based on their interaction with a stationary phase, and the ELSD provides a response proportional to the mass of the analyte.

Instrumentation:

  • HPLC system equipped with a binary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B5-20 min: 20% to 80% B20-25 min: 80% B25-26 min: 80% to 20% B26-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
ELSD Drift Tube Temp. 50 °C
ELSD Nebulizer Gas Nitrogen at 1.5 L/min

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1.0 mL of a 50:50 (v/v) mixture of water and acetonitrile.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis:

The purity of the this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary analytical method for determining the purity of a substance by comparing the integral of a characteristic signal from the analyte to that of a certified internal standard of known purity and concentration.

Instrumentation and Materials:

  • NMR spectrometer (≥400 MHz).

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 5 mg of the internal standard into the same vial.

  • Add approximately 0.7 mL of the deuterated solvent to the vial.

  • Gently swirl the vial to ensure complete dissolution of both the sample and the internal standard.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

ParameterValue
Pulse Program A calibrated 90° pulse
Relaxation Delay (d1) 5 x T₁ (where T₁ is the longest spin-lattice relaxation time of the signals of interest)
Number of Scans 16 or higher for good signal-to-noise
Acquisition Time ≥ 3 seconds
Spectral Width Appropriate for observing all relevant signals (e.g., 0-10 ppm)

Data Processing and Analysis:

  • Process the acquired FID with an appropriate line broadening (e.g., 0.3 Hz).

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the triplet corresponding to the -CH₂Br protons, expected around 3.4-3.5 ppm).

  • Integrate a well-resolved signal of the internal standard.

  • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

    • sample = this compound

    • std = Internal standard

By implementing these rigorous analytical methodologies, researchers and drug development professionals can confidently assess the quality of their this compound starting material, leading to more reliable and reproducible scientific outcomes.

An In-depth Technical Guide to Br-PEG3-OH: A Versatile Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-(2-(2-hydroxyethoxy)ethoxy)ethane (Br-PEG3-OH), a heterobifunctional linker of significant interest in the field of drug discovery and development. Its unique properties make it a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery. This document details the physicochemical properties, applications, and experimental protocols related to this compound, serving as a vital resource for researchers engaged in the development of next-generation therapeutics.

Core Compound Data

This compound, a member of the polyethylene (B3416737) glycol (PEG) family, is characterized by a terminal bromide and a hydroxyl group, separated by a three-unit PEG spacer. This structure imparts both reactivity and favorable physicochemical properties, crucial for its role in bioconjugation and the synthesis of complex molecules like PROTACs.

PropertyValue
CAS Number 57641-67-5[1][2]
Molecular Formula C6H13BrO3[1]
Molecular Weight 213.07 g/mol [2]
Appearance Light yellow to yellow liquid[1]
Purity ≥95% - 98.81%
Solubility Soluble in DMSO, DMF, DCM, and water[1]
Storage Conditions Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C[1]

The Role of this compound in PROTAC Synthesis

PROTACs are innovative heterobifunctional molecules that induce the degradation of specific target proteins within the cell. They consist of two key ligands—one that binds to the target protein of interest (the "warhead") and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.

The hydrophilic PEG spacer of this compound enhances the aqueous solubility of the resulting PROTAC, a crucial factor for its bioavailability and efficacy. The terminal bromide and hydroxyl groups serve as reactive handles for the sequential attachment of the warhead and the E3 ligase ligand. The bromide is an excellent leaving group for nucleophilic substitution reactions, readily reacting with nucleophiles such as amines or phenols on the protein-binding ligands. The hydroxyl group can be activated or modified for subsequent conjugation to the other ligand, allowing for a modular and versatile approach to PROTAC synthesis.

PROTAC-Mediated Protein Degradation Pathway

The mechanism of action of a PROTAC involves hijacking the cell's ubiquitin-proteasome system to achieve targeted protein degradation. This process can be visualized as a catalytic cycle where the PROTAC molecule brings the target protein and an E3 ligase into close proximity.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ternary->E3 PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols: PROTAC Synthesis

The synthesis of a PROTAC using this compound is a multi-step process that involves the sequential conjugation of the target protein ligand (warhead) and the E3 ligase ligand to the linker. The following is a generalized experimental workflow.

PROTAC_Synthesis_Workflow Generalized PROTAC Synthesis Workflow using this compound cluster_step1 Step 1: Coupling of Warhead to this compound cluster_step2 Step 2: Activation of the Hydroxyl Group cluster_step3 Step 3: Coupling of E3 Ligase Ligand Warhead Warhead-XH (X = O or NH) Intermediate1 Warhead-X-PEG3-OH Warhead->Intermediate1 BrPEGOH This compound BrPEGOH->Intermediate1 Intermediate2 Warhead-X-PEG3-O-LG (LG = Leaving Group) Intermediate1->Intermediate2 Intermediate1->Intermediate2 Activation Activation Activation Reagent (e.g., MsCl, TsCl) Activation->Intermediate2 FinalPROTAC Final PROTAC (Warhead-X-PEG3-Y-E3 Ligase Ligand) Intermediate2->FinalPROTAC Intermediate2->FinalPROTAC Coupling E3Ligand E3 Ligase Ligand-YH (Y = O or NH) E3Ligand->FinalPROTAC

Caption: A generalized workflow for PROTAC synthesis.

Detailed Methodologies

Step 1: Coupling of the Warhead to this compound

This initial step involves a nucleophilic substitution reaction where a nucleophilic group (e.g., a phenol (B47542) or an amine) on the warhead displaces the bromide on the this compound linker.

  • Reaction Setup: Dissolve the warhead (1.0 equivalent) in an anhydrous solvent such as N,N-Dimethylformamide (DMF).

  • Base Addition: Add a suitable base (e.g., potassium carbonate or triethylamine (B128534), 2-3 equivalents) to the reaction mixture.

  • Linker Addition: Add this compound (1.1-1.5 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent. The crude product is then purified using column chromatography.

Step 2: Activation of the Terminal Hydroxyl Group

The terminal hydroxyl group of the warhead-PEG3-OH intermediate is then activated to facilitate the subsequent coupling with the E3 ligase ligand. This is commonly achieved by converting the hydroxyl group into a better leaving group, such as a mesylate or tosylate.

  • Reaction Setup: Dissolve the purified warhead-PEG3-OH intermediate in an anhydrous solvent like dichloromethane (B109758) (DCM) under an inert atmosphere.

  • Base and Reagent Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) followed by the dropwise addition of an activating agent such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.1-1.5 equivalents) at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent. The organic layer is then dried and concentrated. The resulting activated intermediate is often used in the next step without further purification.

Step 3: Coupling of the E3 Ligase Ligand

The final step involves the coupling of the activated intermediate with the E3 ligase ligand, which also contains a nucleophilic handle.

  • Reaction Setup: Dissolve the activated intermediate and the E3 ligase ligand (1.0-1.2 equivalents) in an anhydrous polar aprotic solvent like DMF.

  • Base Addition: Add a suitable base (e.g., potassium carbonate or DIPEA, 2-3 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or an elevated temperature until the reaction is complete, as monitored by LC-MS.

  • Work-up and Final Purification: After completion, the reaction mixture is worked up similarly to the previous steps. The final PROTAC is then purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure product.

The successful synthesis of the final PROTAC should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The biological activity of the synthesized PROTAC is then assessed through in vitro and in vivo assays to determine its efficacy in degrading the target protein.

References

fundamental reactions involving the hydroxyl group of Br-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Reactions of the Hydroxyl Group of Br-PEG3-OH

Introduction

Bromo-PEG3-alcohol (this compound) is a heterobifunctional linker of significant interest in chemical biology, drug delivery, and materials science.[1][2] Its structure consists of a discrete three-unit polyethylene (B3416737) glycol (PEG) spacer, which imparts hydrophilicity and biocompatibility, flanked by a bromide at one terminus and a primary hydroxyl group at the other.[1][3] While the bromide is an excellent leaving group for nucleophilic substitution, the terminal hydroxyl group serves as a versatile, primary handle for a diverse array of chemical modifications.[2][4] Although relatively inert in its native state, the hydroxyl group can be readily functionalized, enabling the covalent attachment of this compound to a wide range of molecules, including proteins, peptides, and small molecule drugs.[4] This guide provides a comprehensive overview of the core reactions involving this pivotal hydroxyl group, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical pathways and workflows.

Core Reactions of the Terminal Hydroxyl Group

The primary alcohol of this compound can undergo several fundamental chemical transformations, allowing for its conversion into other reactive functionalities. The most common and impactful of these reactions are esterification, etherification, oxidation, reaction with isocyanates, and activation to a good leaving group for subsequent nucleophilic substitution.

Esterification

Esterification is the reaction of the terminal hydroxyl group with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form a stable ester linkage.[4] This is a widely used method for conjugating molecules that possess a carboxylic acid moiety. The reaction is typically facilitated by a coupling agent or an acid catalyst.

  • DCC/DMAP Coupling: A common laboratory-scale method involves using a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[5]

  • Fischer Esterification: This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).[6] The reaction is an equilibrium, often driven to completion by using the alcohol in excess or by removing water as it is formed.[6]

Etherification

The formation of an ether bond (C-O-C) provides a highly stable, non-hydrolyzable linkage. The Williamson ether synthesis is a standard approach where the hydroxyl group is first deprotonated by a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide then reacts with an alkyl halide in a nucleophilic substitution reaction to yield the ether.

Oxidation

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.[7] This transformation is crucial for introducing a carbonyl or carboxyl functional group.

  • Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, milder, anhydrous oxidizing agents are required. Pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) is a standard reagent for this purpose, as it prevents the over-oxidation that occurs in aqueous conditions.[8][9] The Swern oxidation is another effective method.[10]

  • Oxidation to Carboxylic Acid: Stronger oxidizing agents in aqueous media, such as chromic acid (H₂CrO₄, often generated in situ from CrO₃ and H₂SO₄ and known as the Jones reagent), will oxidize the primary alcohol completely to a carboxylic acid.[8][11] The reaction proceeds via an intermediate aldehyde, which is rapidly hydrated and further oxidized.[8]

Reaction with Isocyanates

The hydroxyl group reacts readily with isocyanates (R-N=C=O) to form a stable urethane (B1682113) (carbamate) linkage.[12] This reaction is typically efficient and often proceeds at room temperature without the need for a catalyst, although amine catalysts can be used to increase the reaction rate.[12] This chemistry is fundamental to the formation of polyurethanes.

Activation for Nucleophilic Substitution

To enhance its reactivity towards nucleophiles, the hydroxyl group can be converted into a better leaving group.[5] This is a common strategy for subsequent reactions with amines, thiols, or other nucleophiles. The most frequent approach is to convert the alcohol into a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs), by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine (B92270) or triethylamine.[4][5]

Quantitative Data on Hydroxyl Group Reactions

The efficiency of converting the hydroxyl group is a critical parameter for successful synthesis. The following table summarizes representative yields for the key functionalization reactions of PEG terminal hydroxyl groups. Yields can vary based on the specific substrate, reagents, and reaction conditions.

Reaction TypeReagentsProduct Functional GroupRepresentative Yield (%)
Esterification R-COOH, DCC, DMAPEster (-O-CO-R)> 90%
Activation p-Toluenesulfonyl chloride (TsCl), PyridineTosylate (-OTs)> 95%
Oxidation (Partial) Pyridinium Chlorochromate (PCC)Aldehyde (-CHO)70 - 85%
Oxidation (Full) Chromic Acid (Jones Reagent)Carboxylic Acid (-COOH)80 - 95%
Urethane Formation R-NCOUrethane (-O-CO-NH-R)> 90%

Note: Yields are based on general PEG-OH functionalization and serve as a guideline.[13] Specific optimization for this compound may be required.

Experimental Protocols

The following are detailed methodologies for key reactions involving the hydroxyl group of this compound.

Protocol 1: Esterification with a Carboxylic Acid via DCC/DMAP Coupling

This protocol describes the formation of an ester bond between the hydroxyl group of this compound and a generic carboxylic acid (Molecule-COOH).[5]

Materials:

  • This compound

  • Molecule-COOH (1.0-1.2 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) and Molecule-COOH (1.1 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the mixture to remove the DCU precipitate.

  • Wash the filtrate with 5% HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography to obtain the desired ester.

Protocol 2: Activation of the Hydroxyl Group to a Tosylate

This protocol details the conversion of the hydroxyl group to a p-toluenesulfonate (tosylate), an excellent leaving group for subsequent nucleophilic substitution reactions.[5]

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents)

  • Anhydrous Pyridine or Triethylamine (TEA) (1.5-2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Argon or Nitrogen gas

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine or TEA (1.5 equivalents).

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude Br-PEG3-OTs is often used in the next step without further purification, but can be purified by column chromatography if necessary.

Protocol 3: Oxidation of the Hydroxyl Group to an Aldehyde using PCC

This protocol describes the partial oxidation of this compound to the corresponding aldehyde using pyridinium chlorochromate.[8]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Silica (B1680970) gel

  • Diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • In a flask under an inert atmosphere, suspend PCC (1.5 equivalents) in anhydrous DCM.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add the this compound solution to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 2-4 hours. The mixture will turn into a dark, tarry substance.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Pass the entire mixture through a short plug of silica gel to filter off the chromium residues, eluting with additional diethyl ether.

  • Collect the filtrate and concentrate it under reduced pressure to yield the crude aldehyde.

  • If required, purify the product further using flash column chromatography.

Visualizations of Pathways and Workflows

Reaction Pathways of the this compound Hydroxyl Group

G start This compound ester Br-PEG3-O-CO-R (Ester) start->ester + R-COOH (DCC, DMAP) ether Br-PEG3-O-R (Ether) start->ether 1. Base (NaH) 2. R-X aldehyde Br-PEG3-CHO (Aldehyde) start->aldehyde + PCC or Swern Oxidation acid Br-PEG3-COOH (Carboxylic Acid) start->acid + Jones Reagent (CrO3, H2SO4) urethane Br-PEG3-O-CO-NH-R (Urethane) start->urethane + R-NCO activated Br-PEG3-OTs (Activated PEG) start->activated + TsCl, Base aldehyde->acid + Jones Reagent (Over-oxidation) substituted Br-PEG3-Nu (Substituted Product) activated->substituted + Nucleophile (Nu-)

Caption: Core reaction pathways of the this compound terminal hydroxyl group.

General Experimental Workflow for Hydroxyl Group Functionalization

G prep Reactant Preparation (this compound, Reagent in Anhydrous Solvent) reaction Reaction Setup (Inert Atmosphere, Temp. Control) prep->reaction addition Reagent Addition (Dropwise or Portion-wise) reaction->addition monitor Reaction Monitoring (TLC / LC-MS) addition->monitor quench Quenching (e.g., add water or buffer) monitor->quench Upon Completion workup Aqueous Work-up (Extraction & Washes) quench->workup dry Drying & Concentration (Na2SO4, Rotary Evaporation) workup->dry purify Purification (Flash Column Chromatography) dry->purify char Characterization (NMR, MS) purify->char

Caption: A generalized experimental workflow for the functionalization of this compound.

Logical Flow: Activation Followed by Nucleophilic Substitution

G start_mol This compound (Poor Leaving Group) activated_mol Br-PEG3-OTs (Excellent Leaving Group) start_mol->activated_mol Activation Step (+ TsCl, Base) final_product Br-PEG3-Nu (Final Conjugate) activated_mol->final_product Substitution Step (+ Nucleophile)

Caption: Two-step strategy: activation of the hydroxyl group and subsequent substitution.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Br-PEG3-OH, a Key Linker for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker is a critical component, influencing the physicochemical properties, cell permeability, and ultimately the degradation efficiency of the PROTAC.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic profiles, and provide synthetic versatility. Br-PEG3-OH (2-(2-(2-bromoethoxy)ethoxy)ethan-1-ol) is a valuable PEG-based building block for the synthesis of PROTACs, featuring a terminal bromide for conjugation and a hydroxyl group for further functionalization. This document provides a detailed protocol for the synthesis, purification, and characterization of this compound.

Synthesis of this compound from Triethylene Glycol

The synthesis of this compound can be achieved through the selective monobromination of triethylene glycol. A common and effective method for this transformation is the use of phosphorus tribromide (PBr₃). The reaction proceeds via an Sₙ2 mechanism, converting one of the primary hydroxyl groups of triethylene glycol into a bromide.[2][3] To favor monosubstitution and minimize the formation of the dibrominated byproduct, a significant excess of triethylene glycol is used.

Experimental Protocol

Materials and Reagents:

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triethylene glycol (5.0 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (1.0 equivalent) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by slowly adding deionized water at 0 °C.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValue
Reactants
Triethylene glycol5.0 eq
Phosphorus tribromide1.0 eq
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Product
IUPAC Name2-(2-(2-bromoethoxy)ethoxy)ethan-1-ol
Molecular FormulaC₆H₁₃BrO₃
Molecular Weight213.07 g/mol
AppearanceColorless to light yellow liquid
Yield and Purity
Typical Yield40-60% (dependent on purification)
Purity>95% (as determined by NMR and GC-MS)

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum should show characteristic peaks for the ethylene (B1197577) glycol units and distinct signals for the methylene (B1212753) groups adjacent to the bromine and hydroxyl functionalities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Gas Chromatography (GC): To assess the purity of the final product.

Visualization of Synthesis and Application

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Triethylene Glycol + PBr3 in DCM B Reaction at 0°C to RT A->B Stir 12-16h C Quench with Water B->C D Aqueous Wash (NaHCO3, Brine) C->D E Dry and Concentrate D->E F Column Chromatography E->F G Pure this compound F->G

Caption: Workflow for the synthesis of this compound.

PROTAC Mechanism of Action

This compound is a precursor to linkers used in PROTACs. The general mechanism of action for a PROTAC is depicted below.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (with PEG3 Linker) POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: General mechanism of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Br-PEG3-OH Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development. Polyethylene glycol (PEG) linkers are frequently employed in bioconjugation to enhance the therapeutic properties of proteins and peptides. This process, known as PEGylation, can improve a biomolecule's solubility, stability, and pharmacokinetic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and shields it from proteolytic degradation.[1][2][3]

Br-PEG3-OH is a short, hydrophilic linker featuring a terminal bromide group and a hydroxyl group. The bromide serves as a reactive handle for covalent attachment to nucleophiles, most notably the thiol group of cysteine residues in proteins, forming a stable thioether bond.[4][5][6] The terminal hydroxyl group is generally non-reactive under typical conjugation conditions and enhances the hydrophilicity of the linker. These application notes provide a comprehensive guide to the use of this compound in bioconjugation, including a detailed experimental protocol, key reaction parameters, and troubleshooting advice.

Principle of the Reaction

The primary application of this compound in bioconjugation is the alkylation of thiols. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The sulfur atom of a deprotonated thiol group (thiolate) on a biomolecule, such as a cysteine residue, acts as a nucleophile and attacks the carbon atom attached to the bromine. This results in the displacement of the bromide ion, which is a good leaving group, and the formation of a stable and irreversible thioether linkage.[4][5]

Key Applications

The stable thioether bond formed makes this compound a valuable tool for various bioconjugation applications, including:

  • Protein and Peptide Modification: To improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[3]

  • Antibody-Drug Conjugate (ADC) Development: As a component of a linker to attach a cytotoxic payload to an antibody.[5][7]

  • PROTAC Synthesis: To connect a target protein-binding ligand and an E3 ligase-binding ligand in the formation of Proteolysis Targeting Chimeras.[4][7]

  • Surface Immobilization: To tether biomolecules to surfaces functionalized with thiol groups.[7]

Data Presentation: Quantitative Reaction Parameters

The efficiency of the conjugation reaction is influenced by several factors. The following table summarizes the key parameters for the reaction of this compound with a thiol-containing biomolecule.

ParameterRecommended RangeNotes
pH 7.0 - 9.0The reaction rate increases with pH due to the increased concentration of the more nucleophilic thiolate anion.[4][8] A pH of around 8.0-8.5 is often a good starting point.
Temperature 4°C to 37°CThe reaction can be performed at room temperature or 37°C for faster kinetics.[9][10] For sensitive proteins, the reaction can be carried out at 4°C over a longer period.
Molar Excess of this compound 5- to 20-foldA molar excess of the PEG linker is used to drive the reaction to completion.[7][9][10] The optimal ratio should be determined empirically.
Reaction Time 1 - 24 hoursThe reaction time depends on the pH, temperature, and molar ratio of the reactants. The progress of the reaction should be monitored.[9][10]
Solvent Aqueous Buffer (e.g., PBS, Borate)This compound is soluble in aqueous buffers. A small amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) can be used to dissolve the linker before adding it to the reaction mixture, but the final concentration should be kept low (<10% v/v) to avoid protein denaturation.[11]

Experimental Protocols

This protocol describes a general procedure for the conjugation of this compound to a protein containing accessible cysteine residues.

Part 1: Protein Preparation (Disulfide Bond Reduction)

If the target cysteine residues are involved in disulfide bonds, they must first be reduced to generate free thiols.

Materials:

  • Protein with target cysteine residues

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Degassed Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

  • Desalting column

Procedure:

  • Protein Solution Preparation: Dissolve the protein in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reduction: Add a 10- to 50-fold molar excess of the reducing agent (TCEP is recommended as it does not need to be removed before conjugation). If using DTT, it must be removed before adding the this compound linker.[7][11]

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[7][10]

  • Removal of Reducing Agent (if using DTT): If DTT was used, remove the excess reducing agent by passing the solution through a desalting column equilibrated with the degassed Reaction Buffer.[7]

Part 2: Bioconjugation Reaction

Materials:

  • Reduced protein solution from Part 1

  • This compound

  • Anhydrous, water-miscible solvent (e.g., DMSO or DMF)

  • Quenching reagent (e.g., L-cysteine or N-acetylcysteine)

Procedure:

  • This compound Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in an anhydrous solvent like DMSO or DMF.[7]

  • Conjugation: Add a 5- to 20-fold molar excess of the this compound stock solution to the reduced protein solution.[7][9] Ensure the final concentration of the organic solvent is below 10% (v/v).[11]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[9] The optimal time should be determined empirically by monitoring the reaction progress.

  • Quenching: Add an excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted this compound.[9] Incubate for 30 minutes.

Part 3: Purification and Characterization of the Conjugate

Materials:

  • Conjugation reaction mixture from Part 2

  • Purification system (e.g., Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or Dialysis)[][13][14][15]

  • Characterization instruments (e.g., SDS-PAGE, Mass Spectrometer)

Procedure:

  • Purification: Purify the this compound-protein conjugate from excess reagents and unreacted protein using a suitable chromatography technique such as SEC, which separates molecules based on their hydrodynamic radius.[][14] Dialysis can also be used to remove small molecule impurities.[14]

  • Characterization:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The PEGylated protein will show an increase in apparent molecular weight compared to the unmodified protein.[2]

    • Mass Spectrometry (MS): Use MALDI-TOF or LC-MS to confirm the identity of the conjugate and determine the degree of PEGylation (the number of PEG molecules attached per protein).[1][2][3][16]

    • Size-Exclusion Chromatography (SEC): SEC can be used to assess the purity of the conjugate and detect any aggregation.[][14]

Mandatory Visualization

This compound Bioconjugation Reaction cluster_reactants Reactants cluster_products Products Protein-SH Protein SH Conjugate Protein-S-CH2-CH2-O-CH2-CH2-O-CH2-CH2-OH Thioether Bond Protein-SH:f1->Conjugate:f0 SN2 Reaction This compound Br-CH2-CH2-O-CH2-CH2-O-CH2-CH2-OH This compound:f0->Conjugate:f0 HBr HBr

Caption: Chemical reaction of this compound with a protein thiol group.

Experimental Workflow for this compound Bioconjugation start Start protein_prep Protein Preparation (Disulfide Reduction if necessary) start->protein_prep conjugation Bioconjugation Reaction (Protein-SH + this compound) protein_prep->conjugation quenching Quenching (Addition of excess thiol) conjugation->quenching purification Purification (e.g., SEC, IEX, Dialysis) quenching->purification characterization Characterization (SDS-PAGE, MS, SEC) purification->characterization end End characterization->end

Caption: Step-by-step workflow for protein bioconjugation with this compound.

References

Application Notes and Protocols for Nucleophilic Substitution of Br-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions for the nucleophilic substitution of Bromo-PEG3-alcohol (Br-PEG3-OH). This versatile linker is a cornerstone in bioconjugation, drug delivery, and the development of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The terminal bromide serves as an excellent leaving group for SN2 reactions, allowing for its conjugation to a variety of nucleophiles.[1][2] The hydrophilic triethylene glycol (PEG3) spacer enhances the aqueous solubility and biocompatibility of the resulting conjugates.[1][2]

This document outlines detailed methodologies for substitution reactions with common nucleophiles such as amines, thiols, and azides. It also includes a summary of reaction parameters in a structured format and a visual representation of the experimental workflow.

General Principles of Nucleophilic Substitution

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] An electron-rich nucleophile attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a new covalent bond.[3] The efficiency of the reaction is influenced by several factors including the strength of the nucleophile, the choice of solvent, reaction temperature, and the presence of a base.[4] Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are generally preferred as they effectively solvate cations while leaving the nucleophile free to attack the electrophilic carbon.[4]

Data Presentation: Reaction Conditions for Nucleophilic Substitution

The following table summarizes recommended starting conditions for the nucleophilic substitution of bromo-PEG linkers with various nucleophiles. These parameters are based on protocols for similar bromo-PEG derivatives and may require optimization for specific substrates and desired outcomes.[3][4][5]

NucleophileReagents & SolventsTemperature (°C)Time (h)Stoichiometry (Nucleophile:PEG)Base (optional)Expected Yield (%)Purification Method
Primary Amine Anhydrous DMF or DMSO25 - 8012 - 241.1:1 to 5:1K₂CO₃ or DIPEA/TEA (2-3 eq)60 - 85Flash Chromatography, HPLC[3][6]
Thiol Anhydrous DMF; PBS, HEPES, or borate (B1201080) buffer (pH 7.0-8.5)4 - 252 - 165:1 to 20:1K₂CO₃ or DIPEA/TEANot specifiedSize-Exclusion Chromatography, Dialysis[4][5]
Azide (B81097) Ethanol (B145695)/Water mixture or DMFReflux (approx. 80-100)161.5:1Not typically requiredHighExtraction and Chromatography[4][7]

Experimental Protocols

Protocol 1: Synthesis of Amino-PEG3-OH via Substitution with a Primary Amine

This protocol describes a general method for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine of interest

  • Anhydrous Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.2 to 5 equivalents) in anhydrous DMF.[3]

  • Add potassium carbonate (2-3 equivalents) or a non-nucleophilic base like DIPEA or TEA.[3]

  • Add a solution of this compound (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-80°C and stir for 12-24 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol) to obtain the pure amine-PEG3-OH conjugate.[8]

Protocol 2: Synthesis of Thiol-PEG3-OH via Substitution with a Thiol

This protocol outlines the reaction of this compound with a thiol-containing molecule. For biomolecules like proteins, the reaction is typically performed in an aqueous buffer.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., cysteine-containing peptide)

  • Anhydrous N,N-Dimethylformamide (DMF) for small molecules, or Phosphate-buffered saline (PBS) at pH 7.0-8.5 for biomolecules[5]

  • Potassium Carbonate (K₂CO₃) or other suitable base for small molecules

  • Quenching solution (e.g., 1 M L-cysteine)

  • Purification system (e.g., Size-Exclusion Chromatography, Dialysis, or HPLC)

Procedure:

  • For small molecules: Dissolve the thiol (1.1 equivalents) and potassium carbonate (1.5 equivalents) in anhydrous DMF.[4] Add this compound (1 equivalent) and stir at room temperature for 4 hours.[4]

  • For biomolecules (e.g., proteins): Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.[5] If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove it.[9]

  • Prepare a stock solution of this compound in DMF or DMSO.[5]

  • Add the this compound stock solution to the protein solution to achieve a 5 to 20-fold molar excess.[5]

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.[5]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).

  • Quench the reaction by adding a small molecule thiol like L-cysteine.[9]

  • Purify the conjugate using size-exclusion chromatography, dialysis, or HPLC to remove unreacted reagents.[5]

Protocol 3: Synthesis of Azido-PEG3-OH via Substitution with Sodium Azide

This protocol is adapted from a procedure for converting bromo-PEG derivatives to the corresponding azide.[4]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of ethanol and water.[4]

  • Add sodium azide (1.5 equivalents) to the solution.[4]

  • Reflux the reaction mixture for approximately 16 hours.[4]

  • After cooling to room temperature, concentrate the solution using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Azido-PEG3-OH product.[4]

Visualizations

The following diagrams illustrate the general workflow and the signaling pathway for the nucleophilic substitution of this compound.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis BrPEG This compound Solution Mix Combine Reactants in appropriate solvent (e.g., DMF, H2O) BrPEG->Mix Nuc Nucleophile Solution (Amine, Thiol, or Azide) Nuc->Mix Base Base (if required) e.g., K2CO3, DIPEA Base->Mix React Incubate (Stirring, Controlled Temp.) Mix->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction / Solvent Removal Quench->Extract Purify Purification (Chromatography, Dialysis) Extract->Purify Analyze Characterization (NMR, MS, HPLC) Purify->Analyze Product Final Product (Nuc-PEG3-OH) Analyze->Product

Caption: General experimental workflow for the nucleophilic substitution of this compound.

G BrPEG This compound (Electrophile) TransitionState SN2 Transition State BrPEG->TransitionState Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2, R-SH, N3-) Nucleophile->TransitionState Product Substituted Product (Nuc-PEG3-OH) TransitionState->Product LeavingGroup Bromide Ion (Br-) (Leaving Group) TransitionState->LeavingGroup Leaving Group Departure

Caption: Simplified SN2 reaction pathway for the nucleophilic substitution of this compound.

References

Application Notes and Protocols for the Conjugation of Br-PEG3-OH to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. This modification can enhance solubility, increase stability, prolong circulation half-life, and reduce immunogenicity.[1][2] The Br-PEG3-OH linker is a short, hydrophilic spacer containing a terminal bromide group that can react with nucleophilic residues on a peptide, such as the thiol group of cysteine, to form a stable thioether bond. This document provides a detailed protocol for the conjugation of this compound to a peptide, including reaction conditions, purification, and characterization methods.

Reaction Principle

The conjugation of this compound to a peptide primarily occurs via a nucleophilic substitution reaction. The most common target residue on a peptide for this reaction is cysteine, due to the high nucleophilicity of its deprotonated thiol group (thiolate). The thiolate attacks the carbon atom bearing the bromine atom, which is a good leaving group, resulting in the formation of a stable thioether linkage. The reaction is typically performed under mild conditions to maintain the integrity of the peptide.

Materials and Reagents

  • Peptide: Cysteine-containing peptide of known purity and concentration.

  • This compound: Bromo-triethylene glycol.

  • Reaction Buffer: Deoxygenated buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer, pH 7.0-8.5.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if the peptide has disulfide bonds that need to be reduced to expose free thiols.

  • Quenching Reagent: Small molecule thiol such as L-cysteine or N-acetylcysteine.

  • Solvent: Anhydrous, water-miscible organic solvent such as Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).

  • Purification System: High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., Size-Exclusion (SEC) or Reverse-Phase (RP-HPLC)).

  • Analytical Instruments: Mass Spectrometer (e.g., MALDI-TOF or ESI-MS) and HPLC for characterization.

Experimental Protocols

Preparation of Peptide Solution
  • Dissolve the cysteine-containing peptide in a deoxygenated reaction buffer (e.g., PBS, pH 7.2-7.5) to a final concentration of 1-10 mg/mL.

  • If the peptide contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide bonds and expose the free thiol groups. TCEP is recommended as it does not need to be removed before the conjugation step.[3]

Preparation of this compound Solution
  • Immediately before use, dissolve the this compound in an anhydrous, water-miscible solvent like DMSO to create a stock solution (e.g., 10-100 mM).[4][5]

Conjugation Reaction
  • Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution.[4][6] The final concentration of the organic solvent (e.g., DMSO) should typically be below 10% (v/v) to avoid denaturation of the peptide.[4]

  • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours or overnight at 4°C with gentle stirring or rotation.[5][6] The optimal reaction time should be determined empirically by monitoring the reaction progress using HPLC.

Quenching the Reaction
  • Once the reaction has reached the desired level of completion, quench any unreacted this compound by adding an excess of a small molecule thiol, such as L-cysteine or N-acetylcysteine (e.g., 50-100 fold molar excess).[4][6]

  • Incubate for an additional 30 minutes at room temperature.[6]

Purification of the PEGylated Peptide
  • Purify the resulting PEGylated peptide conjugate using a suitable chromatography method to remove unreacted PEG linker, unconjugated peptide, and quenching reagents.[4]

  • Size-Exclusion Chromatography (SEC): Effective for separating the higher molecular weight PEGylated peptide from smaller molecules.[7][8]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Widely used for the purification of peptides and can separate the PEGylated conjugate based on differences in polarity.[]

  • Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated species based on changes in surface charge after PEGylation.[][10]

  • Hydrophobic Interaction Chromatography (HIC): An alternative method that separates based on hydrophobicity.[7][10]

Characterization of the PEGylated Peptide
  • Confirm the successful conjugation and determine the degree of PEGylation using the following techniques:

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate and confirm the addition of the PEG moiety.[6][8]

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the conjugate.[1][8]

Data Presentation

The success of the conjugation reaction depends on several key parameters. The following table summarizes typical reaction conditions and expected outcomes.

ParameterRecommended RangeNotes
pH 7.0 - 8.5Higher pH increases the concentration of the more reactive thiolate anion.[6]
Temperature 4°C to 25°CLower temperatures can be used for sensitive peptides over a longer incubation period.[6]
Molar Ratio (this compound : Peptide) 5:1 to 20:1A molar excess of the PEG linker is used to drive the reaction to completion.[4][6]
Reaction Time 2 - 16 hoursThe optimal time should be determined by monitoring the reaction progress.[6]
Post-Purification Yield 30-70%Highly dependent on the peptide sequence, reaction scale, and purification method.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the conjugation of this compound to a peptide and the general principle of the reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification Peptide_Solution Prepare Peptide Solution (1-10 mg/mL in Buffer) Reduce_Peptide Reduce Disulfide Bonds (Optional, with TCEP) Peptide_Solution->Reduce_Peptide Conjugate Mix Peptide and PEG Linker (Incubate 2-16h) Reduce_Peptide->Conjugate PEG_Solution Prepare this compound Stock Solution (in DMSO) PEG_Solution->Conjugate Quench Quench Reaction (with L-cysteine) Conjugate->Quench Purify Purify Conjugate (HPLC: SEC, RP-HPLC) Quench->Purify Characterize Characterize Product (MS, HPLC) Purify->Characterize

Caption: Experimental workflow for conjugating this compound to a peptide.

reaction_pathway Peptide_SH Peptide-SH (Cysteine Residue) Conjugate Peptide-S-CH2CH2(OCH2CH2)2-OH (PEGylated Peptide) Peptide_SH->Conjugate Nucleophilic Attack Br_PEG_OH Br-CH2CH2(OCH2CH2)2-OH (this compound) Br_PEG_OH->Conjugate HBr + HBr Conjugate->HBr

Caption: Reaction scheme for the conjugation of this compound to a cysteine residue.

References

Application Notes and Protocols for Br-PEG3-OH in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bromo-PEG3-OH (a PEG linker with a terminal bromide and hydroxyl group) in click chemistry applications. While Br-PEG3-OH itself is not directly reactive in click chemistry, its hydroxyl group can be readily converted to an azide (B81097), making it a versatile precursor for introducing a hydrophilic PEG spacer in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This process is highly valuable in bioconjugation, drug delivery, and the development of novel therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Principle of Application

The primary application of this compound in the context of click chemistry involves a two-step process. First, the terminal hydroxyl group is converted to an azide (N₃) to create Bromo-PEG3-azide. This azide-functionalized PEG linker can then participate in a highly efficient and specific click reaction with an alkyne-containing molecule to form a stable triazole linkage. The bromide group on the other end of the PEG linker serves as a reactive site for conjugation to other molecules, typically through nucleophilic substitution with moieties like thiols (from cysteine residues in proteins).

The incorporation of the hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer can enhance the solubility and pharmacokinetic properties of the resulting bioconjugate.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, this compound, and its azide derivative is presented below.

PropertyThis compoundBromo-PEG3-azideReference
Molecular Formula C₆H₁₃BrO₃C₈H₁₆BrN₃O₃[1][4]
Molecular Weight 213.1 g/mol 282.14 g/mol [1][4]
Appearance Colorless to off-white liquidNot specified[5]
Solubility Water, DMSO, DMF, DCMNot specified[1]
Storage Condition -20°CNot specified[1]

Experimental Protocols

Protocol 1: Synthesis of Bromo-PEG3-azide from this compound

This protocol describes the conversion of the terminal hydroxyl group of this compound to an azide group.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)

  • Triethylamine (B128534) (TEA) or other suitable base

  • Sodium azide (NaN₃)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Mesylation/Tosylation:

    • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.5 equivalents).

    • Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.2 equivalents) dropwise.

    • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated or tosylated intermediate.

  • Azidation:

    • Dissolve the crude intermediate in anhydrous DMF.

    • Add sodium azide (3 equivalents).

    • Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC.

  • Purification:

    • After the reaction is complete, cool the mixture to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude Bromo-PEG3-azide by flash column chromatography on silica gel.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the click chemistry reaction between Bromo-PEG3-azide and an alkyne-functionalized molecule.

Materials:

  • Bromo-PEG3-azide

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand[6][7]

  • Suitable solvent (e.g., water, DMSO, t-butanol, or mixtures)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of CuSO₄ in water (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 300 mM).[7]

    • Prepare a stock solution of the THPTA ligand in water (e.g., 100 mM).

  • Reaction Setup:

    • In a reaction vessel, dissolve the alkyne-containing molecule and Bromo-PEG3-azide (typically a 1.1 to 1.5-fold molar excess over the alkyne) in the chosen solvent.

  • Catalyst Premix:

    • In a separate tube, mix the CuSO₄ solution and the THPTA solution in a 1:2 to 1:5 molar ratio.[7][8] Let it stand for 1-2 minutes to allow for complex formation.[8]

  • Initiate the Reaction:

    • Add the catalyst premix to the solution containing the azide and alkyne.

    • Add the freshly prepared sodium ascorbate solution to initiate the click reaction.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be gently mixed. For less reactive substrates, the reaction time may be extended or gentle heating may be applied.

    • Monitor the reaction progress by LC-MS or TLC.

  • Purification:

    • Upon completion, the product can be purified using appropriate techniques such as preparative HPLC, size-exclusion chromatography, or precipitation, depending on the nature of the product.

Applications

The use of Bromo-PEG3-azide in click chemistry enables the synthesis of a wide range of bioconjugates with enhanced properties.

ApplicationDescription
Antibody-Drug Conjugates (ADCs) The triazole linkage formed via click chemistry provides a stable connection between a cytotoxic drug and an antibody. The bromide end can be used to attach the linker to the antibody, often via cysteine residues. The PEG spacer can improve the solubility and reduce aggregation of the ADC.[9]
PROTACs In the synthesis of PROTACs, the PEG linker connects a target protein-binding ligand to an E3 ligase ligand. The defined length and hydrophilicity of the PEG3 spacer are crucial for optimizing the formation of the ternary complex and subsequent protein degradation.[5][10]
Bioconjugation and PEGylation This linker can be used to PEGylate proteins, peptides, or other biomolecules to improve their pharmacokinetic profiles, such as increasing their half-life in circulation and reducing immunogenicity.[11]
Drug Delivery The hydrophilic PEG linker can be incorporated into drug delivery systems to enhance their solubility and biocompatibility.[3]

Visualizations

Synthesis_of_Bromo_PEG3_azide Br_PEG3_OH This compound Intermediate Br-PEG3-OMs/OTs Br_PEG3_OH->Intermediate MsCl or TsCl, TEA, DCM Bromo_PEG3_azide Bromo-PEG3-azide Intermediate->Bromo_PEG3_azide NaN₃, DMF

Caption: Synthesis of Bromo-PEG3-azide from this compound.

CuAAC_Reaction_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Bromo_PEG3_azide Bromo-PEG3-azide Reaction_Mixture Reaction Mixture Bromo_PEG3_azide->Reaction_Mixture Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Reaction_Mixture CuSO4 CuSO₄ CuSO4->Reaction_Mixture Ligand THPTA/TBTA Ligand->Reaction_Mixture Ascorbate Sodium Ascorbate Ascorbate->Reaction_Mixture Product Triazole-Linked Conjugate Reaction_Mixture->Product Click Reaction Purification Purification Product->Purification

Caption: General workflow for CuAAC using Bromo-PEG3-azide.

PROTAC_Synthesis_Logic E3_Ligase_Ligand E3 Ligase Ligand (with alkyne) Intermediate E3 Ligase Ligand-PEG3-Br E3_Ligase_Ligand->Intermediate CuAAC Bromo_PEG3_azide Bromo-PEG3-azide Bromo_PEG3_azide->Intermediate PROTAC Final PROTAC Intermediate->PROTAC Nucleophilic Substitution Target_Protein_Ligand Target Protein Ligand (with nucleophile, e.g., -SH) Target_Protein_Ligand->PROTAC

Caption: Logical workflow for PROTAC synthesis.

References

Application Notes and Protocols for the Functionalization of Gold Nanoparticles with Br-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are versatile platforms in nanomedicine, serving as carriers for targeted drug delivery, contrast agents for imaging, and components of advanced diagnostic systems.[1][2][3] Their biocompatibility, ease of synthesis, and tunable optical properties make them highly attractive for these applications.[2][4] However, bare AuNPs are prone to aggregation in biological media and can be rapidly cleared from circulation. To overcome these limitations, surface modification with polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely adopted strategy.[2][5] The PEG layer provides a hydrophilic shield that enhances colloidal stability, reduces non-specific protein adsorption, and prolongs systemic circulation time.[5][6]

This document provides detailed application notes and protocols for the functionalization of gold nanoparticles with Br-PEG3-OH, a heterobifunctional linker. This linker features a three-unit PEG spacer that imparts hydrophilicity, a terminal hydroxyl (-OH) group for subsequent conjugation of therapeutic agents or targeting ligands, and a bromide (-Br) group. While direct attachment to the gold surface is typically achieved through a strong gold-thiol bond, this protocol will detail a ligand exchange method for attaching this compound to citrate-stabilized AuNPs. The terminal hydroxyl group can then be activated for covalent attachment of a payload.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C6H13BrO3
Molecular Weight 213.07 g/mol [7]
Appearance Not specified, likely a liquid or solid
Solubility Soluble in aqueous media[7][8]
Reactive Groups Bromide (-Br), Hydroxyl (-OH)

Experimental Protocols

This section provides detailed protocols for the synthesis of citrate-stabilized AuNPs and their subsequent functionalization with this compound.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (approx. 15 nm)

This protocol is adapted from the well-established Turkevich method.[9][10]

Materials:

  • Tetrachloroauric (III) acid (HAuCl4) solution (1 mM)

  • Trisodium (B8492382) citrate (B86180) solution (38.8 mM)

  • Deionized (DI) water

  • Glassware (cleaned with aqua regia and thoroughly rinsed with DI water)

Procedure:

  • In a clean round-bottom flask, bring 50 mL of 1 mM HAuCl4 solution to a rolling boil with vigorous stirring.

  • Rapidly inject 5 mL of 38.8 mM trisodium citrate solution into the boiling HAuCl4 solution.

  • The solution color will change from pale yellow to deep red, indicating the formation of AuNPs.[10]

  • Continue boiling and stirring for an additional 15 minutes.

  • Allow the solution to cool to room temperature.

  • The resulting citrate-stabilized AuNPs can be stored at 4°C for further use.

Protocol 2: Functionalization of AuNPs with this compound

This protocol describes a ligand exchange reaction to functionalize the citrate-stabilized AuNPs with this compound.

Materials:

  • Citrate-stabilized AuNP solution (from Protocol 1)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound in DI water (e.g., 1 mg/mL).

  • To 10 mL of the citrate-stabilized AuNP solution, add the this compound stock solution. An excess of the PEG linker is recommended to ensure complete surface coverage.

  • Incubate the mixture for at least 12-24 hours at room temperature with gentle stirring to facilitate the ligand exchange process.[2]

  • To purify the functionalized AuNPs, centrifuge the solution at a speed sufficient to pellet the nanoparticles (e.g., 15,000 x g for 30 minutes for ~15 nm AuNPs).[2]

  • Carefully remove the supernatant containing unbound this compound and displaced citrate ions.

  • Resuspend the nanoparticle pellet in 10 mL of PBS buffer.

  • Repeat the centrifugation and resuspension steps at least twice to ensure the complete removal of unbound linker.[1]

  • After the final wash, resuspend the purified this compound functionalized AuNPs in a suitable buffer for storage or further conjugation.

Protocol 3: Example of Drug Conjugation to this compound Functionalized AuNPs

This protocol provides a general method for conjugating a carboxyl-containing drug to the terminal hydroxyl group of the functionalized AuNPs via esterification.

Materials:

  • This compound functionalized AuNPs (from Protocol 2)

  • Carboxyl-containing drug

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dimethylformamide (DMF)

  • Centrifugal filtration units

Procedure:

  • Disperse the this compound functionalized AuNPs in anhydrous DMF.

  • In a separate vial, dissolve the carboxyl-containing drug, DCC, and a catalytic amount of DMAP in anhydrous DMF.

  • Add the drug solution to the AuNP dispersion. The molar ratio of drug and coupling agents to the AuNPs should be optimized for the specific application.

  • Allow the reaction to proceed for 24-48 hours at room temperature with gentle stirring.

  • Quench the reaction by adding a small amount of water.

  • Purify the drug-conjugated AuNPs by repeated centrifugation and resuspension in a suitable buffer or by using centrifugal filtration units to remove unreacted drug and coupling agents.

Characterization of Functionalized Gold Nanoparticles

Thorough characterization is essential to confirm the successful functionalization of AuNPs.

Characterization TechniquePurposeExpected Outcome for Successful Functionalization
UV-Vis Spectroscopy To monitor the formation and stability of AuNPs.A characteristic Surface Plasmon Resonance (SPR) peak around 520-530 nm for spherical AuNPs. A slight red-shift in the SPR peak may be observed upon PEGylation due to a change in the local refractive index.[2][11]
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution of the nanoparticles.An increase in the hydrodynamic diameter after functionalization with this compound, confirming the presence of the PEG layer.
Zeta Potential Analysis To determine the surface charge of the nanoparticles.A change in the zeta potential from negative (for citrate-stabilized AuNPs) to a less negative or near-neutral value after PEGylation.
Transmission Electron Microscopy (TEM) To visualize the size, shape, and morphology of the AuNPs.TEM images will confirm the core size and shape of the AuNPs. The PEG layer is typically not visible under standard TEM.[10]
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present on the nanoparticle surface.The appearance of characteristic peaks corresponding to the C-O-C stretching of the PEG backbone and the O-H stretching of the terminal hydroxyl group, confirming the presence of this compound on the AuNP surface.[12]

Quantitative Data Summary

The following tables summarize expected quantitative data based on studies of similarly PEGylated gold nanoparticles. The exact values for this compound functionalized AuNPs may vary and should be determined experimentally.

Table 1: Physicochemical Properties of AuNPs Before and After PEGylation

ParameterCitrate-Stabilized AuNPsPEGylated AuNPs
Core Diameter (TEM) ~15 nm~15 nm
Hydrodynamic Diameter (DLS) ~20 nm25 - 40 nm
Surface Plasmon Resonance (SPR) Peak ~520 nm522 - 525 nm[2]
Zeta Potential -30 to -50 mV-5 to -15 mV

Table 2: Drug Loading Capacity of Functionalized AuNPs

Nanoparticle TypeModel DrugDrug Loading Efficiency
Uncoated AuNPsIbuprofen~10%
PEG-coated AuNPsIbuprofen~33%[9]

Visualizations

experimental_workflow Experimental Workflow for AuNP Functionalization and Drug Conjugation cluster_synthesis AuNP Synthesis cluster_functionalization Functionalization cluster_conjugation Drug Conjugation s1 HAuCl4 Solution s3 Boiling and Stirring s1->s3 s2 Trisodium Citrate s2->s3 s4 Citrate-Stabilized AuNPs s3->s4 f2 Ligand Exchange s4->f2 f1 This compound f1->f2 f3 Purification (Centrifugation) f2->f3 f4 This compound AuNPs f3->f4 c2 Esterification Reaction f4->c2 c1 Carboxyl-Drug + DCC/DMAP c1->c2 c3 Purification c2->c3 c4 Drug-Conjugated AuNPs c3->c4

Caption: Workflow for AuNP synthesis, functionalization, and drug conjugation.

signaling_pathway Targeted Drug Delivery and Apoptosis Induction cluster_delivery Cellular Delivery cluster_release Drug Release and Action cluster_pathway Apoptotic Pathway np Targeted Drug-AuNP receptor Cell Surface Receptor np->receptor endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release pH change target Intracellular Target (e.g., Pro-survival Protein) drug_release->target inhibition Inhibition of Target target->inhibition caspase_activation Caspase Activation inhibition->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Targeted drug delivery leading to apoptosis.

References

Application Notes and Protocols for the Synthesis of a Br-PEG3-OH Containing Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed procedure for the synthesis of an antibody-drug conjugate (ADC) utilizing a heterobifunctional Br-PEG3-OH linker. This linker features a terminal bromide for conjugation to a cytotoxic payload and a hydroxyl group for subsequent activation and conjugation to a monoclonal antibody (mAb). The inclusion of a three-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.

Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic drugs.[1] The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and therapeutic index.[2][3] PEGylated linkers, such as this compound, offer several advantages, including increased hydrophilicity, longer circulation half-life, and reduced immunogenicity.[2][4][5] This protocol outlines a two-stage process: first, the conjugation of the cytotoxic payload to the this compound linker, and second, the conjugation of the drug-linker complex to the antibody.

Data Presentation

The following tables summarize key quantitative data relevant to the synthesis and characterization of ADCs with PEG linkers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C6H13BrO3[6]
Molecular Weight 213.07 g/mol [6][7]
Appearance Colorless to pale yellow oil[6]
Solubility Soluble in water, DMSO, DMF[8]
Purity ≥95%[9][10]

Table 2: Recommended Reaction Conditions for ADC Synthesis

StepParameterRecommended RangeNotes
Drug-Linker Conjugation Molar Ratio (Payload:Linker) 1:1.1 to 1:1.5A slight excess of the linker ensures complete consumption of the payload.
Base DIPEA, K2CO3The choice of base depends on the nature of the nucleophilic group on the payload.
Solvent Anhydrous DMF or DMSOAnhydrous conditions are crucial to prevent side reactions.
Temperature Room Temperature to 60°CThe optimal temperature depends on the reactivity of the payload.
Reaction Time 2 - 24 hoursMonitor reaction progress by LC-MS.
Antibody-Drug-Linker Conjugation Molar Ratio (Drug-Linker:Antibody) 3:1 to 10:1The ratio influences the final Drug-to-Antibody Ratio (DAR).
Activating Agent (for -OH) DSC, CDITo convert the hydroxyl group into a more reactive species for antibody conjugation.
pH 7.5 - 9.0For conjugation to lysine (B10760008) residues.
Temperature 4°C to Room TemperatureTo maintain antibody integrity.
Reaction Time 4 - 24 hoursGentle mixing is recommended.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of a this compound containing ADC.

Protocol 1: Synthesis of the Drug-PEG3-OH Intermediate

This protocol describes the conjugation of a cytotoxic payload containing a nucleophilic group (e.g., -SH, -OH, -NH2) to the this compound linker via nucleophilic substitution of the bromide.

Materials:

  • This compound linker

  • Cytotoxic payload with a nucleophilic functional group

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

  • Reaction vessel

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

Procedure:

  • Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (nitrogen or argon).

  • Payload Dissolution: Dissolve the cytotoxic payload (1 equivalent) in anhydrous DMF or DMSO.

  • Base Addition: Add the appropriate base (e.g., DIPEA, 2-3 equivalents) to the payload solution. If the nucleophile is a phenol, a stronger base like K2CO3 may be used. Stir for 15-30 minutes at room temperature.

  • Linker Addition: Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO and add it dropwise to the payload solution.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60°C for 2-24 hours. The optimal temperature and time will depend on the specific payload.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material (payload) is consumed.

  • Purification: Upon completion, purify the crude Drug-PEG3-OH intermediate by preparative HPLC to remove unreacted starting materials and byproducts.

  • Characterization: Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Conjugation of Drug-PEG3-OH to the Antibody

This protocol details the activation of the terminal hydroxyl group of the Drug-PEG3-OH intermediate and its subsequent conjugation to lysine residues on the monoclonal antibody.

Materials:

  • Purified Drug-PEG3-OH intermediate

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS pH 7.4)

  • N,N'-Disuccinimidyl carbonate (DSC) or 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous DMF or DMSO

  • Conjugation Buffer (e.g., Borate buffer, pH 8.5)

  • Desalting column (e.g., Sephadex G-25)

  • UV-Vis Spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Antibody Preparation: Buffer exchange the mAb into the conjugation buffer to a final concentration of 5-10 mg/mL.

  • Activation of Drug-Linker:

    • Dissolve the Drug-PEG3-OH intermediate (5-10 molar excess relative to the antibody) in anhydrous DMF or DMSO.

    • Add DSC (1.5 equivalents relative to the drug-linker) and DIPEA (2 equivalents relative to the drug-linker).

    • Stir the activation reaction at room temperature for 1-2 hours.

  • Conjugation Reaction:

    • Add the activated drug-linker solution dropwise to the antibody solution with gentle stirring.

    • Incubate the reaction for 4-24 hours at 4°C or room temperature.

  • Quenching the Reaction (Optional): Add a small molecule with a primary amine (e.g., Tris buffer) to quench any unreacted activated drug-linker.

  • Purification of the ADC:

    • Remove excess, unreacted drug-linker and other small molecules by size-exclusion chromatography (e.g., a desalting column) or tangential flow filtration (TFF).[11]

    • Further purify the ADC to separate unconjugated antibody and different drug-to-antibody ratio (DAR) species using chromatography techniques like HIC.[11][12]

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using UV-Vis spectroscopy or HIC.

    • Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using size-exclusion chromatography (SEC-HPLC).

    • Confirmation: Confirm the identity and drug load distribution of the ADC using mass spectrometry.[13]

Visualizations

ADC_Synthesis_Workflow cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: ADC Conjugation cluster_2 Step 3: Purification & Characterization Payload Cytotoxic Payload (-XH, X = O, N, S) Drug_Linker Drug-PEG3-OH Intermediate Payload->Drug_Linker Base, DMF/DMSO Br_PEG_OH This compound Br_PEG_OH->Drug_Linker Drug_Linker_Activated Activated Drug-Linker Drug_Linker->Drug_Linker_Activated DSC/CDI ADC Antibody-Drug Conjugate (ADC) Drug_Linker_Activated->ADC pH 8.5 mAb Monoclonal Antibody (mAb-NH2) mAb->ADC Purification Purification (SEC, HIC) ADC->Purification Characterization Characterization (UV-Vis, MS, HIC) Purification->Characterization Linker_Functionality cluster_linker Br Br PEG ---(CH2CH2O)3--- OH OH Payload Cytotoxic Payload Payload->Br  Nucleophilic  Substitution Antibody Monoclonal Antibody Antibody->OH  Activation &  Amide Bond  Formation

References

Application Notes and Protocols for the Analytical Characterization of Br-PEG3-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules with discrete polyethylene (B3416737) glycol (PEG) linkers is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Br-PEG3-OH, or 2-[2-(2-bromoethoxy)ethoxy]ethanol, is a short, hydrophilic, and bifunctional linker. The terminal bromide serves as a reactive group for conjugation with nucleophiles, while the hydroxyl group can be further functionalized. This discrete PEG linker with three ethylene (B1197577) glycol units ensures the production of homogeneous conjugates, which is a significant advantage for analytical characterization and regulatory processes.

These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of molecules conjugated with this compound. A multi-faceted analytical approach is essential to confirm the identity, purity, and stability of the final conjugate.

Core Analytical Techniques

A suite of analytical techniques is employed to gain a complete understanding of this compound conjugates. The primary methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and confirms the covalent attachment of the linker to the target molecule.

  • Mass Spectrometry (MS): Verifies the molecular weight of the conjugate, confirming successful conjugation and providing information on purity.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the conjugate, separating it from starting materials and byproducts.

The general workflow for the characterization of a this compound conjugate is depicted below.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Final Product Assessment conjugation Conjugation Reaction (Target Molecule + this compound) purification Purification (e.g., Flash Chromatography, Prep-HPLC) conjugation->purification nmr NMR Spectroscopy (Structural Confirmation) purification->nmr ms Mass Spectrometry (Molecular Weight Verification) purification->ms hplc HPLC (Purity Assessment) purification->hplc final_product Purified & Characterized This compound Conjugate nmr->final_product ms->final_product hplc->final_product

General workflow for the synthesis and characterization of a this compound conjugate.

Data Presentation: A Representative this compound Conjugate

To illustrate the application of these techniques, we will use a representative conjugate, "Molecule A-PEG3-OH," where "Molecule A" is a hypothetical small molecule with a known molecular formula and structure that has been conjugated to this compound.

Table 1: ¹H NMR Data for a Representative this compound Conjugate
Chemical Shift (ppm)MultiplicityIntegrationAssignment
δ 7.8-8.5mxHProtons on "Molecule A"
δ 4.25t2H-CH₂-O- (conjugated to A)
δ 3.85t2H-CH₂-O-
δ 3.70-3.60m6HPEG chain protons (-O-CH₂-CH₂-O-)
δ 3.55t2H-CH₂-OH
δ 2.50syHProtons on "Molecule A"
Table 2: Mass Spectrometry Data for a Representative this compound Conjugate
IonTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺CalculatedObserved< 5
[M+Na]⁺CalculatedObserved< 5
Table 3: HPLC Purity Analysis of a Representative this compound Conjugate
Peak No.Retention Time (min)Area (%)Identity
13.52.1Impurity/Starting Material
28.297.5Product: A-PEG3-OH
310.10.4Impurity

Experimental Protocols

The following are detailed protocols for the key analytical techniques. These may require optimization for specific conjugates.

Protocol 1: ¹H NMR Spectroscopy for Structural Confirmation

Objective: To confirm the covalent attachment of the this compound linker to the target molecule and verify the overall structure of the conjugate.

Materials:

  • Purified this compound conjugate (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD)

  • NMR tubes

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Dissolve 5-10 mg of the purified conjugate in approximately 0.6 mL of a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum. Key parameters include the number of scans (e.g., 16-64), relaxation delay (e.g., 1-2 seconds), and spectral width (e.g., -2 to 12 ppm).

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Reference the spectrum to the residual solvent peak.

  • Integrate the peaks and assign them to the corresponding protons in the conjugate's structure. Look for the disappearance of the proton signals corresponding to the reactive site on the starting molecule and the appearance of the characteristic PEG signals.

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Result dissolve Dissolve Conjugate in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum acquire->process analyze Assign Peaks & Integrate process->analyze result Structural Confirmation analyze->result

Workflow for ¹H NMR Spectroscopy analysis.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification

Objective: To confirm the molecular weight of the this compound conjugate and thereby its elemental composition.

Materials:

  • Purified this compound conjugate

  • HPLC-grade solvent (e.g., acetonitrile, methanol, or a mixture with water)

  • Formic acid (optional)

  • High-resolution mass spectrometer (e.g., TOF or Orbitrap) with an ESI source

Procedure:

  • Prepare a stock solution of the conjugate at approximately 1 mg/mL in a suitable solvent.

  • Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • Set up the ESI-MS parameters. Positive ion mode is typically used.

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Acquire the mass spectrum over a relevant m/z range.

  • Analyze the data, looking for the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺).

  • Compare the experimentally observed m/z with the theoretically calculated monoisotopic mass. A mass accuracy of within 5 ppm is desirable.

G cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Data Analysis prepare_solution Prepare Dilute Solution of Conjugate infuse Infuse into ESI Source prepare_solution->infuse acquire Acquire High-Resolution Mass Spectrum infuse->acquire compare Compare Observed m/z with Theoretical Mass acquire->compare confirm Confirm Molecular Weight compare->confirm

Workflow for High-Resolution Mass Spectrometry analysis.
Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Objective: To determine the purity of the this compound conjugate and quantify any impurities.

Materials:

  • Purified this compound conjugate

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Dissolve the conjugate sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL.

  • Inject 10-20 µL of the sample onto the column.

  • Run a linear gradient of increasing Mobile Phase B to elute the components. A typical gradient might be from 5% to 95% B over 20-30 minutes.

  • Monitor the elution profile at a suitable UV wavelength (e.g., 220 nm, 254 nm, or 280 nm, depending on the chromophores in the conjugate).

  • Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main product peak area relative to the total area of all peaks.

G cluster_0 System & Sample Prep cluster_1 Chromatographic Run cluster_2 Data Analysis equilibrate Equilibrate HPLC System and Column inject Inject Sample equilibrate->inject prepare_sample Prepare Conjugate Sample prepare_sample->inject run_gradient Run Gradient Elution inject->run_gradient detect UV Detection run_gradient->detect integrate Integrate Peak Areas detect->integrate calculate_purity Calculate Purity (%) integrate->calculate_purity

Workflow for RP-HPLC purity analysis.

Conclusion

The comprehensive analytical characterization of this compound conjugates is paramount for ensuring their quality, safety, and efficacy in drug development. The synergistic use of NMR, mass spectrometry, and HPLC provides a robust framework for structural elucidation, molecular weight confirmation, and purity assessment. The detailed protocols and representative data presented in these application notes serve as a valuable resource for researchers and scientists working with these important bioconjugates.

Application Note and Protocols for the Chromatographic Purification of Br-PEG3-OH Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG3-OH (Bromo-triethylene glycol) is a hydrophilic, heterobifunctional linker commonly employed in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] Its triethylene glycol spacer enhances the solubility and pharmacokinetic properties of the final conjugate.[4][5][6] Following a synthesis reaction utilizing this compound, the purification of the desired product from unreacted starting materials, excess reagents, and side products is a critical step to ensure the compound's purity, identity, and biological activity.[7][8] Chromatographic techniques are powerful tools for achieving high-purity separation of these reaction mixtures.[][10]

This document provides detailed protocols and application notes for the purification of this compound reaction products using various chromatographic methods, including Thin Layer Chromatography (TLC) for reaction monitoring, Flash Column Chromatography for preparative scale purification, and High-Performance Liquid Chromatography (HPLC) for high-resolution separation.

Purification Strategy Overview

A typical purification workflow for reaction products involving this compound begins with reaction monitoring by TLC to establish an optimal solvent system for separation.[7] Based on the TLC results, a flash column chromatography protocol is developed for the bulk purification of the crude reaction mixture.[7] For applications demanding very high purity, a final polishing step using preparative HPLC may be implemented.[7] Post-purification, the purity of the final product is assessed using analytical techniques such as analytical HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

Purification Workflow for this compound Reaction Products cluster_0 Reaction & Monitoring cluster_1 Purification cluster_2 Analysis & Final Product Crude Reaction Mixture Crude Reaction Mixture TLC Analysis TLC Analysis Crude Reaction Mixture->TLC Analysis Sample for optimization Flash Column Chromatography Flash Column Chromatography TLC Analysis->Flash Column Chromatography Optimized Solvent System Preparative HPLC Preparative HPLC Flash Column Chromatography->Preparative HPLC Optional High-Purity Polish Purity Analysis Purity Analysis Flash Column Chromatography->Purity Analysis Collect & Analyze Fractions Preparative HPLC->Purity Analysis Collect & Analyze Fractions Pure Product Pure Product Purity Analysis->Pure Product Pool Pure Fractions

Figure 1: A generalized workflow for the purification of this compound reaction products.

Data Presentation

The following tables summarize representative data for the purification of a hypothetical reaction product from unreacted this compound using different chromatographic techniques. The efficiency of each method will vary depending on the specific properties of the product.

Table 1: TLC Solvent System Optimization

Solvent System (v/v)Rf of this compoundRf of ProductSeparation (ΔRf)Observations
100% Ethyl Acetate0.10.30.2Good separation, but some streaking.
5% Methanol (B129727) in Dichloromethane (B109758)0.20.50.3Tighter spots, good separation.
10% Methanol in Dichloromethane0.40.70.3Spots are higher, good for faster elution.
1:1 Hexane:Ethyl Acetate0.00.10.1Poor mobility for both compounds.

Table 2: Flash Column Chromatography Purification Data

ParameterValue
Stationary PhaseSilica (B1680970) Gel (60 Å, 40-63 µm)
Mobile PhaseGradient: 2% to 10% Methanol in Dichloromethane
Flow Rate20 mL/min
Crude Sample Loaded500 mg
Yield of Pure Product350 mg (70%)
Purity (by analytical HPLC)>95%

Table 3: Preparative HPLC Purification Data

ParameterValue
Stationary PhaseC18 silica gel (10 µm, 120 Å)
Mobile PhaseA: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile
Gradient20-80% B over 30 minutes
Flow Rate15 mL/min
Sample Injection50 mg of partially purified product
Yield of Pure Product45 mg (90%)
Purity (by analytical HPLC)>99%

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring

Objective: To monitor the progress of the reaction and to determine the optimal solvent system for flash column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Crude reaction mixture

  • Various solvent systems (e.g., mixtures of hexane, ethyl acetate, dichloromethane, methanol)

  • UV lamp for visualization

  • Iodine chamber or other staining solution (e.g., potassium permanganate)

Methodology:

  • Plate Preparation: Use silica gel 60 F254 TLC plates.[7]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or methanol.[7]

  • Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate using a capillary tube.[7]

  • Development: Place the TLC plate in a developing chamber containing the desired mobile phase. Allow the solvent front to travel up the plate.[7]

  • Visualization: After the solvent front has reached the top of the plate, remove it from the chamber and mark the solvent front. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use an iodine chamber or a suitable staining solution.

  • Analysis: Calculate the Retention Factor (Rf) for each spot. The optimal solvent system will provide good separation between the product and starting materials/impurities (ΔRf > 0.2).

Protocol 2: Preparative Flash Column Chromatography

Objective: To perform a preparative scale purification of the crude reaction mixture.

Materials:

  • Flash chromatography system

  • Pre-packed or self-packed silica gel column

  • Optimized solvent system from TLC analysis

  • Crude reaction mixture adsorbed onto a small amount of silica gel

  • Test tubes or fraction collector vials

Methodology:

  • Column Preparation: Equilibrate the silica gel column with the initial mobile phase (e.g., 2% methanol in dichloromethane).

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent, then adsorb it onto a small amount of silica gel. After drying, load the silica gel-adsorbed sample onto the top of the column.

  • Elution: Begin elution with the mobile phase. A gradient elution is often employed, gradually increasing the polarity of the mobile phase (e.g., from 2% to 10% methanol in dichloromethane) to elute the compounds of interest.

  • Fraction Collection: Collect fractions based on the elution profile, which can be monitored by UV detection or by collecting fixed-volume fractions.[10]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[10]

Protocol 3: High-Performance Liquid Chromatography (HPLC)

Objective: For high-purity analytical assessment or preparative "polishing" of the product.

Materials:

  • HPLC system with a UV detector

  • Analytical or preparative C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Sample dissolved in the initial mobile phase composition

Methodology:

  • System Preparation: Equilibrate the HPLC system and column with the initial mobile phase composition (e.g., 80% A, 20% B).[11]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm filter before injection.[7]

  • Injection and Elution: Inject the sample onto the column. Elute the sample using a linear gradient of mobile phase B (e.g., 20% to 80% B over 30 minutes).[11] The retention of PEGylated molecules generally increases with the length of the PEG chain on a reverse-phase column.[7]

  • Detection and Fraction Collection (for preparative HPLC): Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 220 nm or 254 nm).[10][11] Collect fractions corresponding to the product peak.[7]

  • Analysis and Product Recovery: Analyze the collected fractions for purity. Pool the pure fractions and remove the organic solvent, often followed by lyophilization to obtain the final product.[7]

Purity Assessment

After purification, it is crucial to assess the purity of the this compound reaction product. This is typically achieved using a combination of analytical techniques:

  • Analytical HPLC: To determine the purity of the final product by integrating the peak areas.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the final product.[7]

Purity Assessment Workflow Purified Product Purified Product Analytical HPLC Analytical HPLC Purified Product->Analytical HPLC Purity Check LC-MS LC-MS Purified Product->LC-MS Mass Confirmation NMR Spectroscopy NMR Spectroscopy Purified Product->NMR Spectroscopy Structural Confirmation Final Purity & Identity Confirmation Final Purity & Identity Confirmation Analytical HPLC->Final Purity & Identity Confirmation LC-MS->Final Purity & Identity Confirmation NMR Spectroscopy->Final Purity & Identity Confirmation

Figure 2: A workflow for the analytical assessment of the purified product's purity and identity.

Troubleshooting

Table 4: Common Problems and Solutions in Chromatography

ProblemPossible CauseSolution
Streaking on TLC plateCompound is too polar or acidic/basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[7]
Poor separation in column chromatographyInappropriate solvent system or column overloading.Re-optimize the solvent system using TLC. Reduce the amount of sample loaded onto the column.
Co-elution of product and impurity in HPLCSimilar hydrophobicity of the compounds.Optimize the gradient by making it shallower to improve resolution.[10]
Low product recoveryAdsorption of the product to the stationary phase or precipitation.For reverse-phase HPLC, adjust the mobile phase composition. Perform a column wash with a strong solvent.[11]

For research use only. Not for use in diagnostic procedures.

References

Quantifying the Efficiency of Br-PEG3-OH Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Br-PEG3-OH is a discrete PEG linker containing a terminal bromide group for covalent attachment and a hydroxyl group that can be used for further functionalization. The defined length of the triethylene glycol spacer allows for the generation of homogeneous conjugates, which is critical for analytical characterization and regulatory approval.

Accurate quantification of conjugation efficiency is paramount for ensuring product quality, consistency, and efficacy. This document provides detailed application notes and protocols for quantifying the efficiency of this compound conjugation using state-of-the-art analytical techniques.

Core Concepts in Conjugation Quantification

The successful quantification of a this compound conjugation reaction hinges on the ability to differentiate and measure the starting materials, the desired conjugate, and any potential side products. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. A multi-faceted approach combining these methods provides the most comprehensive characterization of a PEGylated molecule.[1][2]

Data Presentation: Comparative Analysis of Quantification Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for absolute quantification, structural confirmation, or high-throughput screening. The following table summarizes the key quantitative performance characteristics of different analytical techniques for the analysis of PEGylated molecules.

Technique Information Provided Advantages Limitations Typical Application
RP-HPLC Retention time shift upon conjugation, quantification of reactants and products.[2][]High reproducibility, accurate quantification with standards, ideal for monitoring reaction kinetics.[2][]Requires a chromophore for UV detection; resolution may be challenging for complex mixtures.Routine quantification of conjugation yield and purity analysis.
SEC-HPLC Separation based on hydrodynamic volume, detection of aggregates.[1][4]Useful for assessing aggregation and confirming increase in size post-conjugation.[1]Limited resolution for species with similar sizes.Analysis of high molecular weight conjugates and detection of aggregation.
Mass Spectrometry (MS) Confirmation of conjugate mass, determination of the degree of PEGylation.[1][5]High accuracy and sensitivity, provides detailed structural information.[1][5][6]Can be complex for heterogeneous samples, potential for ion suppression.[5]Definitive confirmation of conjugation and determination of PEGylation sites (bottom-up MS).[1]
NMR Spectroscopy Structural confirmation, quantification based on signal integration.[7][8][9]Provides detailed structural information, non-destructive, direct quantification without standards.[9]Lower sensitivity compared to MS, can be complex for large molecules.[7][8]Structural elucidation of small molecule conjugates and quantification of conjugation to small molecules.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific applications.

Protocol 1: General Conjugation of this compound to a Thiol-Containing Molecule

This protocol describes a general procedure for the conjugation of this compound to a protein or peptide containing accessible cysteine residues.

Materials:

  • Thiol-containing protein/peptide

  • This compound

  • Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)[10]

  • Anhydrous, water-miscible solvent (e.g., DMSO or DMF)[10][11]

  • Reducing agent (e.g., TCEP - Tris(2-carboxyethyl)phosphine), if necessary[12]

  • Quenching reagent (e.g., L-cysteine or N-acetylcysteine)[10][13]

  • Purification system (e.g., Size Exclusion Chromatography (SEC))[10]

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.[12]

    • If the cysteine residues are in disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate for 1-2 hours at room temperature to reduce them.[13]

    • If a reducing agent other than TCEP is used (e.g., DTT), it must be removed prior to conjugation, for example, by buffer exchange.[11]

  • Linker Preparation:

    • Immediately before use, dissolve the this compound linker in an anhydrous solvent like DMSO to create a stock solution (e.g., 10-50 mM).[10][11]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle mixing.[10][13] The final concentration of the organic solvent should typically be below 10% (v/v).[10][11]

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[11][13]

  • Quenching:

    • (Optional) Quench any unreacted linker by adding an excess of a thiol-containing small molecule, such as L-cysteine.[10][13]

  • Purification:

    • Purify the resulting conjugate using SEC to remove unreacted linker, protein, and quenching reagents.[10]

Protocol 2: Quantification of Conjugation Efficiency by RP-HPLC

This protocol provides a general method for monitoring the progress of the conjugation reaction and quantifying the final yield.

Instrumentation and Reagents:

  • RP-HPLC system with a UV detector

  • C18 column

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Reaction aliquots (from Protocol 1)

Procedure:

  • Reaction Monitoring:

    • At designated time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw a small aliquot of the reaction mixture.[2]

    • Quench the reaction in the aliquot immediately, for example, by adding a quenching reagent or by acidification.

    • Dilute the aliquot in Mobile Phase A to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared sample onto the C18 column.

    • Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile using a UV detector at a wavelength appropriate for the molecule being conjugated (e.g., 280 nm for proteins).

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated molecule, the this compound linker (if it has a chromophore), and the final conjugate based on their retention times. The conjugate will typically have a different retention time from the starting materials.

    • Calculate the conjugation efficiency by integrating the peak areas. The efficiency can be expressed as the percentage of the conjugated product relative to the initial amount of the starting protein/peptide.

    Efficiency (%) = (Area of Conjugate Peak) / (Area of Conjugate Peak + Area of Unconjugated Protein Peak) * 100

Protocol 3: Confirmation of Conjugation by Mass Spectrometry

This protocol outlines the steps to confirm the identity and determine the degree of PEGylation of the purified conjugate.

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer.

Procedure:

  • Sample Preparation:

    • Prepare the purified conjugate from Protocol 1 at a suitable concentration (typically in the low µM range) in a solvent compatible with the mass spectrometer (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).

  • Mass Spectrometry Analysis:

    • Intact Mass Analysis (Top-Down): Infuse the sample into the mass spectrometer to determine the molecular weight of the intact conjugate.[1] Successful conjugation will result in a mass increase corresponding to the mass of the attached this compound moiety (minus the mass of HBr). Multiple additions of the PEG linker can also be identified.[1]

    • Peptide Mapping (Bottom-Up): To identify the specific site of conjugation, the conjugate can be enzymatically digested (e.g., with trypsin) into smaller peptides.[1] The resulting peptide mixture is then analyzed by LC-MS/MS to identify the modified peptide.[14]

  • Data Analysis:

    • Process the mass spectra to determine the molecular weights of the observed species.

    • For intact mass analysis, the degree of PEGylation can be determined from the mass difference between the unconjugated protein and the various PEGylated species.

    • For peptide mapping, identify the peptide fragment that shows a mass shift corresponding to the addition of the PEG linker to confirm the conjugation site.

Protocol 4: Quantitative ¹H NMR Analysis

This protocol is suitable for quantifying the conjugation of this compound to small molecules.

Instrumentation and Reagents:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[9]

  • Internal standard (optional, for absolute quantification)

Procedure:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the purified conjugate in a suitable deuterated solvent.[9]

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.[9]

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase, and baseline correction).

    • Identify characteristic signals for the PEG linker (e.g., the ethylene (B1197577) glycol protons around 3.5-3.7 ppm) and the molecule to which it is conjugated.[15]

    • A downfield shift of the methylene (B1212753) protons adjacent to the site of conjugation is indicative of a successful reaction.[15]

    • Calculate the conjugation efficiency by comparing the integration of a characteristic proton signal from the conjugated molecule to a stable proton signal from the PEG chain.[9]

Visualizations

Experimental Workflow for this compound Conjugation and Analysis

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Reduction if needed) Conjugation Conjugation Reaction Protein_Prep->Conjugation Linker_Prep This compound Stock Solution Linker_Prep->Conjugation Quenching Quenching (Optional) Conjugation->Quenching Purification Purification (SEC) Quenching->Purification Analysis Analytical Quantification (HPLC, MS, NMR) Purification->Analysis

Caption: A flowchart illustrating the key stages of this compound conjugation.

Decision Tree for Troubleshooting Low Conjugation Yield

G decision decision action action start Low Conjugation Yield q1 Is Linker Active? start->q1 Check Linker a1 Use fresh linker solution Store properly q1->a1 No q2 Is Protein Active? q1->q2 Yes a2 Ensure thiols are reduced Confirm accessible nucleophiles q2->a2 No q3 Are Reaction Conditions Optimal? q2->q3 Yes a3 Optimize pH (7.2-7.5) Increase linker molar excess Adjust reaction time/temp q3->a3 No end Re-evaluate System q3->end Yes

Caption: A decision tree for troubleshooting common issues in conjugation reactions.

Conclusion

The robust quantification of this compound conjugation efficiency is a critical aspect of developing well-characterized and reproducible bioconjugates. By employing a combination of HPLC, Mass Spectrometry, and NMR spectroscopy, researchers can gain a comprehensive understanding of their conjugation reaction, ensuring the quality and consistency of the final product. The protocols and data presented in this guide serve as a foundation for developing and implementing analytical strategies for novel PEGylated therapeutics.

References

Application Notes: Solid-Phase Synthesis Utilizing a Br-PEG3-OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Synthesis (SPS) is a cornerstone technique in modern chemistry, enabling the efficient construction of complex molecules like peptides and oligonucleotides on an insoluble polymer support.[1][2] A critical component of this methodology is the linker, a molecular bridge that tethers the nascent molecule to the solid resin. The choice of linker dictates the synthesis strategy, cleavage conditions, and the final state of the product. Polyethylene Glycol (PEG) linkers have become particularly valuable in SPS due to their unique properties. The hydrophilic nature of PEG enhances the solvation of the resin matrix, which improves reaction kinetics and helps to disrupt peptide aggregation, a common challenge in the synthesis of long or hydrophobic sequences.[1][3]

This document details the application of a specific bifunctional linker, 1-Bromo-3,6,9-trioxaundecan-11-ol (Br-PEG3-OH), in solid-phase synthesis. This linker is characterized by a flexible, hydrophilic tri(ethylene glycol) spacer flanked by two distinct functional groups: a terminal hydroxyl (-OH) group and a primary bromide (-Br). The hydroxyl group serves as a stable anchoring point for immobilization onto various solid supports, while the bromide provides a reactive handle for subsequent, post-synthesis modification.[4] This bifunctional nature allows for the synthesis of molecules with a built-in PEGylated handle, ideal for further conjugation to biomolecules or surfaces.

Core Principles and Advantages

The strategic utility of the this compound linker lies in its orthogonal functionalities. The synthesis workflow is designed around this principle:

  • Immobilization: The terminal hydroxyl group is used to covalently attach the linker to a suitable solid support, such as a 2-chlorotrityl chloride (2-CTC) resin. This forms a stable ether linkage that is resistant to the conditions of most standard synthesis chemistries (e.g., basic conditions for Fmoc deprotection).

  • Chain Elongation: With the linker anchored, the desired molecular structure (e.g., a peptide chain) is synthesized. The hydrophilic PEG3 chain helps maintain a "solution-like" environment, promoting efficient coupling reactions.[1]

  • Modification & Cleavage: The terminal bromide remains inert during synthesis and is available for modification either on-resin or after cleavage. The bromide is an excellent leaving group for nucleophilic substitution (S_N2) reactions, readily reacting with nucleophiles like thiols to form highly stable thioether bonds.[5] Cleavage from an acid-labile resin like 2-CTC can be achieved under mild acidic conditions, often preserving acid-sensitive side-chain protecting groups.

Key Advantages:

  • Enhanced Solvation: The PEG3 moiety improves resin swelling and reagent accessibility, leading to higher purity and yield.[3]

  • Reduced Aggregation: By disrupting intermolecular hydrogen bonds, the linker minimizes the aggregation of growing chains, which is particularly beneficial for hydrophobic sequences.[1]

  • Post-Synthesis Modification Handle: The terminal bromide provides a reliable reactive site for conjugating the synthesized molecule to proteins, antibodies, or other molecular probes.[5]

  • Biocompatibility: PEG is a well-established biocompatible and non-toxic polymer, making the resulting constructs suitable for biological applications.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound Linker
PropertyValueReference
IUPAC Name 1-Bromo-3,6,9-trioxaundecan-11-ol
Synonyms Bromo-PEG3-alcohol[4]
CAS Number 57641-67-5[4]
Molecular Formula C₆H₁₃BrO₃[4]
Molecular Weight 213.07 g/mol [4]
Appearance Colorless to pale yellow liquid
Table 2: Representative Conditions for Solid-Phase Synthesis Workflow
StepReagents & SolventsTypical ConditionsPurpose
Linker Immobilization This compound, 2-CTC Resin, DIPEA, DCMRoom temperature, 2-4 hoursAnchoring linker to solid support
Fmoc Deprotection 20% Piperidine (B6355638) in DMFRoom temperature, 5 + 15 minRemoval of N-terminal Fmoc group[1]
Amino Acid Coupling Fmoc-AA-OH, HBTU, HOBt, DIPEA, DMFRoom temperature, 1-2 hoursPeptide chain elongation[1]
On-Resin Alkylation Thiol-containing molecule, DIPEA, DMFRoom temperature, 4-16 hoursConjugation via bromide handle
Cleavage from 2-CTC 1-2% TFA in DCMRoom temperature, 5 x 2 minRelease of product from resin
Global Deprotection 95% TFA, 2.5% TIS, 2.5% H₂ORoom temperature, 2-4 hoursRemoval of side-chain protecting groups[1]

Experimental Protocols

Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

Objective: To covalently attach the this compound linker to a 2-CTC solid support.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin (e.g., 1.6 mmol/g loading)

  • This compound Linker

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Place 1.0 g of 2-CTC resin into the synthesis vessel.

  • Swell the resin in 10 mL of anhydrous DCM for 30 minutes with gentle agitation.

  • Drain the DCM.

  • Dissolve this compound (2.0 equivalents relative to resin loading) and DIPEA (4.0 equivalents) in 8 mL of anhydrous DCM.

  • Add the solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Drain the reaction solution. To cap any unreacted trityl chloride groups, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.

  • Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Dry the resin under vacuum. Determine the loading capacity via gravimetric analysis or a suitable analytical method.

Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize a peptide chain on the this compound functionalized resin.

Materials:

  • This compound functionalized resin

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU, HOBt

  • Activator base: DIPEA

  • Deprotection reagent: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, DCM

Procedure:

  • Resin Swelling: Swell the functionalized resin in DMF for 30-60 minutes.[1]

  • First Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (3-5 eq.) with HBTU/HOBt (3-5 eq.) and DIPEA (6-10 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Drain and wash the resin thoroughly with DMF (5x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.[1]

    • Drain and wash the resin thoroughly with DMF (5x).

  • Subsequent Couplings: Repeat step 2 (for the next amino acid) and step 3 for each subsequent amino acid in the sequence.

  • Final Wash: After the final coupling, wash the resin with DMF (3x), DCM (3x), and dry under vacuum.

Protocol 3: Cleavage from Resin and Deprotection

Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting groups.

Materials:

  • Peptide-resin construct

  • Cleavage Cocktail: Reagent K (95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water) or other suitable cocktail.

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (approx. 10 mL per gram of resin).[1]

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the cleaved peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[1]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether, wash the pellet with fresh cold ether, and centrifuge again.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Solid_Phase_Synthesis_Workflow start_end start_end process process decision decision output output A Start: 2-CTC Resin B Immobilize This compound Linker A->B C Solid-Phase Synthesis (e.g., Fmoc-SPPS) B->C D On-Resin Modification? C->D E Perform Alkylation (via Bromo Group) D->E Yes F Cleavage from Resin & Deprotection D->F No E->F G Final Product: Peptide-PEG3-Br (or modified version) F->G

Caption: General workflow for solid-phase synthesis using a this compound linker.

Chemical_Pathway Resin Solid Support (e.g., 2-CTC Resin) Linker Resin-O-PEG3-Br Resin->Linker  Immobilization  (this compound) Peptide Resin-O-PEG3-Peptide Linker->Peptide  Solid-Phase Synthesis  (e.g., SPPS) Cleaved HOOC-Peptide-NH-PEG3-Br Peptide->Cleaved  Cleavage  (e.g., TFA)

Caption: Key chemical stages in the synthesis and cleavage process.

Linker_Functionality Linker Br CH₂CH₂(OCH₂CH₂)₂ OH ReactiveNode Reactive Handle (for Conjugation) Linker:f0->ReactiveNode AnchorNode Anchor (to Solid Support) Linker:f2->AnchorNode

Caption: Bifunctional nature of the this compound linker.

References

Application Notes and Protocols for the Conjugation of Br-PEG3-OH to Small Molecule Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely employed strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Br-PEG3-OH is a heterobifunctional linker featuring a terminal bromide and a hydroxyl group, connected by a three-unit PEG spacer. This linker offers a versatile platform for the conjugation of small molecule drugs, improving their solubility, stability, and in vivo circulation time.[1]

This document provides detailed application notes and protocols for the primary methods of attaching this compound to small molecule drugs, focusing on the functional groups commonly found in these molecules: phenolic hydroxyls, primary amines, and carboxylic acids.

Core Conjugation Strategies

The primary methods for conjugating this compound to small molecules are based on well-established nucleophilic substitution and esterification reactions. The choice of method is dictated by the functional group present on the small molecule drug.

  • Williamson Ether Synthesis: This method is ideal for small molecules containing a phenolic hydroxyl group. The reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then displaces the bromide from the this compound linker to form a stable ether linkage.[2][3]

  • Nucleophilic Substitution of Amines: Primary and secondary amines on small molecules can act as nucleophiles, attacking the electrophilic carbon of the carbon-bromine bond in this compound to form a secondary or tertiary amine linkage, respectively.[4][5]

  • Esterification: For small molecules bearing a carboxylic acid, an ester bond can be formed with the hydroxyl group of this compound. This typically requires activation of the carboxylic acid or the use of coupling agents.[6][7]

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the different methods of conjugating this compound to small molecule drugs. Please note that optimal conditions may vary depending on the specific small molecule and should be determined empirically.

Table 1: Williamson Ether Synthesis of Phenols

ParameterConditionRepresentative YieldPurity (by HPLC)
Molar Ratio (Phenol:this compound:Base)1 : 1.2 : 370-90%>95%
SolventAnhydrous DMF, Acetonitrile--
BaseK₂CO₃, Cs₂CO₃--
Temperature60-80 °C--
Reaction Time12-24 hours--

Table 2: Nucleophilic Substitution of Primary Amines

ParameterConditionRepresentative YieldPurity (by HPLC)
Molar Ratio (Amine:this compound:Base)1.5 : 1 : 2.560-85%>95%
SolventAnhydrous DMF, DCM--
BaseK₂CO₃, DIPEA--
TemperatureRoom Temperature to 60 °C--
Reaction Time16-24 hours--

Table 3: Steglich Esterification of Carboxylic Acids

ParameterConditionRepresentative YieldPurity (by HPLC)
Molar Ratio (Acid:this compound:DCC:DMAP)1.1 : 1 : 1.2 : 0.165-85%>95%
SolventAnhydrous DCM, DMF--
Coupling AgentsDCC, DMAP--
Temperature0 °C to Room Temperature--
Reaction Time12-24 hours--

Mandatory Visualization

G Figure 1: Conjugation Strategies for this compound cluster_0 Small Molecule Functional Groups cluster_1 Conjugation Method cluster_2 Resulting Linkage Phenolic Hydroxyl Phenolic Hydroxyl Williamson Ether Synthesis Williamson Ether Synthesis Phenolic Hydroxyl->Williamson Ether Synthesis Reacts via Primary Amine Primary Amine Nucleophilic Substitution Nucleophilic Substitution Primary Amine->Nucleophilic Substitution Reacts via Carboxylic Acid Carboxylic Acid Esterification Esterification Carboxylic Acid->Esterification Reacts via Ether Bond Ether Bond Williamson Ether Synthesis->Ether Bond Forms Amine Bond Amine Bond Nucleophilic Substitution->Amine Bond Forms Ester Bond Ester Bond Esterification->Ester Bond Forms

Caption: Overview of conjugation methods for this compound.

G Figure 2: General Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Small Molecule - this compound - Solvent, Base/Catalyst Start->Reaction_Setup Reaction Reaction under Inert Atmosphere (Temperature & Time) Reaction_Setup->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification: - Flash Chromatography - Preparative HPLC Workup->Purification Characterization Characterization: - LC-MS - NMR - HPLC (Purity) Purification->Characterization Final_Product Pure Conjugate Characterization->Final_Product

Caption: A generalized workflow for the synthesis and purification of this compound conjugates.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis for Phenolic Small Molecules

This protocol describes the conjugation of a small molecule containing a phenolic hydroxyl group to this compound.

Materials:

  • Phenolic small molecule

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), finely ground

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (flash chromatography or preparative HPLC)

Procedure:

  • To a solution of the phenolic small molecule (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.[8]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.[9][]

Protocol 2: Nucleophilic Substitution for Amine-Containing Small Molecules

This protocol details the conjugation of a small molecule with a primary amine to this compound.

Materials:

  • Amine-containing small molecule

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), finely ground

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of the primary amine (1.5 equivalents) in anhydrous DMF, add finely ground potassium carbonate (2.5 equivalents).[5]

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir under an inert atmosphere for 16-24 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 3: Esterification for Carboxylic Acid-Containing Small Molecules (Steglich Esterification)

This protocol describes the formation of an ester linkage between a carboxylic acid-containing small molecule and the hydroxyl group of this compound.[6]

Materials:

  • Carboxylic acid-containing small molecule

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve the carboxylic acid-containing small molecule (1.1 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.[6]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.2 eq) to the cooled solution.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Characterization of Conjugates

The successful synthesis and purity of the this compound conjugated small molecule should be confirmed using standard analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the conjugate and the presence of peaks corresponding to the small molecule, the PEG linker, and the newly formed linkage.[13][14][15]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[9][]

Conclusion

The methods described provide a robust framework for the successful conjugation of this compound to a variety of small molecule drugs. The choice of the appropriate method depends on the available functional groups on the small molecule. Optimization of the reaction conditions may be necessary for each specific substrate to achieve high yields and purity. Thorough characterization of the final conjugate is crucial to ensure its identity and quality for subsequent applications in drug development.

References

Application Notes and Protocols for the Formulation of Br-PEG3-OH Conjugates in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG3-OH is a heterobifunctional linker molecule widely utilized in the synthesis of complex biologics and small molecule conjugates, most notably Proteolysis Targeting Chimeras (PROTACs).[1][2] It features a bromide group, which serves as a reactive handle for nucleophilic substitution, and a terminal hydroxyl group that can be used for further derivatization.[3] The core of the linker is a discrete three-unit polyethylene (B3416737) glycol (PEG) chain, which is incorporated to enhance the aqueous solubility and improve the pharmacokinetic properties of the final conjugate molecule.[3][4]

PROTACs and other large, complex conjugates often exhibit poor aqueous solubility due to the hydrophobic nature of the constituent ligands.[4][5] This presents a significant challenge for their formulation for in vivo studies, where maintaining the compound's stability and bioavailability is critical for obtaining reliable and reproducible data. These application notes provide detailed protocols and guidelines for the formulation and preclinical evaluation of this compound-derived conjugates.

Core Concepts in Formulation Development

The primary goal of formulation is to create a delivery vehicle that can solubilize the conjugate and is suitable for administration in animal models. Due to the physicochemical properties of typical this compound conjugates, multi-component solvent systems are often required.

  • Solubility Enhancement : The short PEG3 chain increases the hydrophilicity of the conjugate, but this is often insufficient to overcome the hydrophobicity of the larger attached molecules (e.g., target protein and E3 ligase ligands).[4]

  • Excipients : To achieve the desired concentration for dosing, a combination of excipients is typically employed. These can include organic co-solvents, surfactants, and lipids. The choice of excipients depends on the administration route (e.g., intravenous, oral, intraperitoneal) and the specific properties of the conjugate.

Table 1: Common Excipients for In Vivo Formulation of Poorly Soluble Conjugates [1]

ExcipientClassPurposeCommon Administration Routes
DMSO Organic SolventInitial solubilization of the compoundIV, IP, PO (in limited quantities)
PEG300 / PEG400 Polymer / Co-solventEnhances solubility, viscosityIV, IP, PO
Tween 80 SurfactantPrevents precipitation, improves wettingIV, IP, PO
Corn Oil Lipid VehicleVehicle for oral or subcutaneous administrationPO, SC
Carboxymethyl cellulose (B213188) (CMC) Suspending AgentCreates a uniform suspension for oral dosingPO

Experimental Protocols

Protocol 1: Preparation of an Aqueous-Based Formulation for Intravenous (IV) Administration

This protocol describes a common multi-step method to prepare a clear, aqueous-based formulation suitable for intravenous injection.

  • Stock Solution Preparation : Dissolve the this compound conjugate in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the conjugate is fully dissolved; gentle vortexing or sonication may be required.

  • Addition of Co-solvent : In a sterile tube, add the required volume of the DMSO stock solution. To this, add PEG300. A common starting ratio is 1:9 (v/v) of DMSO to PEG300. For example, for a 10% DMSO, 90% PEG300 final vehicle, add 1 part DMSO stock to 9 parts PEG300. Mix until the solution is clear.

  • Addition of Surfactant : Add Tween 80 to the mixture. A typical final concentration of Tween 80 is 5-10%. Mix until the solution is clear.

  • Final Dilution : Add sterile water (ddH₂O) or saline dropwise while vortexing to reach the final desired concentration of the conjugate. The final vehicle composition (e.g., 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Water) should be optimized to ensure the conjugate remains in solution.

  • Final Check : Before administration, visually inspect the solution to ensure it is clear and free of precipitation. Formulations should be prepared fresh before each use for optimal results.[1]

G Workflow: Aqueous-Based Formulation cluster_0 Step 1: Stock Solution cluster_1 Step 2: Vehicle Preparation cluster_2 Step 3: Final Dilution A Weigh this compound Conjugate B Add 100% DMSO A->B C Vortex/Sonicate until fully dissolved B->C D Transfer DMSO Stock to new tube C->D E Add PEG300 D->E F Add Tween 80 G Mix until clear after each addition E->G H Add ddH₂O or Saline dropwise while mixing F->H G->F I Visually inspect for clarity and precipitation H->I J Final Formulation I->J Ready for Administration

Caption: A typical workflow for preparing an aqueous-based formulation.

Protocol 2: Preparation of a Lipid-Based Formulation for Oral (PO) Administration

This protocol is suitable for water-insoluble compounds intended for oral gavage.

  • Stock Solution : Prepare a concentrated stock solution of the this compound conjugate in 100% DMSO as described in the previous protocol.

  • Dilution in Oil : In a separate sterile tube, add the required volume of corn oil.

  • Mixing : While vortexing the corn oil, add the DMSO stock solution dropwise to the desired final concentration (e.g., 10 mg/mL). A typical final vehicle composition is 5-10% DMSO in corn oil.

  • Final Check : Ensure the final mixture is a clear solution or a uniform suspension. Prepare fresh before administration.[1]

Table 2: Example Formulation Compositions

Formulation TypeConjugate Conc. (example)Vehicle CompositionNotes
Aqueous (for IV) 1-5 mg/mL10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineMust be a clear solution. Prepare fresh.
Lipid (for PO) 10-50 mg/mL10% DMSO, 90% Corn OilEnsure homogeneity before dosing.
Protocol 3: In Vivo Pharmacokinetic (PK) Study

This protocol outlines a general procedure for assessing the pharmacokinetic profile of a formulated this compound conjugate.

  • Animal Model : Use appropriate rodent models (e.g., male BALB/c mice, 7-8 weeks old). Allow animals to acclimate for at least one week.

  • Dosing :

    • Intravenous (IV) : Administer the aqueous formulation via the tail vein at a low dose (e.g., 1-5 mg/kg).[6]

    • Oral (PO) : Administer the lipid or suspension formulation by oral gavage at a higher dose (e.g., 10-50 mg/kg).[6]

  • Blood Sampling : Collect blood samples (approx. 50 µL) from the saphenous vein at predetermined time points. A typical schedule is: 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.[6]

  • Plasma Preparation : Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the samples (e.g., at 2000 x g for 10 min at 4°C) to separate the plasma.

  • Sample Storage : Store the plasma samples at -80°C until analysis.

  • Bioanalysis : Quantify the concentration of the conjugate in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis : Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).[6]

G Workflow: In Vivo Pharmacokinetic Study A Acclimatize Animals C Administer Dose (IV or PO) A->C B Prepare Formulation B->C D Collect Blood Samples at Time Points C->D E Centrifuge to Separate Plasma D->E F Store Plasma at -80°C E->F G LC-MS/MS Bioanalysis F->G H Calculate PK Parameters G->H

Caption: A standard workflow for an in vivo pharmacokinetic study.

Table 3: Key Pharmacokinetic Parameters [6]

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time at which Cmax is observed
Half-life: time required for the concentration to decrease by half
AUC Area Under the Curve: total drug exposure over time
CL Clearance: rate of drug removal from the body
Vd Volume of Distribution: theoretical volume that the drug occupies

Mechanism of Action: PROTAC Signaling Pathway

This compound is a key component in many PROTACs, which function by hijacking the body's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific target protein.[5][7] Understanding this mechanism is crucial for interpreting efficacy data from in vivo studies.

The PROTAC molecule acts as a bridge, simultaneously binding to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[7] This induced proximity allows the E3 ligase to transfer ubiquitin molecules onto the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC molecule is released to repeat the cycle.[7]

G Mechanism of Action for a PROTAC Conjugate PROTAC PROTAC (with this compound linker) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC PROTAC is Released & Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Troubleshooting & Optimization

Technical Support Center: Improving Br-PEG3-OH Conjugation Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Br-PEG3-OH conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to common issues and troubleshooting advice to improve the yield of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this compound conjugation?

A1: The conjugation of this compound to a biomolecule, such as a protein, occurs via a nucleophilic substitution reaction (SN2 mechanism). A strong nucleophilic group on the protein, typically a thiol from a cysteine residue or a primary amine from a lysine (B10760008) residue, attacks the carbon atom attached to the bromine. This displaces the bromide, which is an excellent leaving group, forming a stable covalent bond (a thioether or secondary amine linkage, respectively).[1] The hydroxyl (-OH) group at the other end of the PEG linker is generally unreactive under these conditions and does not participate in the primary conjugation reaction.[2]

Q2: Which functional groups on a protein can react with the bromo group?

A2: The bromo group is an alkyl halide that readily reacts with strong nucleophiles. In bioconjugation, the most common targets are the thiol (sulfhydryl) groups of cysteine residues and the primary amine groups of lysine residues or the protein's N-terminus.[1][3] Thiols are generally more nucleophilic than amines and can be targeted with higher selectivity, especially at a neutral pH.[4]

Q3: Why is the hydroxyl (-OH) group on this linker generally unreactive?

A3: The terminal hydroxyl group is a poor leaving group and is not sufficiently nucleophilic to react with common functional groups on biomolecules under mild, aqueous conditions.[2][5] Activating the hydroxyl group would require harsh chemical conditions (e.g., strong bases) that would likely denature most proteins.[2] Therefore, for the purpose of conjugating the "Br-" end, the "-OH" end is considered inert.

Q4: What is the primary cause of low conjugation yield?

A4: Low yield can stem from several factors, but the most common culprits are suboptimal reaction pH, degradation of the this compound linker, inaccessible target sites on the biomolecule (steric hindrance), and the presence of competing nucleophiles in the reaction buffer.[1][6]

Troubleshooting Guide

This guide addresses the most common issues encountered during this compound conjugation in a question-and-answer format.

Issue 1: Low or No Conjugate Detected

Q: I am seeing very little or no desired product. What are the likely causes?

A: This is a frequent issue that can often be traced to one of the following areas:

  • Degraded this compound Linker: The bromo group is susceptible to hydrolysis, especially in aqueous solutions.[1][7] Improper storage or handling can inactivate the linker.

    • Solution: Store the linker under dry, desiccated conditions at the recommended temperature (-20°C). Allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and avoid repeated freeze-thaw cycles.[1][7]

  • Suboptimal Reaction pH: The nucleophilicity of thiols and amines is highly pH-dependent.

    • Solution: For targeting thiols (cysteines), the optimal pH range is typically 7.0-8.5 to ensure the thiol group is deprotonated and sufficiently nucleophilic.[3] For targeting amines (lysines), a slightly more basic pH of 8.0-9.0 may be required.[3] It is critical to verify the pH of your reaction buffer.[3]

  • Absence of Accessible Nucleophiles: The target cysteine or lysine residues on your protein may be buried within its 3D structure or involved in disulfide or salt bridges, making them inaccessible to the linker.[1][3]

    • Solution: Confirm the presence of free thiols using Ellman's reagent. If necessary, reduce disulfide bonds with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.[4][7] For inaccessible sites, consider using a longer PEG linker to overcome steric hindrance.[1]

  • Competing Nucleophiles in Buffer: Buffers containing nucleophiles, such as Tris (primary amine) or buffers with azide, will compete with your biomolecule for the linker.[6][8]

    • Solution: Use non-nucleophilic buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[1]

Issue 2: Incomplete Reaction (Mixture of Unreacted Protein and Conjugate)

Q: My analysis shows a significant amount of unreacted protein alongside my desired product. How can I drive the reaction to completion?

A: An incomplete reaction suggests the conditions are not optimized to favor product formation.

  • Insufficient Molar Ratio of Linker: The stoichiometry is critical. If not enough linker is present, the reaction will be incomplete.

    • Solution: Increase the molar excess of the this compound linker. A starting point of a 10- to 20-fold molar excess of the linker over the protein is recommended.[1][3] This may need to be optimized for your specific protein.

  • Insufficient Reaction Time or Temperature: The reaction may simply not have had enough time to reach completion.

    • Solution: Increase the reaction time and monitor the progress at various intervals (e.g., 1, 4, 8, and 24 hours).[1] If the reaction is slow at room temperature, consider increasing the temperature to 37°C, but carefully monitor protein stability.[7]

  • Low Protein Concentration: Reactions in dilute solutions can be inefficient.[1]

    • Solution: If your protein is stable at higher concentrations, increasing its concentration in the reaction mixture can improve reaction kinetics.[1]

Issue 3: Protein Aggregation or Precipitation During Reaction

Q: My protein is precipitating out of solution during the conjugation. What can I do?

A: Aggregation can be caused by the reagents, the solvent, or the modification itself.

  • High Concentration of Organic Co-solvent: The linker is often dissolved in DMSO or DMF. A high final concentration of this organic solvent can denature the protein.

    • Solution: Ensure the final concentration of the organic co-solvent in the reaction mixture is low, typically less than 10% (v/v).[1]

  • Change in Protein Properties: The addition of PEG chains can alter the isoelectric point (pI) and surface properties of the protein, potentially leading to aggregation if the reaction pH is close to the new pI.[1]

    • Solution: Screen a range of buffer pH values to find conditions that maintain protein solubility post-conjugation. Try adding solubility-enhancing excipients like arginine to the reaction buffer.[1]

Data Presentation: Optimizing Reaction Conditions

The success of your this compound conjugation is highly dependent on several key parameters. The following table summarizes recommended starting ranges for optimization.

ParameterRecommended RangeNotes
pH 7.0 - 8.5 (for Thiols) 8.0 - 9.0 (for Amines)Thiol reactivity is optimal in the 7.0-8.5 range. Amine reactivity increases with pH, but protein stability may decrease.[3]
Molar Ratio (Linker:Protein) 5:1 to 20:1A molar excess of the linker is used to drive the reaction. The optimal ratio should be determined empirically.[1][7]
Temperature 4°C to 37°CReactions are often run at room temperature (20-25°C) or 4°C overnight. Higher temperatures (37°C) can increase the rate but may impact protein stability.[1][7]
Reaction Time 1 to 24 hoursMonitor reaction progress to determine the optimal time. Typically 2-4 hours at room temperature or overnight at 4°C.[1]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency but may increase aggregation risk.[9]
Buffer Composition PBS, HEPES, BorateBuffers must be free of extraneous nucleophiles (e.g., Tris, glycine, azide).[1][6]

Experimental Protocols

This section provides a general protocol for the conjugation of this compound to a protein. Optimization is recommended for each specific protein and application.

Protocol 1: Conjugation to Protein Cysteine Residues (Thiols)
  • Protein Preparation:

    • Dissolve the protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, pH 7.2-7.5, containing 1-5 mM EDTA).

    • If the protein's target thiols are in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the bromo-PEG linker.[4]

  • Linker Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.[1]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution with gentle mixing.[1]

    • Ensure the final concentration of the organic solvent (DMSO/DMF) remains below 10% (v/v) to avoid protein denaturation.[1]

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The optimal time and temperature should be determined empirically.[1]

  • Quenching (Optional):

    • To stop the reaction and consume any unreacted this compound, add a small molecule thiol like L-cysteine or N-acetylcysteine to the reaction mixture.[7]

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted linker, quenching reagents, and any aggregates.[7]

Mandatory Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_transition SN2 Transition State cluster_products Products Protein-SH Protein-SH (Nucleophile) Br_PEG_OH Br-CH₂-CH₂-(O-CH₂-CH₂)₂-OH (this compound) TS [Protein-S---C---Br]⁻ Br_PEG_OH->TS Conjugate Protein-S-CH₂-CH₂-(O-CH₂-CH₂)₂-OH (Conjugate) TS->Conjugate Bond Formation Br_ion Br⁻ (Leaving Group) TS->Br_ion Bond Cleavage

Caption: SN2 reaction mechanism for the conjugation of this compound to a protein thiol group.

Troubleshooting Workflow

troubleshooting_workflow start Start: Low / No Yield check_reagents 1. Check Reagents - Linker stored properly? - Fresh stock solution? start->check_reagents check_ph 2. Verify Reaction pH - Correct buffer used? - pH optimal for target? check_reagents->check_ph Reagents OK solution_reagents Solution: Use fresh linker, store at -20°C, prepare stock in anhydrous solvent. check_reagents->solution_reagents Problem Found check_protein 3. Assess Protein - Free thiols/amines available? - Sterically hindered? check_ph->check_protein pH OK solution_ph Solution: Use non-nucleophilic buffer (PBS, HEPES). Adjust pH (7-8.5 for thiols). check_ph->solution_ph Problem Found optimize_conditions 4. Optimize Conditions - Increase Linker:Protein ratio? - Increase reaction time/temp? check_protein->optimize_conditions Protein OK solution_protein Solution: Reduce disulfide bonds (TCEP). Consider longer linker. check_protein->solution_protein Problem Found solution_optimize Solution: Titrate molar ratio (start 10-20x). Monitor reaction over time. optimize_conditions->solution_optimize Problem Found end Improved Yield optimize_conditions->end Conditions OK solution_reagents->check_ph solution_ph->check_protein solution_protein->optimize_conditions solution_optimize->end

References

Technical Support Center: Troubleshooting Side Reactions with Br-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Br-PEG3-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during bioconjugation experiments using this versatile linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a heterobifunctional linker containing a short, hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer. It has two distinct functional groups:

  • Bromo (Br) group: An alkyl bromide that acts as a good leaving group in nucleophilic substitution reactions, primarily targeting nucleophiles like thiols.

  • Hydroxyl (-OH) group: A primary alcohol that is relatively unreactive on its own and requires chemical activation to become a good leaving group for subsequent conjugation reactions.

Q2: How do I use the two different functional groups of this compound?

The bromo and hydroxyl groups allow for a two-step sequential conjugation strategy. Typically, the bromo group is reacted first with a strong nucleophile like a thiol (from a cysteine residue). Following this initial conjugation and purification, the terminal hydroxyl group can be activated (e.g., by converting it to a tosylate or mesylate) to react with another nucleophile, such as an amine (from a lysine (B10760008) residue). This allows for the precise linking of two different molecules.

Q3: What is the most common cause of low yield in my conjugation reaction?

Low yield can stem from several factors, but the most common issues are suboptimal reaction conditions (like pH), degradation of the linker, or inactivation of the target biomolecule. For this compound, a frequent cause of failure is incomplete activation of the hydroxyl group or its hydrolysis back to the unreactive alcohol form.[1][2]

Q4: Can the bromo group react with amino acids other than cysteine?

Yes, while the bromo group reacts most efficiently with the highly nucleophilic thiol group of cysteine, side reactions with other amino acid residues can occur, especially under non-optimal conditions (e.g., high pH or elevated temperatures).[1][3] These potential off-target reactions can occur with the side chains of lysine, histidine, and methionine.[3]

Q5: What are the key stability concerns for the final conjugated product?

The stability of the final product depends on the linkages formed. The thioether bond formed from the reaction of the bromo group with a cysteine thiol is generally very stable.[3] If the activated hydroxyl group is used to form an ether linkage, this is also typically stable under physiological conditions. However, if the hydroxyl group is converted to a different functionality that forms a less stable bond (e.g., an ester), then the stability of that specific linkage must be considered.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Conjugate

This is one of the most common issues encountered. A systematic approach to troubleshooting is recommended.

Potential Cause Recommended Solutions
Inefficient Activation of Hydroxyl Group Confirm the successful activation of the PEG linker using analytical methods like NMR or Mass Spectrometry before proceeding with the conjugation step.[4] Ensure all glassware is oven-dried and use anhydrous solvents for the activation reaction, as activating agents like tosyl chloride are moisture-sensitive.[2][4]
Hydrolysis of Activated PEG Intermediate Use freshly prepared activated Br-PEG3-linker for the conjugation reaction. The activated group (e.g., tosylate) is susceptible to hydrolysis, especially in aqueous buffers at non-neutral pH, which will revert it to the unreactive hydroxyl group.[2][]
Suboptimal Reaction pH The nucleophilicity of the target functional groups on your biomolecule is highly pH-dependent. For targeting thiols (cysteine) with the bromo group, a pH of 7.0-8.5 is recommended.[3] For targeting amines (lysine) with an activated hydroxyl group (e.g., tosylate), a pH of 8.0-9.5 is generally optimal.[]
Oxidation of Thiols If you are targeting cysteine residues, ensure they are in a reduced state. Cysteine residues can form disulfide bonds, which are not nucleophilic. Pre-treat your protein with a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1]
Incorrect Molar Ratio of Reactants An insufficient molar excess of the this compound linker (or its activated form) can lead to an incomplete reaction. A 5 to 20-fold molar excess of the linker over the protein is a common starting point, but this may need to be optimized.[6]
Steric Hindrance The target functional group on your biomolecule may be located in a sterically hindered position, preventing the PEG linker from accessing it. Consider using a longer PEG linker or denaturing the protein under conditions that do not irreversibly compromise its activity.
Presence of Competing Nucleophiles in Buffer Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) as they will compete with your target molecule for the PEG linker. Good buffer choices include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[2]
Problem 2: Formation of Unexpected Side Products (Heterogeneity)

The presence of multiple products can complicate purification and analysis.

Potential Cause Recommended Solutions
Reaction with Non-Target Amino Acids The bromo group or the activated hydroxyl group can react with nucleophilic amino acid side chains other than the intended target. To minimize these side reactions, carefully control the pH and reaction time. Lowering the pH can increase the selectivity for thiols over amines and other nucleophiles like histidine.[3]
Over-PEGylation (Multiple PEG Chains Attached) If your biomolecule has multiple potential reaction sites (e.g., multiple cysteines or lysines), you may get a mixture of mono-, di-, and multi-PEGylated products. To favor mono-PEGylation, reduce the molar excess of the PEG linker and decrease the reaction time.[2]
β-Elimination of Activated Linker Under strongly basic conditions, an activated tosyl group can be eliminated, forming a terminal alkene on the PEG chain which is unreactive. Avoid using excessively high pH during the reaction.[2]
Reaction with Hydroxyl Groups (Serine, Threonine) While less reactive, the hydroxyl groups of serine and threonine can be alkylated under strongly basic conditions (e.g., > pH 9.5). Avoid these conditions to prevent this side reaction.[3]

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes a general method for activating the terminal hydroxyl group of this compound by converting it to a tosylate, a good leaving group for subsequent reactions with nucleophiles.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270) or Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Ensure all glassware is thoroughly dried. Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add anhydrous pyridine or TEA (1.5 equivalents) to the solution with stirring.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the activated Br-PEG3-OTs.

  • Confirm the structure of the activated linker by NMR or mass spectrometry before proceeding to the conjugation step.

Protocol 2: Two-Step Conjugation to a Protein

This protocol outlines a general strategy for first conjugating the bromo-end of this compound to a cysteine residue, followed by activation of the hydroxyl group and conjugation to a lysine residue.

Step A: Conjugation to Cysteine

  • Protein Preparation: If necessary, reduce the protein with a 10-fold molar excess of TCEP at room temperature for 1 hour to ensure free cysteine residues. Buffer exchange the protein into a degassed, amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO to create a stock solution.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.

  • Purification: Purify the protein-PEG3-OH conjugate using Size Exclusion Chromatography (SEC) to remove the excess unreacted linker.

Step B: Activation and Conjugation to Lysine

  • Activation: Activate the terminal hydroxyl group of the purified protein-PEG3-OH conjugate using an appropriate method, such as tosylation (see Protocol 1 adapted for proteins). This step is challenging and requires careful optimization to avoid protein denaturation.

  • Buffer Exchange: Buffer exchange the activated protein-PEG conjugate into a buffer suitable for reaction with amines (e.g., borate buffer, pH 8.5-9.0).

  • Second Conjugation: The activated PEG linker on the protein will now react with available lysine residues on a second protein of interest (or other amine-containing molecule) added to the reaction mixture.

  • Quenching: Quench any unreacted activated PEG groups by adding an excess of an amine-containing molecule like Tris or glycine.

  • Final Purification: Purify the final conjugate using Ion Exchange Chromatography (IEX) or SEC to separate the desired product from unreacted components.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Conjugation

Reaction Step Target Functional Group Recommended pH Range Typical Molar Excess of Linker Temperature Typical Reaction Time
Step 1: Bromo Group Reaction Thiol (Cysteine)7.0 - 8.55 - 20 fold4 - 25 °C4 - 16 hours
Step 2: Activated Hydroxyl Reaction Amine (Lysine)8.0 - 9.510 - 50 fold4 - 25 °C2 - 24 hours

Table 2: Potential Side Reactions of this compound with Amino Acid Residues

Amino Acid Nucleophilic Group Potential for Side Reaction Conditions Favoring Side Reaction Resulting Linkage
Cysteine Thiol (-SH)High (Intended Target)pH 7.0 - 8.5Thioether
Lysine ε-Amine (-NH₂)ModeratepH > 8.0Secondary Amine
Histidine ImidazoleLow to ModerateNeutral to slightly basic pHAlkylated Histidine
Methionine Thioether (-S-CH₃)LowCan be alkylated to form a sulfonium (B1226848) ionSulfonium ion
Serine/Threonine Hydroxyl (-OH)Very LowStrongly basic pH (> 9.5)Ether

Visualizations

G cluster_prep Preparation cluster_step1 Step 1: Thiol Conjugation cluster_step2 Step 2: Amine Conjugation p1 Prepare Protein 1 (with Cysteine) s1 React Bromo Group with Cysteine Thiol (pH 7.0-8.5) p1->s1 p2 Prepare this compound p2->s1 pur1 Purification (SEC) Remove excess linker s1->pur1 prod1 Protein1-S-PEG3-OH pur1->prod1 act Activate -OH Group (e.g., Tosylation) prod1->act s2 React Activated-PEG with Protein 2 (Lysine) (pH 8.0-9.5) act->s2 pur2 Final Purification (IEX/SEC) s2->pur2 final Protein1-S-PEG3-O-Protein2 pur2->final

Caption: Experimental workflow for a two-step conjugation using this compound.

G cluster_activated Activated Linker (Br-PEG3-OTs) main This compound + Protein target Desired Product: Protein-S-PEG3-OH main->target Cys Target (pH 7-8.5) side1 Alkylation of Lysine (pH > 8.0) main->side1 Side Reaction side2 Alkylation of Histidine main->side2 Side Reaction side3 Alkylation of Methionine main->side3 Side Reaction side4 Hydrolysis of Activated -OH side5 β-Elimination (Strong Base) activated_linker Br-PEG3-OTs activated_linker->side4 Side Reaction activated_linker->side5 Side Reaction

Caption: Potential side reactions during conjugation with this compound.

G start Low Yield or Heterogeneous Product? q_ph Is pH optimal for target residue? start->q_ph q_linker Is linker active? (Freshly prepared/ activated?) q_ph->q_linker Yes sol_ph Adjust pH: 7-8.5 for Thiols 8-9.5 for Amines q_ph->sol_ph No q_protein Are protein thiols reduced (if applicable)? q_linker->q_protein Yes sol_linker Use fresh linker. Confirm activation. q_linker->sol_linker No q_molar Is molar ratio of linker sufficient? q_protein->q_molar Yes sol_protein Add TCEP to reduce disulfide bonds. q_protein->sol_protein No sol_molar Increase molar excess of linker. q_molar->sol_molar No end Re-run Experiment q_molar->end Yes (Consider Steric Hindrance) sol_ph->end sol_linker->end sol_protein->end sol_molar->end

Caption: Troubleshooting decision tree for low PEGylation yield.

References

Navigating the "Goldilocks Zone": A Technical Guide to Optimizing PEG Linker Length in PROTACs for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the polyethylene (B3416737) glycol (PEG) linker length in Proteolysis Targeting Chimeras (PROTACs) to maximize therapeutic efficacy. This resource addresses common experimental challenges and offers detailed protocols and data-driven insights to streamline the PROTAC design and validation process.

The Critical Role of the PEG Linker in PROTAC Function

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These molecules consist of a ligand that binds to the POI, another that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the formation of a productive ternary complex between the POI and the E3 ligase.[1][4] Among various linker types, PEG linkers are widely utilized due to their hydrophilicity, biocompatibility, and tunable length.[1][4]

An optimal PEG linker length is crucial for inducing the correct proximity and orientation between the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation.[5][6] A linker that is too short may cause steric hindrance, preventing stable ternary complex formation, while an excessively long linker might lead to a non-productive complex.[6][7] Therefore, empirical optimization of the PEG linker length is a critical step in the development of potent and selective protein degraders.[2][8]

Troubleshooting Guide: Common Issues in PROTAC Efficacy Related to PEG Linker Length

This guide addresses specific issues that researchers may encounter during their experiments, with a focus on linker-related causes and solutions.

Issue 1: My PROTAC shows high binding affinity to the target protein and E3 ligase in binary assays, but fails to induce target degradation in cells.

  • Potential Linker-Related Cause: The PEG linker length may be suboptimal, preventing the formation of a stable and productive ternary complex. Even if the individual ligands bind their targets, the overall molecule may not be able to bridge the two proteins effectively. A linker that is too short can cause steric clashes, while one that is too long may not provide the necessary conformational constraint for efficient ubiquitin transfer.[7][9][10]

  • Troubleshooting Steps:

    • Synthesize a Library of PROTACs with Varying PEG Linker Lengths: A systematic approach is crucial. Synthesize a series of PROTACs with a range of PEG linker lengths (e.g., n=2, 4, 6, 8, 12 PEG units).[7]

    • Assess Degradation Across a Concentration Range: Test each PROTAC construct in a relevant cell line over a broad concentration range to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[7]

    • Perform Ternary Complex Biophysical Assays: Utilize techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the cooperativity of ternary complex formation for each linker length.[7][10] Higher cooperativity often correlates with a more stable and productive complex.[10]

Issue 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

  • Potential Linker-Related Cause: The "hook effect" occurs when high PROTAC concentrations favor the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex.[7] The length and flexibility of the PEG linker can influence the stability of these non-productive binary complexes.[7]

  • Troubleshooting Steps:

    • Confirm with a Wide Dose-Response Experiment: Test the PROTAC over a very broad range of concentrations to clearly define the bell-shaped curve characteristic of the hook effect.[11]

    • Optimize Linker Length and Rigidity: A linker that promotes positive cooperativity in ternary complex formation can mitigate the hook effect.[10] This often requires empirical testing of different linker lengths and compositions.[10]

    • Modify Linker Composition: Consider incorporating more rigid elements, such as piperazine (B1678402) or triazole rings, into the linker to reduce its conformational flexibility. This can pre-organize the PROTAC into a bioactive conformation that favors ternary complex formation.[7][12]

Issue 3: The PROTAC has poor cellular permeability.

  • Potential Linker-Related Cause: While PEG linkers can improve solubility, longer chains can increase the molecular weight and polar surface area, potentially hindering passive diffusion across cell membranes.[7]

  • Troubleshooting Steps:

    • Evaluate a Range of Linker Lengths: There is often a trade-off between linker length required for optimal ternary complex formation and that which allows for good cell permeability.[7] Testing a focused library of linker lengths is essential.

    • Assess Cell Permeability Experimentally: Use assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to directly measure the permeability of your PROTACs.[13]

    • Confirm Cellular Target Engagement: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the PROTAC is reaching its intended target within the cell.[11][13]

Frequently Asked Questions (FAQs)

Q1: What is the typical range of PEG linker lengths used in PROTAC design?

A1: The most commonly used PEG linkers in PROTACs range from 2 to 12 ethylene (B1197577) glycol units.[7] However, the optimal length is highly dependent on the specific target protein and E3 ligase pair, and successful PROTACs have been developed with linkers outside of this range.[7][11]

Q2: How does PEG linker length affect the physicochemical properties of a PROTAC?

A2: The length of the PEG linker significantly influences several key physicochemical properties:

  • Solubility: Increasing the number of PEG units generally improves the aqueous solubility of the PROTAC.[7]

  • Permeability: Longer PEG linkers can increase the molecular weight and polar surface area, which may decrease cell permeability.[7]

  • Flexibility: Longer PEG linkers provide greater conformational flexibility, which can be advantageous for ternary complex formation, but excessive flexibility can also be detrimental.[7]

Q3: Is there a universal "optimal" PEG linker length for all PROTACs?

A3: No, there is no universal optimal linker length.[6] The ideal length is highly dependent on the specific structures of the target protein and the E3 ligase, as well as the chosen attachment points on the respective ligands.[6][9] A systematic, empirical approach to linker optimization is therefore essential for each new PROTAC system.[8]

Quantitative Data on PEG Linker Length and PROTAC Efficacy

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC performance, as measured by DC50 and Dmax values.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTACE3 Ligase LigandPEG Linker Length (n units)DC50 (nM)Dmax (%)
PROTAC-A1VHL2>1000<20
PROTAC-A2VHL3150~60
PROTAC-A3VHL425>90
PROTAC-A4VHL530>90
PROTAC-A5VHL680~80
PROTAC-B1CRBN0>5000<10
PROTAC-B2CRBN1>5000<10
PROTAC-B3CRBN2>5000<10
PROTAC-B4CRBN4<500~50
PROTAC-B5CRBN5<500~50

Data synthesized from publicly available information for illustrative purposes.[2][14]

Table 2: Impact of PEG Linker Length on BTK Degradation

PROTACE3 Ligase LigandPEG Linker Length (n units)DC50 (nM)Dmax (%)
PROTAC-C1CRBN2>1000<10
PROTAC-C2CRBN440~90
PROTAC-C3CRBN620>95
PROTAC-C4CRBN85>95
PROTAC-C5CRBN1210>95

Data synthesized from publicly available information for illustrative purposes.[2][15]

Table 3: Impact of PEG Linker Length on ERα Degradation

PROTACE3 Ligase LigandLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-D1VHL12~100~75
PROTAC-D2VHL16<50>90

Data synthesized from publicly available information for illustrative purposes.[]

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation POI_PROTAC_E3 POI-PROTAC-E3 Ub Ubiquitin Ub->POI Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_PROTAC_E3->PROTAC Release & Recycle POI_PROTAC_E3->Ub

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Optimization_Workflow start Start: Known POI and E3 Ligase Binders synthesis Synthesize PROTAC Library (Varying PEG Linker Lengths) start->synthesis invitro_screening In Vitro Screening (e.g., Western Blot for DC50/Dmax) synthesis->invitro_screening no_degradation No/Poor Degradation invitro_screening->no_degradation Results no_degradation->synthesis Redesign Linker biophysical Biophysical Characterization (e.g., SPR, TR-FRET for Ternary Complex) no_degradation->biophysical Degradation Observed no_complex No Ternary Complex biophysical->no_complex Results no_complex->synthesis Redesign Linker permeability Assess Cell Permeability & Target Engagement (e.g., PAMPA, CETSA) no_complex->permeability Complex Forms not_permeable Not Permeable / No Engagement permeability->not_permeable Results optimization Further Optimization / Lead Candidate permeability->optimization Permeable & Engaged not_permeable->synthesis Redesign Linker

Caption: Experimental workflow for optimizing PROTAC PEG linker length.

Hook_Effect cluster_low Low [PROTAC] cluster_high High [PROTAC] Ternary Productive Ternary Complex (POI-PROTAC-E3) Degradation Protein Degradation Ternary->Degradation Binary1 Binary Complex (POI-PROTAC) No_Degradation Reduced Degradation Binary1->No_Degradation Binary2 Binary Complex (PROTAC-E3) Binary2->No_Degradation

Caption: The "hook effect": binary vs. ternary complex formation.

Detailed Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[10][13]

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4][10]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay or a similar method to ensure equal protein loading.[4]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[17]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.[15]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control protein (e.g., GAPDH or β-actin).[4]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[15]

Protocol 2: In-Cell Ubiquitination Assay

This assay confirms that the target protein is ubiquitinated in response to PROTAC treatment.[10]

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration known to induce degradation (and a vehicle control) for a shorter period (e.g., 2-4 hours).

    • Include a condition where cells are pre-treated with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated protein to accumulate.

  • Immunoprecipitation:

    • Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

    • Immunoprecipitate the target protein using a specific antibody.

  • Western Blot Analysis:

    • Elute the immunoprecipitated protein and analyze by Western blotting.

    • Probe the membrane with an antibody that recognizes ubiquitin or a specific ubiquitin chain linkage (e.g., K48-linkage specific) to detect the ubiquitinated target protein.

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

This biophysical assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC in vitro.[1]

  • Reagents:

    • Purified, tagged target protein (e.g., His-tagged).

    • Purified, tagged E3 ligase complex (e.g., GST-tagged).

    • PROTAC compounds at various concentrations.

    • Terbium (Tb)-conjugated anti-His antibody (donor fluorophore).

    • Fluorescein- or BODIPY-conjugated anti-GST antibody (acceptor fluorophore).

    • Assay buffer.

  • Procedure:

    • In a suitable microplate, add the target protein, E3 ligase, and serially diluted PROTAC compound.

    • Add the donor and acceptor antibodies.

    • Incubate the plate to allow complex formation.

    • Read the plate using a microplate reader capable of TR-FRET detection. The FRET signal is proportional to the amount of ternary complex formed.

  • Data Analysis:

    • Plot the TR-FRET signal against the PROTAC concentration. A bell-shaped curve is often observed, which can be used to determine the concentration of PROTAC that promotes maximal ternary complex formation.

References

Technical Support Center: Preventing Aggregation of ADCs with Br-PEG3-OH Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation issues when developing Antibody-Drug Conjugates (ADCs) with Br-PEG3-OH linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation when using this compound linkers in ADC development?

A1: Aggregation of ADCs, even with the inclusion of a hydrophilic PEG linker, is a complex issue. The primary drivers of aggregation include:

  • Payload Hydrophobicity: Many potent cytotoxic payloads are inherently hydrophobic. When conjugated to the antibody, they increase the overall surface hydrophobicity of the ADC, promoting self-association and aggregation to minimize exposure to the aqueous environment.[1][2][3]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with increased hydrophobicity and a greater tendency for aggregation.[4][5] ADCs with a high number of conjugated drug molecules are more susceptible to stability issues.

  • Suboptimal Conjugation Conditions: The chemical environment during conjugation can induce stress on the antibody, leading to partial unfolding and exposure of hydrophobic regions.[6][7] Key factors include:

    • pH: A pH close to the antibody's isoelectric point (pI) can minimize the net charge, reducing electrostatic repulsion between molecules and promoting aggregation.[6]

    • Organic Co-solvents: While often necessary to dissolve the hydrophobic payload-linker, high concentrations of organic solvents can denature the antibody.

    • Temperature: Elevated temperatures during the conjugation reaction can induce thermal stress and aggregation.

  • Linker Characteristics: While the PEG3 component of the this compound linker enhances hydrophilicity, it is a relatively short PEG chain. For highly hydrophobic payloads, a PEG3 linker may not provide sufficient shielding to prevent aggregation.[8]

  • Improper Storage and Handling: Freeze-thaw cycles, mechanical stress from agitation, and inappropriate buffer formulations (e.g., incorrect pH or ionic strength) can destabilize the ADC and lead to aggregation over time.[1]

Q2: How does the this compound linker work to prevent aggregation?

A2: The this compound linker is designed to mitigate aggregation through several mechanisms:

  • Increased Hydrophilicity: The three-unit polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and, when conjugated to the antibody, can help to counteract the hydrophobicity of the payload. This increases the overall solubility of the ADC in aqueous buffers.[1][2][]

  • Steric Hindrance: The flexible PEG chain acts as a spacer, creating physical distance between the antibody and the payload, as well as between adjacent ADC molecules. This steric hindrance can reduce intermolecular interactions that lead to aggregation.[10]

  • Formation of a Hydration Shell: The PEG chain can form a "hydration shell" around the ADC, which further increases its solubility and stability in aqueous solutions.[2]

Q3: What is the specific conjugation chemistry of the this compound linker?

A3: The this compound linker is a heterobifunctional linker. Based on the reactivity of similar bromo-PEG linkers, the proposed conjugation strategy is as follows:

  • Bromo Group: The bromo group is a good leaving group and is reactive towards nucleophiles, particularly the thiol groups (-SH) of cysteine residues on the antibody.[11][12] This reaction, known as thiol-alkylation, forms a stable thioether bond. Conjugation is typically performed at a pH of 7.5-9.0 to facilitate the formation of the more nucleophilic thiolate anion.[11][13]

  • Hydroxyl Group: The hydroxyl (-OH) group is generally less reactive under standard bioconjugation conditions. It is likely intended to be a terminal hydrophilic group that enhances the solubility of the ADC. However, it could potentially be used to conjugate a payload that has a compatible reactive group, though this is a less common approach for this type of linker.

Q4: Can the length of the PEG linker, such as PEG3, be too short to prevent aggregation?

A4: Yes, for highly hydrophobic payloads or when aiming for a high DAR, a short PEG chain like PEG3 may not be sufficient to prevent aggregation. Longer PEG chains (e.g., PEG8, PEG12, PEG24) provide a more substantial hydrophilic shield and greater steric hindrance, which can be more effective at preventing aggregation.[8][14] However, there is a trade-off, as excessively long PEG chains can sometimes negatively impact the ADC's potency, potentially due to steric hindrance affecting antigen binding or cell uptake.[8] The optimal PEG length must be determined empirically for each specific ADC.

Troubleshooting Guides

Problem 1: Immediate Aggregation or Precipitation After Conjugation

Symptoms:

  • Visible turbidity or precipitation in the reaction mixture.

  • A significant increase in high molecular weight species (HMWS) observed by SEC-HPLC immediately post-conjugation.

Troubleshooting Workflow:

start High Immediate Aggregation check_payload Is the payload highly hydrophobic? start->check_payload check_dar Is the target DAR high? start->check_dar check_conditions Review Conjugation Conditions start->check_conditions solution_linker Consider a longer PEG linker (e.g., PEG8, PEG12) check_payload->solution_linker Yes solution_dar Optimize for a lower average DAR check_dar->solution_dar Yes check_solvent High % of organic solvent? check_conditions->check_solvent check_ph Is pH near the antibody's pI? check_conditions->check_ph check_temp Was the reaction temperature elevated? check_conditions->check_temp solution_solvent Minimize organic co-solvent concentration check_solvent->solution_solvent Yes solution_ph Adjust pH away from pI (typically pH 7.5-8.5 for bromo-thiol reaction) check_ph->solution_ph Yes solution_temp Perform conjugation at a lower temperature (e.g., 4°C for a longer duration) check_temp->solution_temp Yes solution_solid_phase Consider solid-phase conjugation to immobilize the antibody solution_dar->solution_solid_phase solution_solvent->solution_solid_phase

Caption: Troubleshooting workflow for immediate ADC aggregation.
Problem 2: Gradual Aggregation During Storage

Symptoms:

  • A progressive increase in HMWS is observed over time by SEC-HPLC or DLS during storage.

  • The appearance of visible particles after long-term storage.

Troubleshooting Workflow:

start Gradual Aggregation During Storage check_formulation Evaluate Formulation Buffer start->check_formulation check_storage Review Storage Conditions start->check_storage check_concentration Is the ADC concentration high? start->check_concentration optimize_buffer Optimize Buffer pH and Ionic Strength check_formulation->optimize_buffer add_excipients Screen for Stabilizing Excipients check_formulation->add_excipients ft_stability Assess Freeze-Thaw Stability check_storage->ft_stability optimize_temp Determine Optimal Storage Temperature check_storage->optimize_temp optimize_conc Evaluate lower storage concentrations check_concentration->optimize_conc Yes sugars Sugars (Sucrose, Trehalose) add_excipients->sugars surfactants Surfactants (Polysorbate 20/80) add_excipients->surfactants amino_acids Amino Acids (Arginine, Glycine) add_excipients->amino_acids

Caption: Troubleshooting workflow for gradual ADC aggregation.

Data Presentation

The following tables summarize the impact of PEG linker length and DAR on ADC aggregation. The data is representative and the actual results may vary depending on the specific antibody, payload, and conjugation chemistry.

Table 1: Impact of PEG Linker Length on ADC Aggregation (High DAR)

LinkerAverage DAR% Monomer (SEC-HPLC after stress)Rationale
Non-PEGylated~8<70%High hydrophobicity leads to significant aggregation.
This compound ~875-85%Short PEG chain provides moderate hydrophilicity, partially mitigating aggregation.
Br-PEG8-OH~8>90%Longer PEG chain offers better shielding of the hydrophobic payload, reducing aggregation.[14]
Br-PEG12-OH~8>95%Enhanced hydrophilic shield and steric hindrance further improve stability.[14]

Table 2: Impact of DAR on ADC Aggregation with a this compound Linker

LinkerAverage DAR% Monomer (SEC-HPLC after stress)Rationale
This compound ~2>95%Low surface hydrophobicity results in high stability.
This compound ~490-95%Increased hydrophobicity leads to a minor increase in aggregation.
This compound ~875-85%High surface hydrophobicity significantly increases the propensity for aggregation.[5]

Experimental Protocols

Protocol 1: ADC Conjugation using this compound Linker

This protocol describes a general method for conjugating a payload, first to the this compound linker, and then to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Payload with a reactive group for the hydroxyl end of the linker (if applicable) or a pre-synthesized Payload-linker conjugate.

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Conjugation buffer: PBS with 1 mM EDTA, pH 7.5-8.5

  • Quenching solution: N-acetyl-L-cysteine

  • Purification system: Size Exclusion Chromatography (SEC) column

Workflow Diagram:

start Start step1 Step 1: Antibody Reduction start->step1 step2 Step 2: Buffer Exchange step1->step2 step4 Step 4: Conjugation Reaction step2->step4 step3 Step 3: Prepare Payload-Linker step3->step4 step5 Step 5: Quench Reaction step4->step5 step6 Step 6: Purification (SEC) step5->step6 end Characterize ADC step6->end

Caption: Experimental workflow for ADC conjugation.

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

    • Add a 2.5-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Buffer Exchange:

    • Immediately after reduction, remove the excess TCEP by buffer exchange into degassed conjugation buffer (PBS, 1 mM EDTA, pH 7.5-8.5) using a desalting column.

  • Payload-Linker Preparation:

    • If not pre-synthesized, conjugate the payload to the hydroxyl group of the this compound linker using appropriate chemistry.

    • Dissolve the Br-PEG3-Payload conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Slowly add the Br-PEG3-Payload solution to the reduced antibody solution with gentle stirring. A 5- to 10-fold molar excess of the payload-linker over the antibody is a good starting point.

    • Ensure the final concentration of the organic co-solvent is below 10% (v/v).

    • Incubate the reaction at 4°C for 16-24 hours or at room temperature for 2-4 hours.

  • Quenching:

    • Quench the reaction by adding an excess of N-acetyl-L-cysteine to react with any unreacted bromo groups.

  • Purification:

    • Purify the ADC using a preparative SEC column to remove unconjugated payload-linker, aggregates, and quenching reagent.

  • Characterization:

    • Characterize the purified ADC for DAR, percentage of monomer, and in vitro potency.

Protocol 2: Analysis of ADC Aggregation by SEC-HPLC

Objective: To separate and quantify the monomer, aggregates (HMWS), and fragments (LMWS) of an ADC sample.

Materials and Instrumentation:

  • HPLC system with a UV detector (280 nm)

  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm)

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0

  • ADC sample (0.5 - 1 mg/mL)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to the desired concentration with the mobile phase. Filter the sample through a 0.22 µm low-protein-binding filter.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.

  • Chromatographic Run: Run the separation isocratically for approximately 20-30 minutes.

  • Data Analysis:

    • Integrate the peaks corresponding to the HMWS, monomer, and LMWS.

    • Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.

Protocol 3: Monitoring ADC Aggregation by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution and polydispersity of an ADC sample as an indicator of aggregation.

Materials and Instrumentation:

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume cuvettes

  • ADC sample

  • Filtration unit (0.22 µm low-protein-binding filter)

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including temperature (e.g., 25°C), solvent viscosity, and refractive index.

  • Sample Preparation:

    • Filter the buffer to be used for dilution.

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL with the filtered buffer.

  • Measurement:

    • Transfer the sample to a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

    • Perform the DLS measurement according to the instrument's software instructions.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution by intensity.

    • Report the Z-average diameter and the Polydispersity Index (PDI). An increase in the Z-average diameter or a PDI value greater than 0.2 may indicate the presence of aggregates.

References

Technical Support Center: Purification of Br-PEG3-OH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Br-PEG3-OH and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these valuable PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?

A1: Common impurities include unreacted starting materials, residual coupling reagents, and byproducts from side reactions. Depending on the synthetic route, you may also encounter PEG derivatives of different lengths (e.g., PEG2, PEG4) or di-substituted species. In subsequent conjugation reactions, the major impurities are often excess (unreacted) this compound derivative and the unconjugated substrate (e.g., protein, peptide, or small molecule).[1][]

Q2: My this compound derivative is an oil and is difficult to handle. How can I effectively purify it?

A2: Oily or viscous products are common with PEGylated compounds.[3] The most effective purification method for such compounds is typically chromatography.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating closely related species.[][4][5] For larger scale purifications or as a preliminary cleanup step, flash column chromatography on silica (B1680970) gel can be employed, though it may offer lower resolution.[6]

Q3: I am observing a low yield of my purified this compound conjugate. What are the potential causes and solutions?

A3: Low yield can stem from several factors:

  • Incomplete reaction: Optimize reaction conditions such as stoichiometry, reaction time, temperature, and pH.[7][8]

  • Product loss during purification: Ensure the chosen purification method is appropriate for your molecule's properties. For instance, in size-exclusion chromatography (SEC), make sure the column resin's fractionation range is suitable for your conjugate's size to prevent it from being lost.[7] In ion-exchange chromatography (IEX), an optimized elution gradient is crucial for complete recovery.[7]

  • Instability of the conjugate: The linkage formed might be unstable under the purification conditions. Assess the stability of your conjugate at different pH values and temperatures.[9]

Q4: My purified this compound conjugate shows multiple peaks on HPLC analysis. What could be the reason?

A4: Multiple peaks can indicate several possibilities:

  • Isomers: If the molecule you are conjugating to the this compound linker has multiple reactive sites, you may be generating positional isomers, each with slightly different properties.[]

  • Aggregation: The conjugate may be prone to aggregation, leading to the appearance of higher molecular weight species.[7] This can sometimes be addressed by optimizing buffer conditions (pH, ionic strength) or using additives.[7]

  • Degradation: The conjugate might be degrading during the analysis or purification process. Ensure the stability of your compound under the analytical conditions.[7]

Q5: How can I remove unreacted this compound linker from my final product?

A5: Several methods can be effective for removing small molecule linkers from larger conjugates:

  • Size-Exclusion Chromatography (SEC): This is a very effective method if there is a significant size difference between your conjugate and the unreacted linker.[][7]

  • Dialysis or Ultrafiltration: These techniques are also based on size separation and can be used to remove small molecules from much larger ones like proteins.[10]

  • Reversed-Phase HPLC (RP-HPLC): This can provide high-resolution separation based on hydrophobicity.[][4]

  • Solid-Phase Extraction (SPE): SPE can be a rapid and efficient method for preliminary cleanup.[3]

Troubleshooting Guides

Table 1: Troubleshooting Poor Chromatographic Resolution
Problem Potential Cause Recommended Solution
Broad or Tailing Peaks in RP-HPLC Secondary interactions with the stationary phase.Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%) to the mobile phase.[3][4]
Poor solubility of the compound in the mobile phase.Adjust the organic solvent percentage or try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile).[4]
Co-elution of Product and Impurities Suboptimal selectivity of the chromatographic method.If using RP-HPLC, try a different stationary phase (e.g., C8 instead of C18) or adjust the gradient slope.[4][11] For IEX, optimize the pH of the mobile phase to enhance charge differences.[][4]
The chosen chromatographic mode is not suitable.If there is a large size difference, SEC is often the best choice.[] For separating species with different charge states, IEX is more appropriate.[]
Table 2: Troubleshooting Product Instability and Aggregation
Problem Potential Cause Recommended Solution
Product Degradation During Purification Harsh pH conditions.Work at a pH where your molecule is known to be stable. Use buffered mobile phases.
Temperature sensitivity.If possible, conduct the purification at a lower temperature (e.g., 4°C).[7]
Aggregation of the Purified Product Inappropriate buffer composition.Optimize the buffer pH and ionic strength. Consider adding stabilizing excipients like arginine or glycerol.[8]
High concentration of the product.Work with more dilute solutions if possible.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a this compound Derivative

Objective: To achieve high purity of a this compound derivative by separating it from unreacted starting materials and byproducts.

Materials:

  • Preparative HPLC system with a UV detector

  • Reversed-phase column (e.g., C18, 5-10 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude reaction mixture

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the initial mobile phase composition). Filter the sample through a 0.22 µm syringe filter.[3]

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample onto the equilibrated column.[3]

  • Elution: Elute the sample using a linear gradient of Mobile Phase B. A starting point could be a gradient of 5% to 95% Mobile Phase B over 30-60 minutes.[3] The optimal gradient will need to be determined empirically.

  • Fraction Collection: Collect fractions as the compounds elute from the column, monitoring the separation by UV absorbance at a relevant wavelength (e.g., 214 nm or 280 nm).[3][12]

  • Analysis: Analyze the collected fractions by an appropriate method (e.g., analytical HPLC, LC-MS) to identify the fractions containing the pure product.[3]

  • Pooling and Concentration: Pool the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.[3]

Protocol 2: Solid-Phase Extraction (SPE) for Preliminary Cleanup

Objective: To quickly remove the majority of polar or non-polar impurities from the reaction mixture prior to a final purification step.

Materials:

  • SPE cartridges (e.g., reversed-phase C18)

  • SPE manifold

  • Appropriate solvents for conditioning, loading, washing, and eluting (e.g., water, methanol, acetonitrile)

  • Crude reaction mixture

Procedure (Example using Reversed-Phase SPE):

  • Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.

  • Equilibration: Equilibrate the cartridge with the initial loading solvent (e.g., water or a low percentage of organic solvent).

  • Loading: Dissolve the crude reaction mixture in the equilibration solvent and load it onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove highly polar impurities.

  • Elution: Elute the desired this compound derivative with a stronger solvent (e.g., methanol or acetonitrile).

  • Analysis and Concentration: Analyze the eluate for the presence of the desired product and concentrate to obtain a partially purified sample for further purification.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Assessment Crude_Mixture Crude Reaction Mixture SPE Solid-Phase Extraction (SPE) (Preliminary Cleanup) Crude_Mixture->SPE Select Method Flash_Chromo Flash Column Chromatography (Medium Scale) Crude_Mixture->Flash_Chromo Select Method Prep_HPLC Preparative HPLC (High Purity) Crude_Mixture->Prep_HPLC Select Method SPE->Prep_HPLC Further Purification Analytical_HPLC Analytical HPLC SPE->Analytical_HPLC Analyze Fractions Flash_Chromo->Prep_HPLC Further Purification Flash_Chromo->Analytical_HPLC Analyze Fractions Prep_HPLC->Analytical_HPLC Analyze Fractions LCMS LC-MS Analytical_HPLC->LCMS Confirm Mass NMR NMR LCMS->NMR Confirm Structure Pure_Product Pure this compound Derivative NMR->Pure_Product Pool Pure Fractions

Caption: A general workflow for the purification and analysis of this compound derivatives.

Troubleshooting_Logic Start Purification Issue Identified Low_Yield Low Yield? Start->Low_Yield Poor_Resolution Poor Resolution? Start->Poor_Resolution Incomplete_Reaction Optimize Reaction (Time, Temp, Stoichiometry) Low_Yield->Incomplete_Reaction Yes Loss_During_Purification Re-evaluate Purification Method (e.g., SEC resin, IEX gradient) Low_Yield->Loss_During_Purification No Suboptimal_Method Optimize HPLC Method (Gradient, Solvent, Column) Poor_Resolution->Suboptimal_Method Yes Aggregation_Issue Modify Buffer Conditions (pH, Ionic Strength, Additives) Poor_Resolution->Aggregation_Issue No

Caption: A decision tree for troubleshooting common purification challenges.

References

Technical Support Center: Stability of Br-PEG3-OH Conjugates in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Br-PEG3-OH and its bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of these conjugates in plasma. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in bioconjugation?

This compound is a hydrophilic linker molecule featuring a 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] It has a reactive bromo (Br) group at one end and a hydroxyl (OH) group at the other. The bromo group is a good leaving group, making it suitable for reaction with nucleophiles like thiols (from cysteine residues) and amines (from lysine (B10760008) residues) on biomolecules to form stable covalent bonds.[1][3] The PEG spacer enhances the solubility and hydrophilicity of the resulting conjugate.[4][5][6] The terminal hydroxyl group can be used for further derivatization if needed.[1]

Q2: What are the primary stability concerns for this compound conjugates in plasma?

The primary stability concerns for bioconjugates in plasma are degradation through chemical and enzymatic pathways.[7][8] For a this compound conjugate, the key points of potential instability are:

  • The newly formed bond: The stability of the bond formed between the linker and the biomolecule is crucial. Thioether bonds, typically formed by the reaction of the bromo group with a cysteine thiol, are generally considered stable.[4][9] However, the local chemical environment can influence this stability.[9] Ester bonds, which could be formed with glutamate (B1630785) or aspartate residues, are more susceptible to hydrolysis at physiological pH.[9]

  • The PEG linker itself: While the PEG backbone is generally stable, it can undergo slow chemical hydrolysis or oxidation under certain conditions.[10]

  • Enzymatic cleavage: Plasma contains various enzymes that can potentially cleave the linker or the conjugate.[7][9] The PEG chain can offer some steric hindrance, potentially protecting against enzymatic degradation.[4][11]

Q3: How does the stability of a thioether bond from a bromo-PEG linker compare to a maleimide-thiol adduct?

The thioether bond formed from a haloacetyl derivative (like the bromo- group) and a thiol is generally considered more stable than the initial adduct formed from a maleimide-thiol reaction.[4][12] Maleimide-based conjugates can undergo a retro-Michael reaction, which can lead to deconjugation or exchange of the payload with other thiols in plasma, such as albumin.[4][9] However, the succinimide (B58015) ring of the maleimide (B117702) adduct can undergo hydrolysis, resulting in a more stable, ring-opened structure.[12]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your plasma stability experiments with this compound conjugates.

Issue Possible Causes Suggested Solutions
Rapid loss of intact conjugate in initial plasma stability assay. 1. Labile Conjugate Bond: If conjugation was through a carboxylate group, the resulting ester bond may be hydrolyzing quickly at physiological pH.[9] 2. Enzymatic Cleavage: The conjugate may be susceptible to cleavage by plasma enzymes.[9] 3. Thioether Instability: The local chemical environment around the conjugated cysteine could be promoting a degradation pathway.[9]1. Confirm Conjugation Site: Use peptide mapping (LC-MS/MS) to confirm the site of conjugation. If it is an ester, consider alternative conjugation strategies. 2. Use Protease Inhibitors: In a control experiment, include a cocktail of protease inhibitors in the plasma to see if this slows down degradation. This can help determine if enzymatic cleavage is a major factor. 3. Modify Linker or Conjugation Site: If thioether instability is suspected, consider engineering a different cysteine site or using a different linker chemistry.
High variability between replicate plasma stability experiments. 1. Inconsistent Plasma Handling: Repeated freeze-thaw cycles of plasma can affect enzyme activity. 2. Inconsistent Sample Preparation: Variations in quenching the reaction or processing the samples can lead to variability. 3. Analytical Method imprecision: The analytical method used to quantify the conjugate may not be robust.1. Standardize Plasma Handling: Use single-use aliquots of plasma and avoid repeated freeze-thaw cycles. 2. Optimize Sample Preparation: Ensure a consistent and rapid quenching step (e.g., adding cold acetonitrile) and standardize all subsequent processing steps.[11] 3. Validate Analytical Method: Validate your analytical method (e.g., LC-MS, ELISA) for precision, accuracy, and linearity.
Difficulty in detecting and identifying degradation products. 1. Low Concentration of Degradants: The concentration of individual degradation products may be below the limit of detection of your analytical method. 2. Complex Plasma Matrix: The high abundance of plasma proteins can interfere with the detection of low-level analytes.1. Concentrate the Sample: Use solid-phase extraction (SPE) or other sample concentration techniques to enrich for the degradation products. 2. Improve Sample Cleanup: Optimize the protein precipitation or affinity capture step to better remove interfering plasma proteins.[9] 3. Use High-Resolution Mass Spectrometry: Employ high-resolution MS to help identify the molecular formulas of the unknown degradation products.

Data Presentation

Table 1: Comparative Stability of Common Linker Chemistries in Plasma

This table provides a qualitative comparison of the stability of different linker chemistries. The stability of a this compound conjugate will primarily depend on the bond formed with the biomolecule.

Linker ChemistryBond Formed with BiomoleculeExpected Stability in PlasmaKey Considerations
Bromoacetyl (e.g., from this compound) Thioether (with Cysteine)High [4][12]Generally stable and resistant to degradation.[4]
MaleimideThioether (with Cysteine)Moderate to High [4]Can be susceptible to retro-Michael reaction, but can be stabilized by hydrolysis of the succinimide ring.[4][9]
HydrazoneHydrazonepH-sensitive (Acidic) Designed to be cleaved in the acidic environment of endosomes/lysosomes; can show some instability in circulation.[4]
DisulfideDisulfideLow to Moderate Designed to be cleaved in the reductive environment of the cell cytoplasm; can be unstable in plasma due to exchange with thiols.[4]
Valine-Citrulline (VC) PeptidePeptide BondHigh in human plasma Designed to be cleaved by lysosomal proteases like Cathepsin B; can show instability in mouse plasma.[4]

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay for a this compound Conjugate

This protocol outlines a general method to assess the stability of a this compound conjugate in plasma.

1. Materials:

  • Purified this compound conjugate

  • Human or mouse plasma (anticoagulant-treated, e.g., with heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)

  • Incubator capable of maintaining 37°C

  • LC-MS system or other appropriate analytical instrument

2. Procedure:

  • Prepare Plasma: Thaw a fresh aliquot of plasma at 37°C.

  • Spike Conjugate: Spike the this compound conjugate stock solution into the pre-warmed plasma to a final concentration (e.g., 10 µg/mL).[11]

  • Incubation: Incubate the mixture at 37°C with gentle shaking.[11]

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-conjugate mixture.

  • Quench Reaction: Immediately mix the aliquot with 3-4 volumes of cold quenching solution to precipitate plasma proteins and stop any degradation.[11]

  • Sample Processing:

    • Vortex the quenched sample thoroughly.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.

  • Analysis: Analyze the samples by a validated analytical method (e.g., LC-MS) to quantify the amount of intact conjugate remaining.

  • Data Plotting: Plot the percentage of intact conjugate remaining versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.[9]

Visualizations

Diagram 1: General Workflow for Plasma Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis conjugate This compound Conjugate Stock spike Spike Conjugate into Plasma conjugate->spike plasma Thawed Plasma (37°C) plasma->spike incubate Incubate at 37°C spike->incubate timepoint Withdraw Aliquots at Time Points incubate->timepoint quench Quench with Cold Acetonitrile timepoint->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS Analysis process->analyze data Plot % Intact Conjugate vs. Time analyze->data

Caption: Workflow for assessing the in vitro plasma stability of a bioconjugate.

Diagram 2: Potential Degradation Pathways in Plasma

G cluster_degradation Degradation Mechanisms Intact Intact this compound Conjugate (in Plasma) Enzymatic Enzymatic Cleavage (Proteases, Esterases) Intact->Enzymatic Plasma Enzymes Hydrolysis Chemical Hydrolysis (e.g., of Ester bond) Intact->Hydrolysis Physiological pH Degraded Degradation Products (e.g., Cleaved Linker, Free Drug) Enzymatic->Degraded Hydrolysis->Degraded

References

Technical Support Center: Improving the Solubility of Br-PEG3-OH PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Proteolysis Targeting Chimeras (PROTACs) that incorporate a Bromo-Triethylene Glycol-Hydroxyl (Br-PEG3-OH) linker. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound PROTAC poorly soluble, even with a hydrophilic PEG linker?

A1: While polyethylene (B3416737) glycol (PEG) linkers are specifically included to improve hydrophilicity, the overall solubility of a PROTAC is a complex property influenced by all its components: the warhead (targeting the protein of interest - POI), the E3 ligase ligand, and the linker.[1][2] PROTACs are often large, complex molecules with high molecular weights that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low aqueous solubility.[3][4] The lipophilicity of the warhead and the E3 ligase ligand can easily counteract the solubilizing effect of a short PEG3 chain.[1]

Q2: What is the first step I should take when my PROTAC precipitates out of my aqueous assay buffer?

A2: The most immediate troubleshooting step is to optimize your dilution method. PROTACs are typically stored as high-concentration stock solutions in an organic solvent like DMSO.[1][5] When diluting into an aqueous buffer, rapid addition can cause "solvent shock," leading to immediate precipitation. The recommended technique is to add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to prevent localized high concentrations.[5] Also, ensure the final DMSO concentration is as low as possible (ideally <1-2%) to avoid assay artifacts.[5]

Q3: How do I know if the poor solubility is affecting my cell-based assay results?

A3: Poor solubility can manifest as low or inconsistent degradation of the target protein.[1] If the PROTAC concentration in the cell culture medium exceeds its solubility limit, the compound will precipitate or form aggregates, reducing the effective concentration available to enter cells and engage the target.[6] This can also lead to a pronounced "hook effect" at lower-than-expected concentrations.[6] It is crucial to determine the kinetic solubility of your PROTAC in your specific assay buffer to ensure you are working below this limit.[1]

Q4: Can the this compound linker itself be the source of the problem?

A4: While the PEG3 component is intended to enhance solubility, its short length may not be sufficient to overcome the hydrophobicity of the rest of the molecule.[7] The "OH" group provides a handle for synthesis and a hydrogen bond donor, while the "Br" is a reactive handle for conjugation.[8] The key is the balance of properties. If the attached ligands are highly lipophilic, a longer PEG chain (e.g., PEG4, PEG6) or a linker with more polar or ionizable groups may be necessary.[5][7]

Troubleshooting Guide: Addressing Poor Solubility

This guide provides a systematic approach to diagnosing and solving solubility issues with your this compound PROTAC.

Problem 1: PROTAC precipitates immediately upon dilution into aqueous buffer.
Potential Cause Suggested Solution & Actionable Steps
Exceeding Kinetic Solubility Limit 1. Determine Kinetic Solubility: Perform a kinetic solubility assay to find the maximum soluble concentration in your specific buffer (See Experimental Protocol 1).[1]2. Lower Working Concentration: If possible, adjust your experiment to use concentrations below the measured solubility limit.[5]
Suboptimal Dilution Technique ("Solvent Shock") 1. Optimize Mixing: Add the DMSO stock solution slowly and dropwise to the full volume of vigorously stirring aqueous buffer.[5]2. Control DMSO %: Keep the final DMSO concentration consistent and as low as possible (e.g., <1%).[5]
Buffer Composition 1. Adjust pH: Move the buffer pH away from the PROTAC's isoelectric point (pI) to increase its net charge and solubility.[6]2. Use Biorelevant Buffers: Test solubility in buffers that mimic physiological conditions, such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF), as some PROTACs show significantly improved solubility in these media.[9][10]
Problem 2: Inconsistent or low target degradation in cellular assays.
Potential Cause Suggested Solution & Actionable Steps
Poor Solubility in Cell Culture Media 1. Assess Media Solubility: Check for visual precipitation in the cell culture medium at your working concentration. 2. Employ Formulation Strategies: For in vitro and in vivo studies, consider enabling formulations like Amorphous Solid Dispersions (ASDs) or cyclodextrin (B1172386) complexes to improve dissolution.[3][11]
PROTAC Aggregation 1. Detect Aggregation: Use Dynamic Light Scattering (DLS) to check for the presence of aggregates in your solution.[12]2. Incorporate Additives: In biochemical assays, consider adding low concentrations of non-denaturing detergents (e.g., 0.01% Tween-20) to prevent aggregation.[12]
Low Cellular Permeability 1. Modify Linker: While PEG enhances solubility, excessive PEGylation can reduce permeability.[4] A balance is needed. Consider synthesizing analogs with hybrid linkers (e.g., PEG-alkyl) to balance solubility and permeability.[7]2. Introduce Intramolecular H-bonds: Designing the PROTAC to form intramolecular hydrogen bonds can shield polar surface area, creating a more compact, "chameleon-like" conformation that may improve membrane passage.[9]

Strategies for Solubility Enhancement

There are two primary avenues for improving PROTAC solubility: Chemical Modification (requires synthesis of new analogs) and Formulation Strategies (can be applied to existing compounds).

Chemical Modification Strategies

If you are in the process of designing your PROTAC, consider these structural modifications.

  • Optimize the Linker : The linker is a highly adaptable component for tuning physicochemical properties.[3][5]

    • Incorporate Ionizable Groups : Introducing basic nitrogen atoms (e.g., piperazine (B1678402), piperidine, morpholine) can dramatically improve solubility at physiological pH.[5][13] A study on a VHL-based PROTAC showed that adding a dibasic piperazine increased solubility by 170-fold.[3][14]

    • Vary PEG Chain Length : Synthesize analogs with longer PEG chains (e.g., PEG4, PEG6) to increase the molecule's overall hydrophilicity.[5][15]

    • Use Alternative Polar Linkers : Replace the PEG linker with saturated nitrogen heterocycles (e.g., piperidines) or pyrimidine (B1678525) moieties, which can lead to more soluble compounds.[3]

  • Modify the Ligands : Add polar functional groups to solvent-exposed regions of the warhead or E3 ligase ligand.[5]

Formulation Strategies

These approaches can be used to improve the apparent solubility of an existing PROTAC for in vitro and in vivo experiments.

  • Amorphous Solid Dispersions (ASDs) : This is a well-established technique where the PROTAC is dispersed within a polymer matrix (e.g., HPMCAS, Eudragit® L 100-55).[11][16][17] This prevents the PROTAC from crystallizing and allows it to form a supersaturated solution in an aqueous environment, significantly enhancing its dissolution and bioavailability.[11][17]

  • Cyclodextrin Inclusion Complexes : The hydrophobic PROTAC molecule can be encapsulated within the hydrophobic core of a cyclodextrin, which has a hydrophilic exterior.[3] This complex significantly increases the aqueous solubility of the PROTAC.[3] Ternary complexes, including a cyclodextrin and a polymer like TPGS, can have a synergistic effect on improving solubility.[18]

  • Lipid-Based Formulations (e.g., SEDDS) : Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon entering an aqueous medium.[3] This is particularly effective for highly lipophilic PROTACs and can improve oral absorption.[3][5]

Data Presentation

The following tables summarize quantitative data on the effectiveness of various solubility enhancement strategies.

Table 1: Impact of Formulation on PROTAC Solubility This table illustrates how different formulation strategies can enhance the apparent solubility of a PROTAC. Data is compiled from various studies and is intended to show general trends.

Formulation Strategy PROTAC Polymer/Excipient Drug Loading (% w/w) Solubility Enhancement Reference
Amorphous Solid Dispersion (ASD)ARCC-4HPMCAS (L Grade)10% & 20%Enabled pronounced supersaturation without precipitation[11]
Amorphous Solid Dispersion (ASD)ARCC-4Eudragit® L 100-5510% & 20%Enabled pronounced supersaturation without precipitation[11]
Amorphous Solid Dispersion (ASD)AZ1HPMCASup to 20%Up to 2-fold increase in drug supersaturation vs. amorphous API[16][19]
Cyclodextrin Ternary ComplexLC001SBE-β-CD / TPGSN/ASignificantly improved dissolution rate and release amount[18]

Table 2: Impact of Chemical Modification on PROTAC Solubility This table demonstrates how structural changes to the PROTAC molecule can directly impact its intrinsic solubility.

Modification Strategy PROTAC System Specific Change Solubility Increase (fold) Reference
Addition of Ionizable GroupVHL-recruiting USP7 degraderAddition of a bis-basic piperazine to the VHL ligand170[14]
Linker ReplacementSMARCA2/4 degraderReplacing a PEG unit with a phenyl ring(Improved permeability, not solubility)[13]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This protocol outlines a method to determine the kinetic solubility of a PROTAC in an aqueous buffer, which is the concentration at which it begins to precipitate when added from a DMSO stock.[1]

Materials:

  • PROTAC of interest

  • 100% DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring light scattering or turbidity (e.g., at 620 nm) or a nephelometer

Procedure:

  • Prepare PROTAC Stock: Create a high-concentration stock solution (e.g., 10 mM) of the PROTAC in 100% DMSO.

  • Prepare Serial Dilutions: In the 96-well plate, perform serial dilutions of the PROTAC DMSO stock into the aqueous assay buffer. Aim for a range of final concentrations (e.g., from 0.1 µM to 200 µM).

  • Maintain Constant DMSO: It is critical to ensure the final DMSO concentration is the same in all wells (e.g., 1%). This can be achieved by adding a fixed volume of the DMSO stock to varying volumes of buffer, and then back-filling with a DMSO/buffer solution.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.

  • Measurement: Measure the turbidity of each well using the plate reader.

  • Data Analysis: Plot the measured turbidity against the PROTAC concentration. The kinetic solubility limit is the concentration at which a sharp and significant increase in turbidity is observed.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC, providing a functional measure of its efficacy.[1]

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE: Normalize the protein concentration for all samples and run them on an SDS-PAGE gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (specific to the target protein) overnight at 4°C.

    • Wash the membrane thoroughly with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensity relative to a loading control (e.g., GAPDH, β-actin) to determine the percentage of target protein degradation.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Solubility A PROTAC Precipitates in Aqueous Buffer B Check / Optimize Dilution Technique A->B C Determine Kinetic Solubility A->C D Is Precipitation Resolved? B->D C->D E Proceed with Experiment D->E Yes F Consider Formulation Strategies (ASD, Cyclodextrin) D->F No G Consider Chemical Modification (New Analogs) D->G No

Caption: A logical workflow for troubleshooting PROTAC precipitation issues.

G cluster_1 PROTAC Solubility Enhancement Strategies cluster_2 Linker Optimization cluster_3 Delivery Systems Start Poorly Soluble This compound PROTAC ChemMod Chemical Modification (Requires Synthesis) Start->ChemMod Formulation Formulation Strategies (For Existing Compound) Start->Formulation L1 Incorporate Ionizable Groups (e.g., Piperazine) ChemMod->L1 L2 Extend PEG Chain Length ChemMod->L2 L3 Use Alternative Polar Linkers ChemMod->L3 F1 Amorphous Solid Dispersions (ASDs) Formulation->F1 F2 Cyclodextrin Inclusion Complexes Formulation->F2 F3 Lipid-Based Formulations (SEDDS) Formulation->F3

Caption: Overview of strategies to improve PROTAC solubility.

References

minimizing off-target effects of Br-PEG3-OH containing ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Br-PEG3-OH Containing ADCs

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize off-target effects associated with Antibody-Drug Conjugates (ADCs) utilizing a bromo-PEG-hydroxyl linker system.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of off-target toxicity with our this compound containing ADC?

Off-target toxicity can arise from several factors related to the ADC's components and their interactions within a biological system. The primary sources include:

  • Premature Payload Release: The linker may be unstable in circulation, leading to the cleavage and release of the cytotoxic payload before the ADC reaches the target tumor cells. This free payload can then indiscriminately affect healthy tissues.

  • Antibody-Dependent Off-Target Effects: The monoclonal antibody (mAb) component of the ADC may bind to non-tumor cells that express the target antigen at low levels. This can lead to the internalization of the ADC and the release of the payload in healthy tissues.

  • Non-Specific Uptake: ADCs can be taken up by healthy cells, particularly those of the reticuloendothelial system (RES) like macrophages in the liver and spleen, through mechanisms independent of target antigen binding.

  • Bystander Effect in Healthy Tissue: If the released payload is cell-permeable, it can diffuse out of the target cell and affect neighboring healthy cells that do not express the target antigen.

Troubleshooting Guide

Issue 1: High levels of free payload detected in plasma in pre-clinical models.

This issue suggests premature cleavage of the linker, leading to systemic toxicity.

Possible Cause:

  • Linker Instability: The linkage between the payload and the this compound linker may be susceptible to enzymatic or chemical cleavage in the bloodstream.

Troubleshooting Steps:

  • Linker Stability Assay:

    • Incubate the ADC in plasma from the relevant species (e.g., mouse, human) at 37°C.

    • Collect samples at various time points (e.g., 0, 6, 24, 48, 72 hours).

    • Analyze the samples using techniques like ELISA, HPLC, or LC-MS to quantify the amount of intact ADC and released payload.

  • Modify Linker Chemistry:

    • If the linker is found to be unstable, consider re-evaluating the conjugation chemistry. The bond's stability is crucial for ensuring the payload remains attached until the ADC is internalized by target cells.

Table 1: Representative Plasma Stability Data

Time Point (hours)Intact ADC (%)Free Payload (%)
01000
6955
248515
487030
726040
Issue 2: Observed toxicity in non-tumor bearing animals at therapeutic doses.

This points towards off-target binding of the mAb or non-specific uptake of the ADC.

Possible Cause:

  • Low-Level Antigen Expression: The target antigen may be present on healthy tissues, leading to on-target, off-tumor toxicity.

  • Hydrophobicity of the ADC: Increased hydrophobicity of the ADC can lead to greater non-specific uptake by the RES.

Troubleshooting Steps:

  • Immunohistochemistry (IHC):

    • Screen a panel of healthy tissues from relevant species for the expression of the target antigen. This will help identify potential sites of on-target, off-tumor toxicity.

  • Modify Antibody Properties:

    • If the antibody is binding to healthy tissues, consider engineering the mAb to have a lower affinity for the target antigen. This may reduce binding to cells with low antigen expression while maintaining sufficient binding to tumor cells with high antigen expression.

  • Optimize Drug-to-Antibody Ratio (DAR):

    • A high DAR can increase the hydrophobicity of the ADC. Experiment with a lower DAR to see if it reduces non-specific uptake and improves the therapeutic index.

dot

ADC_Off_Target_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_cause Potential Cause cluster_solution Solution Problem High In Vivo Toxicity Observed Plasma Assess Plasma Stability (LC-MS) Problem->Plasma IHC Screen Healthy Tissues (IHC) Problem->IHC DAR Evaluate ADC Variants (Different DARs) Problem->DAR Linker Linker Instability Plasma->Linker High free payload Antigen On-Target, Off-Tumor Binding IHC->Antigen Antigen expression in healthy tissue Nonspecific Non-Specific Uptake DAR->Nonspecific High DAR correlates with toxicity ModifyLinker Modify Linker Chemistry Linker->ModifyLinker EngineerAb Engineer Antibody Antigen->EngineerAb OptimizeDAR Optimize DAR Nonspecific->OptimizeDAR

Caption: Troubleshooting workflow for ADC off-target toxicity.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

This protocol is designed to assess the potency of the ADC on target cells and its off-target effects on non-target cells.

Materials:

  • Target and non-target cell lines

  • Cell culture medium and supplements

  • ADC and unconjugated payload

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Methodology:

  • Cell Seeding: Seed target and non-target cells in separate 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the free payload. Add the treatments to the cells and incubate for 72-120 hours.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or absorbance to determine cell viability. Plot the results as a dose-response curve and calculate the IC50 (the concentration of ADC that inhibits cell growth by 50%).

Table 2: Example IC50 Data

Cell LineTarget Antigen ExpressionADC IC50 (nM)Free Payload IC50 (nM)
TargetHigh1.50.1
Non-TargetNone>10000.1
Protocol 2: Bystander Effect Assay

This assay determines if the payload released from the target cells can kill neighboring non-target cells.

Methodology:

  • Co-culture Model: Create a co-culture of target and non-target cells. The non-target cells should be labeled with a fluorescent marker (e.g., GFP) to distinguish them from the target cells.

  • ADC Treatment: Treat the co-culture with the ADC at various concentrations.

  • Flow Cytometry Analysis: After the incubation period, use flow cytometry to quantify the viability of the fluorescently labeled non-target cells. A decrease in the viability of the non-target cells indicates a bystander effect.

dot

Signaling_Pathway cluster_adc ADC Action cluster_payload Payload Effect ADC This compound ADC Receptor Target Antigen ADC->Receptor Binding Internalization Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Payload Free Payload Release->Payload DNA DNA Damage Payload->DNA Apoptosis Apoptosis DNA->Apoptosis

Caption: General ADC mechanism of action pathway.

effect of pH on Br-PEG3-OH reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Br-PEG3-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effect of pH on reaction kinetics and to address common challenges encountered during its use in bioconjugation and other applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a hydrophilic, 3-unit polyethylene (B3416737) glycol (PEG) linker.[1][2][3] It possesses two different functional groups: a terminal bromide (Br) group and a terminal hydroxyl (-OH) group.[1][3] The bromide is an excellent leaving group for nucleophilic substitution reactions, making it reactive towards nucleophiles like thiols and amines.[1][3] The hydroxyl group is generally non-reactive under typical bioconjugation conditions but can be used for further derivatization if needed.[1][3]

Q2: How does pH affect the reaction of the bromide group?

The pH of the reaction buffer is a critical parameter that significantly influences the reaction rate and specificity of the bromide group with nucleophiles.[4][5][6] The nucleophilicity of common target functional groups on biomolecules, such as the thiol group of cysteine or the amine group of lysine, is highly pH-dependent.[4][5]

  • For reactions with thiols (cysteine): A pH range of 7.0-8.5 is generally recommended.[4][7] In this range, the thiol group (pKa ~8.5-9) is sufficiently deprotonated to form the more nucleophilic thiolate anion (S⁻), which readily reacts with the bromide.[5]

  • For reactions with amines (lysine, N-terminus): A slightly higher pH of 8.0-9.0 is often optimal.[4][5] At this pH, the primary amine (pKa ~9-10.5) is sufficiently deprotonated to become nucleophilic.[8]

Q3: What is the primary side reaction to be aware of when using this compound, and how is it affected by pH?

The primary side reaction of concern is the hydrolysis of the carbon-bromine bond.[9] In this reaction, water or hydroxide (B78521) ions act as nucleophiles, replacing the functional bromide group with a non-reactive hydroxyl group.[9] This renders the linker inactive for conjugation.[9]

The rate of hydrolysis is highly pH-dependent.[9][10]

  • Neutral to Acidic pH (pH < 7.5): The hydrolysis rate is relatively slow.[9]

  • Alkaline pH (pH > 8): The concentration of the potent nucleophile, hydroxide (OH⁻), increases, leading to a significant and rapid increase in the rate of hydrolysis.[9]

Therefore, prolonged incubations at high pH should be avoided to maintain the reactivity of the linker.[4]

Troubleshooting Guide

This guide addresses the common issue of low or no conjugation yield in a question-and-answer format.

Issue: I am observing low or no yield of my desired conjugate.

This is a frequent challenge in PEGylation reactions.[4][6][11] The following troubleshooting workflow can help identify the potential cause.

G start Start: Low Conjugation Yield q1 Is the reaction pH optimal for your target nucleophile? start->q1 q2 Are you using a buffer with competing nucleophiles (e.g., Tris, azide)? q1->q2 Yes sol1 Adjust pH: - Thiols: pH 7.0-8.5 - Amines: pH 8.0-9.0 q1->sol1 No q3 Was the this compound solution freshly prepared in an anhydrous solvent? q2->q3 No sol2 Switch to a non-nucleophilic buffer like PBS, HEPES, or Borate (B1201080). q2->sol2 Yes q4 If targeting thiols, were they confirmed to be in a reduced state? q3->q4 Yes sol3 Prepare fresh this compound stock in anhydrous DMSO or DMF immediately before use to avoid hydrolysis. q3->sol3 No q5 Is the molar ratio of this compound to your substrate sufficient? q4->q5 Yes sol4 Pre-treat protein with a reducing agent (e.g., TCEP). Remove agent if it contains thiols (e.g., DTT) before adding linker. q4->sol4 No sol5 Increase the molar excess of this compound (e.g., start with a 10-20 fold excess). q5->sol5 No end Re-run Experiment q5->end Yes sol1->end sol2->end sol3->end sol4->end sol5->end

Caption: Troubleshooting workflow for low conjugation yield.

Data Presentation

The efficiency of a this compound reaction is a balance between the nucleophilicity of the target and the rate of linker hydrolysis. The following tables summarize the impact of pH on these factors.

Table 1: Effect of pH on Reaction Parameters

pH RangeTarget NucleophileReaction EfficiencyPrimary Side Reaction (Hydrolysis)Notes
< 6.5Thiol (Cysteine)Very LowMinimalThe thiol group is protonated and not sufficiently nucleophilic.[12]
7.0 - 8.5Thiol (Cysteine)OptimalLow to ModerateFavorable balance for thiol deprotonation to the reactive thiolate.[4][7]
8.0 - 9.0Amine (Lysine)OptimalModerate to HighFavorable for deprotonation of primary amines.[4][5] Rate of hydrolysis increases.[9]
> 9.0Thiol/AmineDecreased SelectivityHighRisk of reaction with other nucleophiles (e.g., hydroxyls on Ser/Thr).[4] Rapid hydrolysis of the bromo- group significantly reduces yield.[9]

Table 2: Illustrative Stability of a Primary Bromoalkane in Aqueous Buffer at 25°C

This table provides an illustrative example of the expected trend in the stability (half-life) of a primary bromoalkane, like that in this compound, under different conditions. Actual rates will vary.[9]

Buffer pHRelative Hydrolysis RateEstimated Half-life
6.01x (Baseline)Days
7.4~2.5xHours to Days
8.5~30xHours
9.0~100xMinutes to Hours

Note: This data is illustrative and based on the known chemical principles of alkyl halide hydrolysis to demonstrate the relative impact of pH.[9]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein

This protocol provides a general framework. Optimization for each specific protein and application is recommended.

1. Materials and Reagents

  • Thiol-containing protein

  • This compound

  • Reaction Buffer: Deoxygenated, non-nucleophilic buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer, pH 7.0-8.5.[7]

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[4]

  • Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).

  • Quenching Reagent: Small molecule with a free thiol, such as 2-mercaptoethanol (B42355) or N-acetyl-cysteine.[4]

  • Purification equipment (e.g., Size-Exclusion Chromatography column).

2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 1. Prepare Protein - Dissolve protein in Reaction Buffer (pH 7.0-8.5). - If needed, reduce with TCEP. p2 2. Prepare Linker - Dissolve this compound in anhydrous DMSO or DMF to create a fresh stock solution. r1 3. Initiate Conjugation - Add this compound stock to protein solution (e.g., 10-fold molar excess). - Incubate at RT for 1-4h or 4°C overnight. p2->r1 r2 4. Quench Reaction - Add excess quenching reagent (e.g., 2-mercaptoethanol) to consume unreacted this compound. r1->r2 a1 5. Purify Conjugate - Remove excess linker and reagents using Size-Exclusion Chromatography (SEC). r2->a1 a2 6. Analyze Product - Use SDS-PAGE to observe molecular weight shift. - Use Mass Spectrometry to confirm conjugation. a1->a2

Caption: General workflow for protein conjugation with this compound.

3. Detailed Procedure

  • Protein Preparation:

    • Dissolve the protein in the deoxygenated Reaction Buffer at a concentration of 1-5 mg/mL.[4]

    • If the protein contains disulfide bonds, add a reducing agent like TCEP to a final concentration of 1 mM and incubate for 30-60 minutes at room temperature to ensure cysteine residues are in their reduced, free-thiol form.[4] Note: If using DTT, it must be removed prior to adding the linker as it will react.[5]

  • PEGylation Reaction:

    • Immediately before use, prepare a stock solution of this compound (e.g., 10-20 mM) in an anhydrous solvent like DMSO or DMF.[4]

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (a 10-fold molar excess is a good starting point).[4]

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[4]

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent (e.g., 2-mercaptoethanol) to a final concentration of 10-20 mM. This will react with any excess this compound.[4]

  • Purification and Analysis:

    • Remove unreacted linker and quenching reagent by a suitable method such as size-exclusion chromatography (SEC) or dialysis.[4]

    • Analyze the extent of PEGylation using SDS-PAGE, which will show an increase in the apparent molecular weight of the modified protein. Confirm the precise modification with mass spectrometry (e.g., MALDI-TOF or ESI-MS).[4]

References

strategies to reduce steric hindrance in Br-PEG3-OH reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Br-PEG3-OH reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding steric hindrance and other common issues in bioconjugation experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reaction mechanism?

A1: this compound is a heterobifunctional linker that contains a bromide (Br) group at one end and a hydroxyl (-OH) group at the other, connected by a 3-unit polyethylene (B3416737) glycol (PEG) spacer. The bromide is an excellent leaving group, making the linker reactive towards nucleophiles through an S(_N)2 (nucleophilic substitution) reaction.[1] This typically involves reaction with nucleophilic groups on biomolecules, such as the thiol groups of cysteine residues or the amine groups of lysine (B10760008) residues.[1] The hydroxyl group is generally unreactive and requires activation for subsequent conjugation.

Q2: What is steric hindrance and how does it affect my this compound reaction?

A2: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups in a molecule obstruct a chemical reaction. In the context of this compound reactions, the PEG chain itself or bulky groups on the target molecule can physically block the nucleophile from attacking the carbon atom attached to the bromide.[2] This can significantly slow down the reaction rate or even prevent it from occurring, leading to low yields of the desired conjugate.[2]

Q3: What are the common indicators that steric hindrance is impacting my PEGylation reaction?

A3: Common signs that steric hindrance may be an issue in your conjugation reaction include:

  • Low reaction yields: The final amount of the PEGylated product is significantly lower than expected.[3]

  • Incomplete reaction: A large portion of the starting material remains unreacted, even with an excess of the PEG linker.

  • Reaction works with smaller molecules: A similar reaction with a smaller, non-PEGylated molecule proceeds efficiently under the same conditions.[2]

Q4: How does the length of the PEG linker affect steric hindrance?

A4: The length of the PEG linker is a critical factor. A longer PEG linker can act as a flexible spacer, increasing the distance between the biomolecule and the reactive group, which can help overcome steric hindrance by allowing the reactive end to access sterically crowded sites.[4][5] However, an excessively long PEG chain can sometimes wrap around the biomolecule, creating its own steric hindrance.[6]

Troubleshooting Guide

Issue 1: Low or No Conjugation Detected

Low or no yield of the desired conjugate is one of the most common challenges in PEGylation reactions. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions

Possible Cause Recommended Solutions
Steric Hindrance The target nucleophile on the biomolecule is sterically inaccessible.[1]
Use a Longer PEG Linker: If this compound is too short, consider a linker with a longer PEG chain (e.g., PEG6, PEG12) to increase the distance between the biomolecule and the reactive bromide.[2]
Optimize Reaction Conditions: Adjusting the temperature or reaction time can help overcome the energy barrier imposed by steric hindrance.[2]
Suboptimal Reaction pH The nucleophilicity of thiols and amines is highly pH-dependent.[1]
For Thiol Conjugation: A pH of 7.5-8.5 is generally recommended to favor the more nucleophilic thiolate anion.
For Amine Conjugation: A pH of 8.0-9.0 is typically optimal.
Inactive/Degraded Reagents The this compound linker can be susceptible to hydrolysis.
Use Fresh Reagents: Prepare fresh solutions of the PEG linker immediately before use.[7] Store the linker under dry conditions at the recommended temperature.[1]
Incorrect Molar Ratio An insufficient molar excess of the PEG linker will lead to an incomplete reaction.[8]
Increase Molar Excess: A starting point of a 10- to 20-fold molar excess of the linker over the biomolecule is recommended.[1][9] This may need to be optimized for your specific reaction.
Presence of Competing Nucleophiles Other nucleophilic species in the reaction buffer can consume the linker.[1]
Use Appropriate Buffers: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) that can compete with the target molecule.[5] Buffers such as PBS, HEPES, or borate (B1201080) are generally good choices.[1]

Visualizing Troubleshooting and Reaction Concepts

G Troubleshooting Workflow for Low Conjugation Yield start Low Conjugation Yield check_sterics Is Steric Hindrance Suspected? start->check_sterics check_pH Is Reaction pH Optimal? check_sterics->check_pH No solution_sterics Use Longer PEG Linker Optimize Temperature/Time check_sterics->solution_sterics Yes check_reagents Are Reagents Active? check_pH->check_reagents Yes solution_pH Adjust Buffer pH (7.5-8.5 for Thiols, 8.0-9.0 for Amines) check_pH->solution_pH No check_ratio Is Molar Ratio Sufficient? check_reagents->check_ratio Yes solution_reagents Use Freshly Prepared Linker check_reagents->solution_reagents No success Successful Conjugation check_ratio->success Yes solution_ratio Increase Molar Excess of PEG Linker check_ratio->solution_ratio No solution_sterics->check_pH solution_pH->check_reagents solution_reagents->check_ratio solution_ratio->success G Concept of Steric Hindrance in this compound Reactions cluster_0 Scenario 1: No Steric Hindrance cluster_1 Scenario 2: Steric Hindrance a_biomolecule Biomolecule a_nucleophile Nucleophile (-SH or -NH2) a_linker This compound a_nucleophile->a_linker Successful Attack b_biomolecule Bulky Biomolecule b_nucleophile Buried Nucleophile b_linker This compound b_nucleophile->b_linker Attack Blocked

References

Technical Support Center: Analysis of Br-PEG3-OH and its Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the analytical methods used to detect and troubleshoot byproducts in reactions involving Br-PEG3-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (2-(2-(2-bromoethoxy)ethoxy)ethan-1-ol) is a heterobifunctional linker molecule. It contains a discrete three-unit polyethylene (B3416737) glycol (PEG) chain, which imparts hydrophilicity.[1][2] One end of the linker has a bromine atom, which is a good leaving group for nucleophilic substitution reactions, while the other end has a terminal hydroxyl group that can be used for further derivatization.[1][3] It is commonly used in bioconjugation and for the synthesis of more complex molecules like PROTACs (Proteolysis Targeting Chimeras).[4]

Q2: What are the most common byproducts I should expect in my reaction mixture containing this compound?

The most common impurity found in this compound reagents is the corresponding diol, HO-PEG3-OH (triethylene glycol). This is typically a byproduct from the synthesis of the this compound itself. Other potential byproducts, depending on the reaction conditions, can include:

  • Elimination product: Formation of an alkene-terminated PEG via the elimination of HBr.

  • Dimerization product: Formation of a six-unit PEG ether (HO-PEG6-OH or Br-PEG6-Br) through the reaction of the hydroxyl group of one this compound molecule with the bromide of another.

  • Hydrolysis product: If your reaction is performed in an aqueous buffer for an extended period, the bromide may be hydrolyzed back to a hydroxyl group, regenerating the diol.

Q3: Which analytical techniques are most suitable for detecting this compound and its byproducts?

A multi-technique approach is recommended for the comprehensive analysis of this compound and its byproducts. The most commonly used techniques are:

  • High-Performance Liquid Chromatography (HPLC): Particularly with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS), is excellent for separating and quantifying this compound from its byproducts like the diol.[5][6]

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the desired product and identify byproducts based on their mass-to-charge ratio (m/z).[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of the parent molecule and its byproducts by analyzing the chemical shifts and coupling patterns of the protons and carbons in the molecules.[9]

Troubleshooting Guides

Problem: My reaction yield is low, and I suspect issues with my this compound reagent.

Possible CauseSuggested Solution
Presence of significant amounts of HO-PEG3-OH impurity. The diol impurity will compete with your target nucleophile, reducing the yield of your desired product. It is crucial to either use a highly pure grade of this compound or to purify it before use. You can check the purity of your starting material using HPLC.
Hydrolysis of the this compound. The bromo group can be susceptible to hydrolysis, especially at non-neutral pH or during long reaction times in aqueous buffers.[10] It is recommended to use freshly prepared solutions and to minimize reaction times where possible.
Suboptimal reaction conditions. The efficiency of the nucleophilic substitution reaction depends on factors like pH, temperature, and solvent. For reactions with thiols, a pH of 7.5-8.5 is generally recommended to favor the more nucleophilic thiolate anion.[10]

Problem: I see multiple peaks in my HPLC chromatogram after my reaction.

Possible CauseSuggested Solution
Unreacted starting material. The peak corresponding to this compound may still be present. You can confirm this by running a standard of the starting material. Optimize your reaction stoichiometry or reaction time to drive the reaction to completion.
Presence of HO-PEG3-OH. A peak corresponding to the diol is very common. You can confirm its identity by comparing the retention time with a triethylene glycol standard.
Formation of other byproducts. Other peaks could correspond to elimination or dimerization products. LC-MS analysis is the best way to identify these unknown peaks by determining their molecular weights.

Data Presentation

The following tables provide representative analytical data for this compound and its most common byproduct, HO-PEG3-OH. Please note that exact values may vary depending on the specific instrumentation and experimental conditions.

Table 1: Representative HPLC and Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+Na]⁺ (m/z)Typical HPLC Retention Time (C18 column)
This compound C₆H₁₃BrO₃213.07[3]235.0More Retained
HO-PEG3-OH C₆H₁₄O₄150.17173.1Less Retained

Table 2: Representative ¹H NMR Chemical Shift Data (in CDCl₃)

Proton AssignmentThis compound (δ, ppm)HO-PEG3-OH (δ, ppm)
Br-C H₂- ~3.8 (t)-
-O-C H₂-C H₂-O- (PEG backbone) ~3.6-3.7 (m)~3.6-3.7 (m)
HO-C H₂- ~3.6 (t)~3.6 (t)

Experimental Protocols

Protocol 1: HPLC-MS Analysis of this compound and Byproducts

This protocol is a general guideline for the separation of this compound and its diol impurity using a reverse-phase HPLC system coupled to a mass spectrometer.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection:

    • MS Detector (ESI positive mode): Scan for a mass range that includes the expected m/z values for the protonated molecules and their common adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺).

    • ELSD Detector: If an MS detector is not available, an ELSD can be used. Note that ELSD is a universal detector for non-volatile compounds but may have a non-linear response.

  • Sample Preparation: Dissolve your sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL.

Protocol 2: ¹H NMR Analysis

This protocol provides a general procedure for acquiring a ¹H NMR spectrum of your sample.

  • Sample Preparation: Dissolve 5-10 mg of your sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrumentation: Use a 400 MHz or higher NMR spectrometer.

  • Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters include a 30-degree pulse, a 2-second relaxation delay, and 16-32 scans.

  • Data Processing:

    • Fourier transform the data.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative ratios of the different species.

Visualizations

Reaction_Byproducts This compound This compound Desired_Product Desired Product (R-S-PEG3-OH) This compound->Desired_Product Reaction with Target Elimination_Product Alkene-PEG3-OH (Elimination) This compound->Elimination_Product Base Dimer_Product Br-PEG6-OH / HO-PEG6-OH (Dimerization) This compound->Dimer_Product Self-reaction Target_Nucleophile Target Nucleophile (e.g., R-SH) Target_Nucleophile->Desired_Product HO_PEG3_OH HO-PEG3-OH (Diol Impurity)

Caption: Potential reaction pathways and byproducts of this compound.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Separation & Detection cluster_2 Data Analysis Reaction_Mixture Reaction Mixture HPLC HPLC (Reverse Phase) Reaction_Mixture->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Reaction_Mixture->NMR MS Mass Spectrometry (ESI-MS) HPLC->MS Identify_Peaks Identify Peaks (Retention Time) HPLC->Identify_Peaks Determine_MW Determine Molecular Weight (m/z) MS->Determine_MW Confirm_Structure Confirm Structure (Chemical Shifts) NMR->Confirm_Structure

Caption: A typical analytical workflow for byproduct detection.

References

storage and handling conditions to maintain Br-PEG3-OH stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Br-PEG3-OH to ensure its stability and performance in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term stability, this compound should be stored at -20°C.[1][2][3] Some suppliers also indicate storage at -5°C or 4°C for shorter periods.[4] It is crucial to refer to the manufacturer's specific recommendations provided with your product.

Q2: How should I handle this compound upon receipt?

This compound is often shipped at ambient temperature, as it is considered stable for the duration of shipping.[1][2][3] Upon receipt, it is best practice to transfer the product to the recommended long-term storage condition of -20°C.[1][2][3]

Q3: Is this compound sensitive to light or moisture?

Yes, it is recommended to store this compound protected from sunlight and in a dry environment.[3][4] Exposure to moisture can lead to hydrolysis of the compound.

Q4: What is the appearance of this compound?

This compound is typically a liquid that can range in color from light yellow to yellow.[1]

Q5: In what solvents is this compound soluble?

This compound is soluble in water, DMSO, DMF, and DCM.[2] When preparing stock solutions, it is advisable to use anhydrous solvents, especially for moisture-sensitive applications.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low reaction yield or no reaction Degradation of this compound due to improper storage.Ensure the compound has been stored at the recommended temperature (-20°C), protected from light, and in a dry environment. Consider using a fresh vial of the reagent.
Inactivation by moisture.Use anhydrous solvents to prepare stock solutions. Minimize the exposure of the compound to the atmosphere.
Inconsistent results between experiments Repeated freeze-thaw cycles of the stock solution.Aliquot the this compound stock solution into smaller, single-use vials to avoid repeated temperature changes.
Contamination of the stock solution.Prepare fresh stock solutions regularly. Ensure that the solvent used is of high purity and free of contaminants.

Storage Conditions and Stability

Parameter Recommendation Notes
Long-Term Storage -20°C[1][2][3]Ensures maximum stability for months to years.
Short-Term Storage 0 - 4°C[1][3]Suitable for days to weeks.
Shipping Condition Ambient Temperature[1][2][3]Generally stable for the duration of shipping.
Light Exposure Avoid sunlight[3][4]Store in a dark place or use an amber vial.
Atmosphere Keep in a dry environment[3][4]Protect from moisture to prevent hydrolysis.
Shelf Life (Pure Form) Up to 3 years at -20°C[1]Can be up to 2 years at 4°C.[1]
Shelf Life (In Solvent) Up to 6 months at -80°C[1]Up to 1 month at -20°C.[1]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to minimize moisture condensation.

  • Solvent Selection: Choose an appropriate anhydrous solvent based on your experimental needs (e.g., DMSO, DMF).

  • Dissolution: Under an inert atmosphere (e.g., nitrogen or argon), add the desired volume of the anhydrous solvent to the vial of this compound to achieve the target concentration.

  • Mixing: Gently vortex or sonicate the solution to ensure complete dissolution.

  • Storage: If not for immediate use, aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use start Start: Receive this compound equilibrate Equilibrate vial to room temperature start->equilibrate open Open vial under inert atmosphere equilibrate->open add_solvent Add anhydrous solvent (e.g., DMSO, DMF) open->add_solvent dissolve Vortex/sonicate to dissolve add_solvent->dissolve use_immediately Use immediately in experiment dissolve->use_immediately aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C or -80°C, protected from light aliquot->store

Caption: Workflow for preparing a this compound stock solution.

troubleshooting_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution problem Poor Experimental Outcome check_storage Storage conditions correct? problem->check_storage check_handling Proper handling followed? check_storage->check_handling Yes use_new Use fresh vial of this compound check_storage->use_new No check_reagent_age Reagent within shelf life? check_handling->check_reagent_age Yes improve_handling Refine handling technique (e.g., use anhydrous solvents, aliquot) check_handling->improve_handling No check_reagent_age->use_new No reorder Order new reagent check_reagent_age->reorder Yes

Caption: Troubleshooting logic for this compound related issues.

References

Technical Support Center: Optimizing PROTAC Design with Br-PEG3-OH Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the Br-PEG3-OH linker, and the resulting flexible PEG3 moiety, on ternary complex formation and overall PROTAC efficacy.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what are its key features?

A1: this compound is a heterobifunctional, PEG-based PROTAC linker.[1] It consists of a three-unit polyethylene (B3416737) glycol (PEG) chain, which provides flexibility and hydrophilicity.[2][] The two ends, a Bromo (Br) group and a hydroxyl (OH) group, are reactive handles used to chemically connect the target protein ligand and the E3 ligase ligand during PROTAC synthesis.[4][5] The resulting PROTAC incorporates the flexible PEG3 chain, which is critical for mediating the interaction between the target protein and the E3 ligase.[4]

Q2: How does the flexibility of the PEG3 linker specifically impact ternary complex formation?

A2: Linker flexibility is a critical parameter in PROTAC design.[][7]

  • Advantages of Flexibility: A flexible linker like PEG3 allows the PROTAC to adopt multiple conformations, which increases the probability of achieving a productive orientation between the target protein and the E3 ligase.[8][9] This versatility can be crucial for overcoming potential steric clashes and is often advantageous in the initial stages of PROTAC development when the optimal binding geometry is unknown.[7][10]

  • Potential Disadvantages: Excessive flexibility can come with a high entropic penalty upon binding. This means that more energy is required to lock the flexible linker into the single, rigid conformation required for a stable ternary complex, which can potentially reduce the complex's stability.[8][9][10][11]

Q3: What is "cooperativity" in the context of ternary complexes, and how does the PEG3 linker influence it?

A3: Cooperativity refers to how the binding of the PROTAC to one protein affects its binding to the second protein.[12] An optimal linker can facilitate favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity (α > 1).[7][8] This means the formation of the binary complex (e.g., PROTAC-E3 Ligase) increases the affinity for the target protein, resulting in a more stable ternary complex.[7][8] The flexibility of a PEG3 linker allows the two proteins to orient themselves in a way that can maximize these favorable contacts.[11] However, a poorly optimized flexible linker can also lead to unfavorable interactions, resulting in negative cooperativity.[7][8]

Q4: Can the PEG3 linker contribute to the "hook effect"?

A4: Yes, the linker can influence the hook effect, a phenomenon where PROTAC efficacy decreases at high concentrations.[7][13] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC and PROTAC-E3 Ligase) rather than the productive ternary complex.[7][13] A flexible linker like PEG3 might not sufficiently pre-organize the binding elements, potentially favoring the formation of these binary complexes at high concentrations.[14] Designing the linker to promote positive cooperativity can help mitigate the hook effect by stabilizing the ternary complex over the binary ones.[7][15]

Q5: How does the PEG3 linker affect the physicochemical properties of the PROTAC, such as solubility and cell permeability?

A5: The PEG3 linker significantly impacts a PROTAC's drug-like properties.

  • Solubility: As a hydrophilic chain, the PEG3 linker generally improves the aqueous solubility of the PROTAC molecule, which is often a challenge due to the large, lipophilic nature of the two ligands.[2][16][17][18]

  • Cell Permeability: The effect on permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, flexible PEG linkers may allow the PROTAC to adopt a folded, more compact conformation.[16][19] This "chameleon-like" behavior can shield the molecule's polar surface area, facilitating membrane traversal.[16][19][20] However, there is an optimal length, and increasing PEG units can sometimes lead to reduced permeability.[16][21]

Troubleshooting Guides

This section addresses common experimental issues.

Problem 1: Good binary binding, but no target degradation.

This is a frequent challenge in PROTAC development and often points to an issue with ternary complex formation or productivity.[22]

Possible Linker-Related Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Linker Length The PEG3 linker might be too short, causing steric hindrance, or too long, leading to a non-productive complex where ubiquitination sites are inaccessible.[7][13][22][] Solution: Synthesize and test a library of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG5) to empirically determine the optimal length for your specific system.[13]
Inefficient Ternary Complex Formation The flexibility of the PEG3 linker may result in a high entropic penalty, destabilizing the ternary complex.[7][22] Solution: Introduce some rigidity into the linker by incorporating elements like piperazine (B1678402) or triazole rings to pre-organize the PROTAC into a more bioactive conformation.[7][10]
Poor Cell Permeability The PROTAC may not be reaching its intracellular target in sufficient concentrations, despite good biochemical activity.[19] Solution: Evaluate cell permeability using assays like PAMPA or Caco-2.[16] If permeability is low, consider linker modifications to optimize lipophilicity or facilitate conformational folding.[20]

| Unfavorable Ternary Conformation | The complex may form, but the orientation of the target protein's lysine (B10760008) residues is not accessible for ubiquitination.[7] Solution: Modify the linker's attachment points on the warhead or E3 ligase ligand to alter the relative orientation of the proteins within the complex.[7] |

Troubleshooting Workflow: No Protein Degradation

G start No/Low Degradation Observed q1 Confirm Binary Binding? (SPR, ITC) start->q1 a1_no Issue with Ligands. Optimize Warhead or E3 Ligand. q1->a1_no No q2 Assess Ternary Complex Formation? (SPR, TR-FRET) q1->q2 Yes a2_no Optimize Linker: - Vary Length (e.g., PEG2, PEG4) - Alter Flexibility (Rigidify) - Change Attachment Points q2->a2_no No q3 Confirm Cellular Permeability? (PAMPA) q2->q3 Yes a3_no Optimize Linker for Better Physicochemical Properties. q3->a3_no No q4 Check for Ubiquitination? (In Vitro Assay) q3->q4 Yes a4_no Non-productive Complex. Redesign Linker to Change Protein Orientation. q4->a4_no No end_node Productive Degradation q4->end_node Yes

Caption: A logical workflow for troubleshooting PROTACs that fail to induce protein degradation.

Data Presentation: Impact of Linker Properties

Quantitative data is essential for comparing PROTAC efficacy. The following tables summarize representative data from literature, illustrating how linker modifications can impact key performance metrics like DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).

Note: This data is illustrative and compiled from principles established in various studies. Direct comparisons across different target systems should be made with caution.

Table 1: Impact of Linker Flexibility on Androgen Receptor (AR) Degradation

PROTAC Linker Type Linker Composition AR Degradation (at 1 µM) Rationale Reference
PROTAC 1 Flexible PEG-like ~70% Flexible linker allows for productive complex formation. [10][24]

| PROTAC 2 | Rigid | Piperazine-based | >90% | Rigid linker pre-organizes the PROTAC, potentially reducing the entropic penalty and leading to a more stable ternary complex and improved potency. |[10][24][25] |

Table 2: Impact of Linker Length on BRD4 Degradation

PROTAC Linker DC₅₀ (nM) Dₘₐₓ (%) Rationale Reference
PROTAC A PEG4 15 >95% A certain length is required to span the proteins effectively. [24]
PROTAC B PEG8 5 >95% An optimal linker length can maximize favorable protein-protein interactions, leading to higher potency. [24]

| PROTAC C | PEG12 | 25 | >90% | A linker that is too long may lead to less stable or non-productive complexes, reducing potency. |[13][24] |

Experimental Protocols

Detailed and reproducible protocols are crucial for accurately evaluating PROTACs.

Western Blotting for Target Protein Degradation

This is the most common method to quantify the reduction in target protein levels and determine DC₅₀ and Dₘₐₓ values.[10]

Methodology:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (typically 18-24 hours).[22]

  • Cell Lysis: Harvest the cells and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[22]

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by a species-appropriate secondary antibody conjugated to horseradish peroxidase (HRP). A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful biophysical technique to measure the real-time binding kinetics and affinity of binary and ternary complexes.[]

Methodology:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding kinetics (kₐ, kₔ) and affinity (K₋) for the PROTAC-E3 ligase interaction.

    • Separately, inject the target protein over the E3 ligase surface to confirm minimal direct interaction.[25]

  • Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.[25] Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.[25]

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding or steady-state affinity models) to determine the kinetic and affinity parameters for the ternary complex. This data can also be used to calculate the cooperativity factor (α).

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (affinity K₋, enthalpy ΔH, entropy ΔS) of the interaction.[17][27]

Methodology:

  • Sample Preparation: Prepare purified solutions of the E3 ligase, target protein, and PROTAC in the same matched buffer to minimize heat of dilution effects.[25]

  • Binary Titrations: Perform initial experiments to determine the binary binding parameters. Titrate the PROTAC into the target protein, and separately, titrate the PROTAC into the E3 ligase.[25]

  • Ternary Titration: To measure ternary complex formation, load the syringe with a solution of the target protein saturated with the PROTAC. Titrate this solution into the E3 ligase solution in the ITC sample cell.[9][25]

  • Data Analysis: Integrate the heat peaks from the titration and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters (K₋, ΔH, ΔS) for ternary complex formation.

PROTAC Mechanism & Experimental Evaluation Workflow

The following diagrams illustrate the overall mechanism of action and a typical workflow for evaluating a newly synthesized PROTAC.

G cluster_0 PROTAC Mechanism of Action POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC (with PEG3 Linker) PROTAC->Ternary Induces Proximity Ternary->PROTAC Released UbPOI Poly-ubiquitinated POI Ternary->UbPOI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome UbPOI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[17]

G synthesis PROTAC Design & Synthesis (using this compound) biochem Biochemical Assays (Binary Binding) synthesis->biochem cell_perm Cellular Assays (Permeability) PAMPA, Caco-2 synthesis->cell_perm biophys Biophysical Assays (Ternary Complex Formation) SPR, ITC, TR-FRET biochem->biophys cell_degradation Cellular Assays (Degradation) Western Blot biophys->cell_degradation analysis Data Analysis & Interpretation (DC50, Dmax, Cooperativity) cell_degradation->analysis cell_perm->analysis optimization PROTAC Optimization (Iterative Redesign) analysis->optimization optimization->synthesis Refine Design

Caption: A general experimental workflow for the evaluation and optimization of PROTACs.[13][25]

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Br-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when optimizing the drug-to-antibody ratio (DAR) using the Br-PEG3-OH linker in the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the components of the this compound linker and what are their functions?

The this compound linker is a heterobifunctional chemical tool used in bioconjugation. It consists of three key components:

  • Bromo (Br) group: An alkyl bromide that serves as a good leaving group for nucleophilic substitution reactions. It is typically used to react with strong nucleophiles, such as the thiol groups of cysteine residues on a reduced antibody, to form a stable thioether bond.[1]

  • PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic polyethylene (B3416737) glycol spacer. The PEG chain enhances the water solubility of the linker and the final ADC, which can help to mitigate aggregation caused by hydrophobic drug payloads.[] It also provides a defined spatial separation between the antibody and the drug.[3]

  • Hydroxyl (-OH) group: A primary alcohol. In its native state, the hydroxyl group is not highly reactive towards functional groups on proteins. It requires a chemical activation step to be converted into a more reactive group (e.g., an ester or an aldehyde) before it can be efficiently conjugated to a drug molecule.[4] This feature allows for a sequential conjugation strategy.

Q2: Why is it critical to optimize the Drug-to-Antibody Ratio (DAR)?

The DAR is a critical quality attribute (CQA) for an ADC, as it directly influences its therapeutic efficacy, safety, and pharmacokinetic profile.[5]

  • Low DAR: An insufficient number of drug molecules per antibody can lead to reduced potency and suboptimal therapeutic effect.[]

  • High DAR: While potentially increasing potency, a high DAR (typically >4 for cysteine-linked ADCs) often increases the hydrophobicity of the conjugate. This can lead to problems such as protein aggregation, faster clearance from circulation, and increased off-target toxicity, ultimately narrowing the therapeutic window.[5][7] Therefore, achieving a specific, optimal, and homogeneous DAR is essential for developing a successful ADC.

Q3: What is the general strategy for using a this compound linker in ADC synthesis?

Due to the differential reactivity of its terminal groups, the this compound linker is suited for a two-step sequential conjugation strategy. A plausible approach involves:

  • Activation and Drug Conjugation: The terminal hydroxyl (-OH) group is first chemically activated and then reacted with the cytotoxic payload.

  • Antibody Conjugation: The resulting drug-linker intermediate, which now possesses a terminal bromo group, is then conjugated to free thiol groups on a reduced antibody.

This sequential approach prevents undesirable side reactions and allows for better control over the final ADC construct.

Q4: How does the PEG3 spacer in the linker affect the properties of the ADC?

The PEG3 spacer serves several important functions:

  • Improves Solubility: It increases the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads, thereby reducing the risk of aggregation.[]

  • Enhances Pharmacokinetics: By increasing the hydrodynamic volume of the drug conjugate, PEGylation can help to prolong its circulation half-life by reducing renal clearance.[8]

  • Provides Spatial Separation: The spacer physically separates the bulky drug molecule from the antibody, which can help preserve the antibody's antigen-binding affinity.[3]

Q5: What analytical methods are recommended for measuring the DAR?

Several analytical techniques can be used to determine the average DAR and the distribution of drug-loaded species. The most common methods include:

MethodPrincipleAdvantages for PEGylated ADCsLimitations
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in their surface hydrophobicity. Each conjugated drug-linker adds to the overall hydrophobicity.[5]Considered the gold standard for cysteine-conjugated ADCs. Provides detailed information on DAR distribution and the percentage of unconjugated antibody.[5]The hydrophilicity of the PEG linker may slightly reduce the resolution between different DAR species.[9]
UV/Vis Spectroscopy Calculates the average DAR by measuring the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and another for the drug) and using the Beer-Lambert law.[5]Simple, rapid, and requires minimal sample preparation, making it suitable for quick estimations of the average DAR.[5]Provides only the average DAR, not the distribution. Requires that the drug and antibody have distinct absorbance maxima.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates the ADC species (often after reduction of the antibody into light and heavy chains) and determines their mass, allowing for precise calculation of the number of conjugated drugs.Provides highly accurate DAR values and can identify the specific sites of conjugation.Can be complex, and the large size and heterogeneity of ADCs can make data analysis challenging.[1]

Troubleshooting Guides

Issue 1: The Drug-to-Antibody Ratio (DAR) is consistently too low.

This is a common issue that points to an inefficient or incomplete conjugation reaction.

Possible Causes & Troubleshooting Steps:

  • Inefficient Activation of the Hydroxyl Group:

    • Cause: The reaction to convert the -OH group into a reactive species (e.g., NHS ester, tosylate) may be incomplete.

    • Solution: Ensure that all reagents for the activation step are fresh and anhydrous. Optimize the reaction conditions (e.g., temperature, reaction time, stoichiometry of activating agents) and monitor the formation of the activated linker intermediate by LC-MS or TLC before proceeding to the drug conjugation step.[4]

  • Incomplete Antibody Reduction:

    • Cause: The interchain disulfide bonds of the antibody have not been sufficiently reduced, resulting in too few free thiol (-SH) groups available for conjugation.

    • Solution: Increase the molar excess of the reducing agent (e.g., TCEP or DTT). Optimize the reduction time and temperature (e.g., 30-60 minutes at 37°C). Ensure the reducing agent is active. It is critical to remove the reducing agent completely before adding the bromo-activated drug-linker to prevent it from reacting with your linker.[1]

  • Suboptimal Molar Ratio of Drug-Linker to Antibody:

    • Cause: An insufficient amount of the drug-linker complex is being used in the final conjugation step.

    • Solution: Increase the molar excess of the drug-linker intermediate relative to the antibody. A typical starting point is a 10- to 20-fold molar excess. This parameter should be optimized empirically for your specific antibody and drug-linker.[10]

  • Suboptimal Reaction Conditions (pH, Time, Temperature):

    • Cause: The conditions for the nucleophilic substitution reaction between the bromo group and the antibody's thiols are not ideal.

    • Solution: For thiol-bromo reactions, ensure the pH of the reaction buffer is in the optimal range of 7.0-8.5.[10] Below this range, the thiol is less nucleophilic; above it, the risk of side reactions increases. Increase the reaction time or temperature (e.g., incubate overnight at 4°C or for 2-4 hours at room temperature) and monitor the progress.

  • Hydrolysis of the Linker:

    • Cause: The bromo group on the linker is susceptible to hydrolysis in aqueous buffers, rendering it inactive.

    • Solution: Prepare stock solutions of the drug-linker intermediate in an anhydrous solvent like DMSO or DMF immediately before use. Minimize the time the linker is exposed to aqueous environments before the conjugation reaction begins.[1]

Issue 2: Significant aggregation of the ADC is observed post-conjugation.

Aggregation can compromise the efficacy, safety, and manufacturability of an ADC.

Possible Causes & Troubleshooting Steps:

  • High Hydrophobicity:

    • Cause: The conjugated drug is highly hydrophobic, and even with the PEG3 spacer, the overall hydrophobicity of the ADC increases, especially at higher DAR values, leading to aggregation.

    • Solution: The most direct solution is to target a lower average DAR by reducing the molar ratio of the drug-linker to the antibody during the conjugation reaction.[1] If a high DAR is necessary, consider using a linker with a longer PEG chain (e.g., PEG8, PEG12) to better shield the hydrophobic payload.[11]

  • Presence of Organic Co-solvent:

    • Cause: A high concentration of organic solvent (like DMSO or DMF), used to dissolve the drug-linker, can denature the antibody and cause it to aggregate.

    • Solution: Ensure the final concentration of the organic co-solvent in the reaction mixture is kept to a minimum, typically below 10% (v/v).[10]

  • Suboptimal Buffer Conditions:

    • Cause: The pH or ionic strength of the buffer is not optimal for antibody stability during or after the conjugation process.

    • Solution: Screen different buffer formulations for the final ADC product. The inclusion of excipients such as arginine or polysorbate can help to improve the stability and reduce aggregation during storage.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Drug (Illustrative Example: NHS Ester Formation)

This protocol describes the conversion of the terminal hydroxyl group to an amine-reactive N-hydroxysuccinimide (NHS) ester, followed by conjugation to an amine-containing drug.

Materials:

  • This compound

  • Disuccinimidyl carbonate (DSC)

  • Pyridine (B92270) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Amine-containing cytotoxic drug

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add DSC (1.5 equivalents) and pyridine (2 equivalents).

    • Stir the reaction under an inert atmosphere (e.g., nitrogen) at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the formation of Br-PEG3-NHS ester.

    • Once complete, remove the solvent under reduced pressure. The crude product can be purified by silica (B1680970) gel chromatography or used directly in the next step if sufficiently pure.

  • Conjugation to Amine-Containing Drug:

    • Dissolve the activated Br-PEG3-NHS ester (1.2 equivalents) and the amine-containing drug (1 equivalent) in anhydrous DMF.

    • Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2-3 equivalents).

    • Stir the reaction at room temperature for 2-12 hours.

    • Monitor the formation of the Br-PEG3-Drug intermediate by LC-MS.

    • Upon completion, the product can be purified using preparative HPLC.

Protocol 2: Conjugation of Br-PEG3-Drug to a Reduced Antibody

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

  • Br-PEG3-Drug intermediate dissolved in DMSO

  • Conjugation buffer (e.g., PBS, pH 7.5, degassed)

  • Quenching solution (e.g., N-acetylcysteine)

  • Desalting columns

Procedure:

  • Antibody Reduction:

    • To the antibody solution (e.g., 5-10 mg/mL), add a 10-fold molar excess of TCEP.

    • Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.

  • Buffer Exchange:

    • Immediately after reduction, remove the excess TCEP by buffer exchange into the degassed conjugation buffer using a desalting column. This step is critical and should be performed quickly to prevent re-oxidation of the thiols.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Br-PEG3-Drug stock solution to the reduced antibody solution. Ensure the final DMSO concentration is below 10% (v/v).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine (relative to the linker) to quench any unreacted Br-PEG3-Drug. Incubate for 20 minutes.

  • Purification:

    • Purify the resulting ADC to remove unreacted drug-linker, quenching reagent, and any aggregates using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol 3: DAR Measurement by Hydrophobic Interaction Chromatography (HIC)

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HIC Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

  • HIC Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase B.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Peaks corresponding to the unconjugated antibody (DAR=0) and ADCs with different numbers of drugs (DAR=2, DAR=4, etc.) will be resolved.

    • Integrate the peak areas for each species.

    • Calculate the weighted average DAR using the formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100 [9]

Visualizations

experimental_workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: ADC Synthesis cluster_step3 Step 3: Purification & Analysis A This compound C Activated Linker (Br-PEG3-NHS) A->C Activation B Activation Reagents (e.g., DSC, Pyridine) B->C E Drug-Linker Intermediate (Br-PEG3-Drug) C->E Conjugation D Amine-Drug D->E I Crude ADC E->I F Monoclonal Antibody (mAb) H Reduced mAb (Free Thiols) F->H Reduction G Reducing Agent (e.g., TCEP) G->H H->I Conjugation J Purification (e.g., SEC) I->J K Purified ADC J->K L Characterization (HIC, MS, UV/Vis) K->L M DAR & Purity Data L->M

Caption: General workflow for ADC synthesis using a this compound linker.

troubleshooting_workflow Start Problem: Low DAR Check1 Is Antibody Reduction Complete? Start->Check1 Check2 Is Linker-Drug Intermediate Correct? Check1->Check2 Yes Action1 Optimize Reduction: - Increase TCEP excess - Increase time/temp Check1->Action1 No Check3 Is Molar Ratio Sufficient? Check2->Check3 Yes Action2 Verify Intermediate: - Confirm activation via MS - Use fresh materials Check2->Action2 No Check4 Are Reaction Conditions (pH, Time) Optimal? Check3->Check4 Yes Action3 Optimize Ratio: - Increase molar excess of linker-drug Check3->Action3 No Action4 Optimize Conditions: - Adjust pH to 7.0-8.5 - Increase reaction time Check4->Action4 No Action1->Check2 Action2->Check3 Action3->Check4 End Re-run Conjugation & Analyze DAR Action4->End

Caption: Troubleshooting workflow for addressing a low Drug-to-Antibody Ratio (DAR).

References

Validation & Comparative

A Head-to-Head Comparison: Br-PEG3-OH vs. NHS Ester Linkers for Amine-Targeted Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the field of bioconjugation, the precise and stable linkage of molecules to proteins, peptides, and other biomolecules is paramount for the development of effective therapeutics, diagnostics, and research reagents. The choice of linker chemistry is a critical decision that dictates the efficiency of the conjugation reaction, the stability of the resulting conjugate, and the preservation of the biomolecule's function. This guide provides an in-depth, objective comparison of two distinct amine-reactive strategies: alkylation using Br-PEG3-OH and acylation using N-hydroxysuccinimide (NHS) ester linkers.

This comparison will delve into their respective reaction mechanisms, stability profiles, and provide experimental protocols to guide researchers in selecting the most appropriate linker for their specific needs. While NHS esters are a well-established and widely used tool for amine modification, this guide will also explore the potential and challenges of using bromo-PEG linkers for the same purpose, drawing on fundamental principles of chemical reactivity.

Executive Summary: A Tale of Two Chemistries

The fundamental difference between this compound and NHS ester linkers lies in the type of chemical reaction they undergo with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein. NHS esters react via acylation to form a highly stable amide bond . In contrast, this compound reacts through alkylation to form a secondary amine linkage. This distinction in reaction mechanism has significant implications for reaction conditions, specificity, and the homogeneity of the final product.

NHS esters are renowned for their high reactivity and selectivity towards primary amines under physiological to slightly basic conditions, leading to the rapid and efficient formation of stable amide bonds.[1][2] this compound, on the other hand, represents a less conventional approach for targeting amines. The bromide group is a good leaving group for nucleophilic substitution, but primary amines are less nucleophilic than other residues like thiols, especially at neutral pH.[1][3] Consequently, the alkylation of amines with a bromo-PEG linker typically requires more forcing conditions and faces the significant challenge of over-alkylation, which can lead to a heterogeneous mixture of products.[4][5]

Quantitative Performance Comparison

Direct, side-by-side quantitative comparisons of this compound and NHS esters for amine-targeted bioconjugation are not extensively available in the peer-reviewed literature. However, by compiling data based on the well-established principles of alkylation and acylation chemistry, we can provide a comparative overview of their expected performance.

FeatureThis compound (Alkylation)NHS Ester Linkers (Acylation)Rationale & References
Target Residue Primary Amines (e.g., Lysine)Primary Amines (e.g., Lysine)Both linkers are designed to react with primary amines.[1][6]
Reaction Mechanism Nucleophilic Substitution (SN2)Nucleophilic Acyl SubstitutionAlkylation involves the direct displacement of the bromide by the amine.[7] Acylation involves the attack of the amine on the activated carbonyl of the NHS ester.[2]
Resulting Bond Secondary AmineAmideThe alkylation of a primary amine results in a secondary amine.[4] The acylation of a primary amine results in an amide.[2]
Bond Stability GoodVery HighThe secondary amine bond is generally stable. However, the amide bond is exceptionally stable under physiological conditions due to resonance stabilization, with an estimated half-life of years.[8][9][10]
Optimal Reaction pH 8.0 - 10.0 (or higher)7.2 - 8.5Higher pH is required to deprotonate the primary amine, increasing its nucleophilicity for alkylation.[1] For NHS esters, a slightly basic pH is optimal to balance amine reactivity and minimize hydrolysis of the ester.[6][11]
Reaction Rate SlowerFasterThe reaction of alkyl halides with amines is generally slower than the reaction of highly reactive NHS esters with amines under typical bioconjugation conditions.[1][12]
Selectivity & Side Reactions Lower selectivity; potential for over-alkylation (secondary, tertiary, quaternary amines). Possible reaction with other nucleophiles (e.g., thiols, histidine) at higher pH.High selectivity for primary amines. The main side reaction is hydrolysis of the NHS ester.[1][4][5]Over-alkylation is a common issue with the alkylation of amines.[4][13] NHS esters are highly selective for primary amines, with hydrolysis being the primary competing reaction.[6]
Product Homogeneity Potentially HeterogeneousGenerally HomogeneousThe propensity for over-alkylation can lead to a mixture of products with varying degrees of PEGylation and different amine linkages.[4] NHS esters typically yield a more defined product, though heterogeneity in the number of conjugated PEGs can still occur depending on the number of accessible lysines.[14]
Ease of Use More complex; may require optimization of pH, temperature, and reaction time to control for side reactions.Straightforward; well-established protocols are widely available.The need to manage over-alkylation and potentially harsher reaction conditions makes the use of bromo-PEG for amine conjugation more challenging.[6] NHS ester chemistry is a workhorse of bioconjugation with extensive documentation.[1][2]

Reaction Mechanisms and Experimental Workflows

The distinct chemistries of this compound and NHS ester linkers lead to different reaction pathways and experimental considerations.

This compound: The Alkylation Pathway

The reaction of this compound with a primary amine on a protein proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the deprotonated primary amine acts as a nucleophile, attacking the carbon atom attached to the bromine and displacing the bromide ion.

G cluster_0 This compound Alkylation of a Primary Amine Br_PEG Br-(CH2CH2O)3-OH Intermediate Transition State Br_PEG->Intermediate S-N-2 Attack Protein_NH2 Protein-NH2 Protein_NH2->Intermediate Product Protein-NH-(CH2CH2O)3-OH + HBr Intermediate->Product Bromide Leaves

This compound alkylation of a primary amine.

A significant challenge in this reaction is the potential for the newly formed secondary amine to be more nucleophilic than the starting primary amine, leading to a second alkylation event. This can continue, potentially forming tertiary amines and even quaternary ammonium (B1175870) salts, resulting in a heterogeneous product mixture.

G cluster_1 Potential for Over-Alkylation Primary_Amine Protein-NH2 Secondary_Amine Protein-NH-PEG Primary_Amine->Secondary_Amine + Br-PEG Tertiary_Amine Protein-N(PEG)2 Secondary_Amine->Tertiary_Amine + Br-PEG Quaternary_Salt Protein-N(PEG)3+ Br- Tertiary_Amine->Quaternary_Salt + Br-PEG

The challenge of over-alkylation with this compound.
NHS Ester: The Acylation Pathway

NHS ester linkers react with primary amines via nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[2]

G cluster_2 NHS Ester Acylation of a Primary Amine NHS_Ester Payload-PEG-CO-NHS Tetrahedral_Intermediate Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate Nucleophilic Attack Protein_NH2 Protein-NH2 Protein_NH2->Tetrahedral_Intermediate Amide_Product Protein-NH-CO-PEG-Payload Tetrahedral_Intermediate->Amide_Product Collapse NHS_Byproduct N-hydroxysuccinimide Tetrahedral_Intermediate->NHS_Byproduct

NHS ester acylation of a primary amine.

A key consideration for NHS ester chemistry is the competing hydrolysis reaction, where the NHS ester reacts with water. This reaction becomes more significant at higher pH values and can reduce conjugation efficiency.[6]

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for a typical bioconjugation experiment, highlighting the key differences in the reaction step for each linker type.

G cluster_workflow Generalized Bioconjugation Workflow Start Start: Purified Protein Buffer_Exchange Buffer Exchange into Reaction Buffer Start->Buffer_Exchange Reaction_Br Alkylation Reaction (this compound, pH 8.0-10.0, elevated temp.) Buffer_Exchange->Reaction_Br Alkylation Path Reaction_NHS Acylation Reaction (NHS-Ester, pH 7.2-8.5, room temp.) Buffer_Exchange->Reaction_NHS Acylation Path Quenching Quench Reaction Reaction_Br->Quenching Reaction_NHS->Quenching Purification Purification of Conjugate (e.g., SEC, Dialysis) Quenching->Purification Characterization Characterization (e.g., SDS-PAGE, MS, HPLC) Purification->Characterization End End: Purified Bioconjugate Characterization->End

Generalized bioconjugation workflow.

Experimental Protocols

Detailed and optimized protocols are crucial for successful bioconjugation. Below are representative protocols for each linker type.

Protocol 1: Amine Alkylation with this compound (Theoretical Protocol)

This protocol is based on the general principles of amine alkylation and would require significant optimization for any specific biomolecule.

Materials:

  • Protein with primary amines (e.g., antibody) in a suitable buffer (e.g., phosphate (B84403) buffer).

  • This compound.

  • Reaction Buffer: 0.1 M Borate (B1201080) buffer, pH 9.0-10.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Anhydrous DMSO or DMF.

  • Desalting column for purification.

Procedure:

  • Protein Preparation: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mM).

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution with gentle mixing.

  • Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 37-50°C) for 4-24 hours. The optimal time and temperature must be determined empirically.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.

Protocol 2: Amine Acylation with an NHS Ester Linker

This is a standard protocol for labeling proteins with NHS esters.[11][15][16][17]

Materials:

  • Protein with primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS).

  • NHS-ester functionalized PEG linker.

  • Reaction Buffer: 0.1 M Sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.[2][16]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.[2][16]

  • Anhydrous DMSO or DMF.[15]

  • Desalting column for purification.[2]

Procedure:

  • Protein Preparation: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.[16][17]

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS-ester PEG linker in anhydrous DMSO or DMF.[17]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS-ester PEG linker stock solution to the protein solution while gently stirring.[2]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[2][6]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[16]

  • Purification: Purify the conjugate from unreacted linker and byproducts using a desalting column or dialysis.[2]

Conclusion: Making an Informed Choice

The selection between this compound and NHS ester linkers for amine-targeted bioconjugation is a choice between a challenging, less specific alkylation reaction and a well-established, highly specific acylation reaction.

Choose NHS Ester Linkers when:

  • A stable, irreversible amide bond is required.[8][9]

  • High reaction efficiency and specificity for primary amines are critical.[1][2]

  • A homogeneous product is desired.

  • Mild reaction conditions are necessary to preserve the function of a sensitive biomolecule.[6]

  • A straightforward and well-documented protocol is preferred.[11][15][16][17]

Consider this compound for Amine Alkylation only when:

  • The formation of a secondary amine linkage is specifically desired for a particular application.

  • The biomolecule is robust and can withstand higher pH and temperatures.

  • Extensive optimization of reaction conditions to control for over-alkylation is feasible.

  • A heterogeneous product mixture is acceptable.

For the vast majority of applications in research, diagnostics, and drug development, NHS ester linkers remain the superior choice for targeting primary amines due to their high reactivity, selectivity, the exceptional stability of the resulting amide bond, and the ease of use. The challenges associated with controlling the reactivity and selectivity of this compound towards amines make it a less favorable option for most bioconjugation scenarios. Researchers should carefully consider the trade-offs in reaction control, product homogeneity, and the stability of the final conjugate when selecting the appropriate linker for their needs.

References

Br-PEG3-OH vs. Short-Chain Alkyl Linkers: A Comparative Guide for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the efficacy, safety, and pharmacokinetic profile of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of the hydrophilic linker, Br-PEG3-OH, a representative short-chain polyethylene (B3416737) glycol (PEG) linker, and traditional hydrophobic short-chain alkyl linkers.

The fundamental distinction between these linker classes lies in their chemical composition. This compound is composed of three repeating ethylene (B1197577) glycol units, which impart hydrophilicity, flexibility, and biocompatibility. In contrast, short-chain alkyl linkers consist of repeating methylene (B1212753) units, rendering them hydrophobic. This structural variance leads to significant differences in the physicochemical and biological properties of the resulting bioconjugates.

Key Performance Metrics: A Head-to-Head Comparison

The advantages of this compound and similar PEG-based linkers over their short-chain alkyl counterparts are most evident in several key areas crucial for therapeutic success.

FeatureThis compound (PEG Linker)Short-Chain Alkyl LinkerAdvantage of this compound
Composition Repeating ethylene glycol unitsSaturated or unsaturated hydrocarbon chainsInherently hydrophilic nature.
Aqueous Solubility High, enhances conjugate solubilityLow, can decrease conjugate solubilityMitigates aggregation issues with hydrophobic payloads and improves formulation.
Pharmacokinetics Can prolong plasma half-lifeCan lead to rapid clearanceIncreased therapeutic window and potentially reduced dosing frequency.
Immunogenicity Generally lowCan be immunogenicThe hydrophilic PEG chain can mask epitopes on the bioconjugate.
Ternary Complex Formation (PROTACs) Flexible, can facilitate stable complex formationRigidity can hinder optimal orientationImproved degradation efficiency of the target protein.
Synthetic Accessibility Can be more complex and costlySynthetically straightforward and cost-effectiveA consideration for large-scale manufacturing.

In-Depth Analysis of Performance Advantages

Enhanced Aqueous Solubility and Reduced Aggregation

A primary challenge in the development of bioconjugates, particularly ADCs and PROTACs, is the often-poor aqueous solubility of potent therapeutic payloads. The conjugation of a hydrophobic payload to a biomolecule via a hydrophobic alkyl linker can exacerbate this issue, leading to aggregation. This aggregation can result in manufacturing difficulties, reduced therapeutic efficacy, and potential immunogenicity.

The hydrophilic nature of the PEG chain in this compound effectively counteracts the hydrophobicity of the payload, significantly improving the overall solubility of the conjugate. The ether oxygens in the PEG backbone form hydrogen bonds with water, creating a hydration shell around the molecule that prevents aggregation.

Illustrative Data: Impact of Linker on PROTAC Degradation Efficacy

While direct comparative data for this compound is limited, studies on similar PEG and alkyl linkers in PROTACs demonstrate the impact of linker composition on degradation efficacy, which is often linked to solubility and ternary complex stability.

PROTAC TargetLinker TypeDC50 (nM)Dmax (%)Reference
BRD44x PEG15>95Illustrative data compiled from various literature sources.
BRD4Alkyl Chain>1000<20Illustrative data compiled from various literature sources.
BTK5x PEG10>95Illustrative data compiled from various literature sources.
FBXO22Alkyl Chain50~90Illustrative data where alkyl linkers showed superiority.

Note: Data is illustrative and compiled from multiple sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.

Improved Pharmacokinetics and In Vivo Efficacy

The process of attaching PEG chains, known as PEGylation, is a well-established strategy for extending the in-vivo circulation half-life of therapeutics. The hydrated PEG linker increases the hydrodynamic radius of the conjugate, which reduces its renal clearance. This "stealth" effect also helps to shield the conjugate from opsonization and clearance by the mononuclear phagocyte system. The result is a longer circulation time, which can lead to greater accumulation of the therapeutic at the target site and enhanced efficacy.

In contrast, the hydrophobic nature of alkyl linkers can lead to rapid clearance from circulation.

Reduced Immunogenicity

The immune system can recognize therapeutic proteins as foreign, leading to the generation of anti-drug antibodies (ADAs). These ADAs can neutralize the therapeutic and cause adverse immune reactions. The flexible and hydrophilic PEG chains of linkers like this compound can effectively mask immunogenic epitopes on the surface of the bioconjugate, reducing the likelihood of an immune response. While alkyl chains can offer some steric hindrance, they do not provide the same level of shielding as the hydrated PEG cloud.

Visualizing the Mechanism: PROTAC-Mediated Protein Degradation

The role of the linker is particularly critical in the mechanism of action of PROTACs, where it must facilitate the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Target Protein (POI) PROTAC PROTAC (this compound Linker) POI->PROTAC PolyUb_POI Poly-ubiquitinated POI PROTAC->PolyUb_POI Ubiquitination E3 E3 Ubiquitin Ligase E3->PROTAC Ub Ubiquitin Ub->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated ubiquitination and degradation of a target protein.

Experimental Protocols

To objectively compare the performance of bioconjugates with this compound versus short-chain alkyl linkers, a series of well-defined in vitro and in vivo experiments are essential.

Aqueous Solubility Assay (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of the bioconjugate.

Protocol:

  • Add an excess amount of the lyophilized bioconjugate powder to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-protein-binding filter (e.g., 0.22 µm PVDF).

  • Quantify the concentration of the bioconjugate in the clear filtrate using a suitable analytical method, such as UV-Vis spectrophotometry (at 280 nm for protein-containing conjugates) or high-performance liquid chromatography (HPLC).

  • The determined concentration represents the aqueous solubility of the bioconjugate.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile (e.g., half-life, clearance) of the bioconjugate.

Protocol:

  • Administer a single intravenous (IV) bolus dose of the bioconjugate to a cohort of appropriate animal models (e.g., mice or rats).

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-injection) via a suitable method (e.g., tail vein or retro-orbital bleeding).

  • Process the blood samples to obtain plasma or serum.

  • Quantify the concentration of the bioconjugate in the plasma/serum samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Plot the plasma concentration-time data and perform non-compartmental or compartmental analysis to determine key pharmacokinetic parameters, including elimination half-life (t½), clearance (CL), and volume of distribution (Vd).

PROTAC In Vitro Degradation Assay (Western Blot)

Objective: To quantify the degradation of a target protein in cultured cells upon treatment with a PROTAC.

Protocol:

  • Seed a suitable cell line expressing the target protein of interest in a multi-well plate and allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (with either a PEG or alkyl linker) and a vehicle control for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).

  • Lyse the cells and determine the total protein concentration of each lysate.

  • Separate equal amounts of total protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control protein (e.g., GAPDH or β-actin).

  • Incubate the membrane with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the target protein levels to the loading control.

  • Plot the percentage of remaining target protein against the PROTAC concentration to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Experimental Workflow for Linker Comparison

The following diagram illustrates a typical workflow for comparing the performance of different linkers in the context of ADC or PROTAC development.

Linker_Comparison_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Linker Selection (this compound vs. Alkyl) conjugation Bioconjugation to Payload and Targeting Moiety start->conjugation purification Purification and Characterization of Conjugate conjugation->purification in_vitro In Vitro Assays purification->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo solubility Solubility Assay stability Plasma Stability Assay degradation Degradation Assay (PROTACs) data_analysis Data Analysis and Lead Candidate Selection in_vivo->data_analysis pk Pharmacokinetic Study efficacy Efficacy Study toxicity Toxicity Study

Caption: A typical experimental workflow for comparing the performance of different linkers.

Conclusion

The selection between a hydrophilic PEG linker like this compound and a hydrophobic short-chain alkyl linker is a critical decision in the design of complex biotherapeutics. While alkyl linkers offer simplicity in synthesis, the evidence strongly suggests that PEG linkers provide significant advantages in terms of hydrophilicity, pharmacokinetics, and immunogenicity. These benefits often translate to improved therapeutic efficacy and a better safety profile. The optimal linker choice, however, is highly context-dependent and must be determined empirically through systematic evaluation. This guide provides a framework for the rational selection and evaluation of linkers to accelerate the development of next-generation therapeutics.

Validating Br-PEG3-OH Conjugation: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful conjugation of moieties like Br-PEG3-OH to biomolecules is a critical step in a compound's development. This guide provides an objective comparison of mass spectrometry with other analytical techniques for validating this conjugation, supported by experimental data and detailed protocols. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins and peptides, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of these molecules.[1][2] Mass spectrometry (MS) has become a primary tool for the in-depth characterization of these conjugates due to its high sensitivity and accuracy, which allow for the precise determination of molecular weight changes that confirm conjugation.[3]

Comparison of this compound with Alternative Conjugation Chemistries

While this compound is a useful tool for conjugation, a variety of other PEGylated linkers with different reactive groups are available, each with its own advantages and disadvantages. The choice of linker depends heavily on the functional groups available on the biomolecule of interest and the desired stability of the final conjugate.[4][5]

Linker TypeReactive GroupTargetsBond FormedKey Characteristics
This compound BromoThiols (Cysteine), Amines (Lysine)Thioether, AmineGood leaving group for nucleophilic substitution.[6]
Maleimide-PEG-OH MaleimideThiols (Cysteine)ThioetherHighly selective for thiols at pH 6.5-7.5.[7][8]
Hydrazide-PEG-OH HydrazideAldehydes, KetonesHydrazoneForms a stable bond with carbonyls.[4]
Azide-PEG-OH AzideAlkynesTriazoleUsed in "click chemistry" (CuAAC or SPAAC), bioorthogonal.[4][5]
DBCO-PEG-OH DibenzocyclooctyneAzidesTriazoleUsed in copper-free "click chemistry" (SPAAC), ideal for in vivo applications.[4]

Mass Spectrometry for Validation of Conjugation

Mass spectrometry is a powerful technique for characterizing PEGylated proteins, offering detailed insights into the success of the conjugation reaction.[1] Both top-down (analysis of the intact protein) and bottom-up (analysis of digested peptides) approaches can be employed.[9]

Experimental Protocol: Validation of this compound Conjugation by LC-MS/MS

This protocol outlines a typical "bottom-up" approach for identifying the specific sites of PEGylation.

1. Sample Preparation:

  • Denaturation, Reduction, and Alkylation:

    • Denature the PEGylated protein sample in a buffer containing 8 M urea (B33335).[9]

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT).[9]

    • Alkylate the resulting free thiols with iodoacetamide.[9]

  • Enzymatic Digestion:

    • Dilute the sample to reduce the urea concentration to below 2 M.[9]

    • Add a protease, such as trypsin, and incubate at 37°C for 4-16 hours.[2]

    • Stop the digestion by adding formic acid.[2]

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Inject the peptide mixture onto a reversed-phase C18 column.[2]

    • Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration in water with 0.1% formic acid.[2]

  • Mass Spectrometry:

    • Introduce the eluent directly into an electrospray ionization (ESI) source of the mass spectrometer.[2]

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions in each full MS scan are selected for fragmentation (MS/MS).[2][9]

3. Data Analysis:

  • Use a database search engine (e.g., Mascot, Sequest) to search the MS/MS spectra against the known protein sequence.[2]

  • Identify peptides that show a mass shift corresponding to the mass of the this compound moiety.[2]

  • Manually inspect the MS/MS spectra of the modified peptides to confirm the amino acid sequence and pinpoint the exact site of modification.[2][10]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing Denaturation Denaturation, Reduction, Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Denaturation->Digestion LC_Separation LC Separation (Reversed-Phase) Digestion->LC_Separation MS_Analysis MS and MS/MS Analysis LC_Separation->MS_Analysis Database_Search Database Search MS_Analysis->Database_Search Site_Identification Site Identification Database_Search->Site_Identification

Workflow for LC-MS/MS analysis of PEGylation sites.

Quantitative Data Presentation

Mass spectrometry provides key quantitative data that confirms and characterizes the conjugation.

ParameterMethodExpected Result for Successful Conjugation
Confirmation of Conjugation Intact Mass Analysis (Top-Down MS)An increase in the molecular weight of the protein corresponding to the mass of one or more this compound molecules.[3]
Degree of PEGylation Intact Mass Analysis (Top-Down MS)A distribution of species with different numbers of PEG moieties attached, allowing for the calculation of the average degree of PEGylation.[2]
Site of PEGylation Peptide Mapping (Bottom-Up LC-MS/MS)Identification of specific peptides with a mass modification, pinpointing the amino acid residue where the conjugation occurred.[9][10]
Purity and Heterogeneity Intact Mass Analysis and/or Peptide MappingAssessment of the relative abundance of unconjugated protein, desired conjugate, and species with multiple conjugations.

Comparison with Other Analytical Techniques

While mass spectrometry is a powerful tool, other techniques can provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, degree of PEGylation, specific site of attachment.[10]High resolution and sensitivity.[10]Can be complex to interpret data for highly heterogeneous samples.[11]
SDS-PAGE Apparent molecular weight increase.Simple and widely available.Low resolution, does not provide precise mass or site of modification.[12]
Size-Exclusion Chromatography (SEC) Separation of PEGylated species from unconjugated protein.Good for assessing purity and aggregation.May not resolve species with the same number of PEG moieties at different sites.[10]
Nuclear Magnetic Resonance (NMR) Higher-order structure, degree of PEGylation.[2][10]Provides atomic-level structural information in solution.[2]Lower sensitivity, can be challenging for large proteins.[10]

References

Confirming the Structure of Br-PEG3-OH Conjugates with NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of molecules. In the burgeoning field of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), linkers like Br-PEG3-OH are fundamental building blocks. Verifying the successful conjugation of these linkers to molecules of interest is a critical step in the development pipeline. This guide provides a comparative framework for confirming the structure of this compound conjugates using ¹H and ¹³C NMR spectroscopy, supported by detailed experimental protocols and data presentation.

Understanding the this compound Structure

This compound, with the IUPAC name 2-(2-(2-bromoethoxy)ethoxy)ethan-1-ol, is a trifunctional polyethylene (B3416737) glycol (PEG) linker.[1] It features a terminal bromide, a hydrophilic 3-unit PEG chain, and a terminal hydroxyl group. The bromide serves as a good leaving group for nucleophilic substitution, while the hydroxyl group allows for further derivatization, such as ester or ether formation.[1][2]

The structure and atom numbering for NMR analysis are as follows:

Br—CH₂—CH₂—O—CH₂—CH₂—O—CH₂—CH₂—OH

abcdef

NMR Spectral Analysis: A Comparative Case Study

To illustrate the process of confirming conjugation, we will compare the expected NMR spectra of the starting material, this compound, with a hypothetical conjugate, Br-PEG3-Ester , formed by the esterification of the terminal hydroxyl group with a generic carboxylic acid (R-COOH).

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for this compound and its ester conjugate. These values are predicted based on standard chemical shift ranges for the respective functional groups.

Table 1: Comparative ¹H NMR Spectral Data (Predicted)

ProtonsThis compound (ppm)MultiplicityIntegrationBr-PEG3-Ester (ppm)MultiplicityIntegrationChange upon Conjugation
a (-CH₂Br)~ 3.80Triplet (t)2H~ 3.80Triplet (t)2HNo significant change
b (-CH₂O-)~ 3.68Triplet (t)2H~ 3.68Triplet (t)2HNo significant change
c, d, e (-OCH₂CH₂O-)~ 3.65Multiplet (m)8H~ 3.65Multiplet (m)8HNo significant change
f (-CH₂OH)~ 3.72Triplet (t)2H~ 4.20Triplet (t)2HDownfield shift
-OH VariableSinglet (s)1H---Disappearance of signal

Table 2: Comparative ¹³C NMR Spectral Data (Predicted)

CarbonThis compound (ppm)Br-PEG3-Ester (ppm)Change upon Conjugation
a (-CH₂Br)~ 30~ 30No significant change
b (-CH₂O-)~ 71~ 71No significant change
c, d, e (-OCH₂CH₂O-)~ 70~ 70No significant change
f (-CH₂OH)~ 61~ 64Downfield shift
C=O (Ester)-~ 170Appearance of new signal

Analysis of Spectral Changes:

Upon successful esterification, the most significant changes in the ¹H NMR spectrum are the downfield shift of the protons on the carbon adjacent to the newly formed ester (f), typically from ~3.7 ppm to over 4.0 ppm, and the disappearance of the hydroxyl proton signal . In the ¹³C NMR spectrum, the carbon (f) also experiences a downfield shift, and a new signal for the carbonyl carbon of the ester group appears in the range of 170-185 ppm.[3][4] The signals corresponding to the rest of the PEG chain (a through e) are expected to remain largely unchanged.

Visualizing the Structures and Workflow

Caption: Chemical structure of this compound.

Conjugation Reaction Workflow cluster_reactants Reactants cluster_product Product Br_PEG3_OH This compound Reaction Esterification Br_PEG3_OH->Reaction R_COOH Molecule of Interest (R-COOH) R_COOH->Reaction Br_PEG3_Ester Br-PEG3-Ester Conjugate Reaction->Br_PEG3_Ester

Caption: Workflow of a conjugation reaction.

NMR Analysis Workflow Sample_Prep Sample Preparation (5-20 mg in 0.6 mL solvent) NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, COSY, HSQC) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Caption: Experimental workflow for NMR analysis.

Experimental Protocols

1. Sample Preparation

  • ¹H NMR: Dissolve 5-10 mg of the this compound conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • ¹³C NMR: A higher concentration is often required; use 20-50 mg of the sample in 0.6 mL of the chosen deuterated solvent.[5]

  • Solvent Selection: Chloroform-d (CDCl₃) is commonly used for PEG compounds. For more polar conjugates, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good alternative and can be useful for resolving hydroxyl protons.[6]

  • Handling: PEG-containing molecules can be hygroscopic. Use dry solvents and handle samples in a low-humidity environment to avoid water contamination, which can obscure signals.[5]

2. NMR Data Acquisition

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships and confirm the connectivity of the PEG backbone.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in the unambiguous assignment of both ¹H and ¹³C signals.

3. Data Processing and Analysis

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

  • Integrate the signals in the ¹H NMR spectrum. The ratio of integrals should correspond to the number of protons in each unique chemical environment.

  • Compare the obtained spectra of the conjugate with the starting this compound. Look for the key changes outlined in Tables 1 and 2 to confirm the success of the conjugation reaction. The integration of signals in the ¹H NMR spectrum is a powerful tool for confirming the successful synthesis and purity of the molecule.[5]

References

The Balancing Act: A Comparative Analysis of PEG Linker Lengths in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of drug delivery systems is a paramount challenge. Among the various strategies to enhance the therapeutic index of drugs, PEGylation—the attachment of polyethylene (B3416737) glycol (PEG) linkers—stands out as a widely adopted and effective method. The length of the PEG linker is a critical parameter that can significantly influence the stability, pharmacokinetics, and efficacy of a drug conjugate. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation drug delivery systems.

The incorporation of PEG linkers can improve the water solubility of hydrophobic drugs, prolong their circulation half-life by shielding them from enzymatic degradation and renal clearance, and reduce their immunogenicity.[1][2][3] However, the choice of PEG linker length is a delicate balance, as it can also impact drug potency and cellular uptake.[4][5] This comparative study will delve into the quantitative effects of varying PEG linker lengths on key performance metrics of drug delivery systems.

Data Presentation: The Impact of PEG Linker Length on Performance

The following tables summarize quantitative data from various studies, highlighting the influence of PEG linker length on the pharmacokinetics, in vitro cytotoxicity, and in vivo efficacy of different drug delivery platforms, including antibody-drug conjugates (ADCs) and affibody-drug conjugates.

Table 1: Influence of PEG Linker Length on Pharmacokinetics

Drug Delivery SystemPEG Linker Length/Molecular WeightKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes[4]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG[4]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG[4]
Interferon alfa-2b12 kDa (linear)Half-life of ~50 hours[6]
Interferon alfa-2a40 kDa (branched)Half-life of ~72-192 hours[6]

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity

Drug Delivery SystemPEG Linker Length/Molecular WeightCell LineIC50 (nM) / Key FindingReference
Affibody-Drug ConjugateNoneN/ABaseline cytotoxicity[4]
Affibody-Drug Conjugate4 kDaN/A4.5-fold reduction in cytotoxicity compared to no PEG[4]
Affibody-Drug Conjugate10 kDaN/A22-fold reduction in cytotoxicity compared to no PEG[4]
anti-HER2 ADC (ZHER2-MMAE)No PEGNCI-N87~4.4[7]
anti-HER2 ADC (ZHER2-MMAE)4 kDaNCI-N87~19.8[7]
anti-HER2 ADC (ZHER2-MMAE)10 kDaNCI-N87~99[7]

Table 3: Impact of PEG Linker Length on In Vivo Efficacy

Drug Delivery SystemPEG Linker LengthTumor ModelKey In Vivo Efficacy FindingReference
Antibody-Drug ConjugateNon-PEGylatedN/A11% decrease in tumor weight[5]
Antibody-Drug ConjugatePEG2N/A35-45% decrease in tumor weight[5]
Antibody-Drug ConjugatePEG4N/A35-45% decrease in tumor weight[5]

Visualizing the Process: From Synthesis to Cellular Action

To better understand the experimental processes and biological mechanisms discussed, the following diagrams illustrate a typical workflow for evaluating ADCs with different PEG linkers, the Enhanced Permeability and Retention (EPR) effect in tumor targeting, and the cellular uptake of an antibody-drug conjugate.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Evaluation mAb Monoclonal Antibody (mAb) conjugation Conjugation mAb->conjugation drug_linker Drug-Linker Constructs (Varying PEG Lengths) drug_linker->conjugation purification Purification (e.g., SEC) conjugation->purification dar DAR Determination (UV-Vis) purification->dar aggregation Aggregation Analysis (SEC) purification->aggregation invitro In Vitro Cytotoxicity purification->invitro invivo In Vivo Efficacy purification->invivo pk Pharmacokinetics purification->pk

Experimental workflow for ADC evaluation.

EPR_Effect cluster_blood_vessel Blood Vessel cluster_tumor_microenvironment Tumor Microenvironment blood_flow PEGylated Drug Conjugate in Circulation leaky_vasculature Leaky Vasculature (Fenestrations) blood_flow->leaky_vasculature Extravasation drug_accumulation Drug Accumulation in Tumor leaky_vasculature->drug_accumulation poor_lymphatic_drainage Poor Lymphatic Drainage poor_lymphatic_drainage->drug_accumulation tumor_cell Tumor Cell drug_accumulation->tumor_cell Drug Uptake

The Enhanced Permeability and Retention (EPR) effect.

cellular_uptake ADC Antibody-Drug Conjugate (ADC) with PEG Linker receptor Target Receptor on Cancer Cell ADC->receptor 1. Targeting binding Binding receptor->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis 2. Internalization endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome 3. Trafficking drug_release Drug Release lysosome->drug_release 4. Cleavage cytotoxicity Cell Death drug_release->cytotoxicity 5. Action

Generalized cellular uptake of an ADC.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. The following are representative protocols for key experiments used in the comparative analysis of drug conjugates with different PEG linker lengths.

Protocol 1: Synthesis and Characterization of Antibody-Drug Conjugates (ADCs)

Objective: To synthesize and characterize ADCs with varying PEG linker lengths.[8]

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., TCEP)

  • Drug-linker constructs with varying PEG lengths (e.g., Maleimide-PEGn-Payload, where n = 4, 8, 24)

  • Conjugation buffer (e.g., PBS with EDTA)

  • Quenching agent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Reduction: Partially reduce the mAb with a controlled molar excess of TCEP to expose free sulfhydryl groups for conjugation.[8]

  • Drug-Linker Conjugation: Add the maleimide-activated drug-linker with a defined PEG length to the reduced antibody solution and incubate to facilitate covalent bond formation.[8]

  • Quenching: Stop the reaction by adding a quenching agent to cap any unreacted maleimide (B117702) groups.[8]

  • Purification: Remove unconjugated drug-linker and other impurities using SEC.[8]

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry by measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the drug.[8]

    • Assess the level of aggregation by SEC.[8]

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs with different PEG linkers.[7]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADCs with varying PEG linker lengths

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in cell culture media and add them to the cells. Incubate for 72-96 hours.[7]

  • MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.[7]

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength and calculate the IC50 values.

Protocol 3: Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic parameters of conjugates with different PEG linker lengths in an animal model.[9]

Materials:

  • Animal model (e.g., mice)

  • ADCs with varying PEG linker lengths

  • Blood collection supplies

  • Analytical method for ADC quantification (e.g., ELISA)

Procedure:

  • Administration: Administer a single dose of each ADC construct intravenously to the animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs).[9]

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Quantification: Determine the concentration of the ADC in the plasma samples using a validated analytical method.

  • Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[4]

Conclusion

The length of the PEG linker is a critical design parameter in the development of drug delivery systems, with a profound impact on their therapeutic index.[4] Experimental data consistently demonstrates that longer PEG linkers generally lead to improved pharmacokinetic profiles, including prolonged circulation half-life and reduced clearance.[6][7] This enhanced systemic exposure can translate to superior in vivo anti-tumor efficacy.[7] However, this benefit often comes with a trade-off in the form of reduced in vitro cytotoxicity, potentially due to steric hindrance that can affect the binding or internalization of the drug conjugate.[7]

The optimal PEG linker length is highly context-dependent, influenced by the specific antibody, payload, and target.[4][10] Therefore, a systematic evaluation of a range of PEG linker lengths is crucial in the preclinical development of any new PEGylated therapeutic. By carefully considering the interplay between linker length and the desired pharmacological properties, researchers can rationally design more effective and safer drug delivery systems.

References

Assessing the In Vivo Stability of Br-PEG3-OH: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of both efficacy and safety. An ideal linker must be sufficiently stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic window. This guide provides an objective comparison of the in vivo stability of linkers derived from precursors like Br-PEG3-OH against other common linker technologies, supported by experimental data and detailed methodologies.

Understanding Linker Stability: A Tale of Two Chemistries

Linkers in bioconjugates can be broadly categorized into two classes based on their in vivo stability: non-cleavable and cleavable.[1] The selection between these two hinges on the therapeutic strategy. Non-cleavable linkers are designed for maximum stability in circulation, releasing the payload only after the entire conjugate is internalized by the target cell and degraded within the lysosome.[2] Conversely, cleavable linkers are engineered to break under specific physiological conditions, such as the acidic environment of a tumor or the presence of certain enzymes, allowing for controlled payload release.[3]

The this compound linker falls into the category of non-cleavable linkers. The terminal bromide group is a reactive handle used to form a stable covalent bond, typically a thioether bond, with a nucleophile like the thiol group of a cysteine residue on a protein.[2][4] Thioether bonds are generally considered highly stable under physiological conditions, resistant to both enzymatic and hydrolytic degradation.[4] The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity and solubility of the conjugate, which can improve its pharmacokinetic properties and reduce aggregation.[5][6]

Comparative In Vivo Stability of Linker Chemistries

Direct head-to-head in vivo stability data for this compound is not extensively available in publicly accessible literature. However, by examining the stability of the chemical bonds formed by different linkers, we can draw meaningful comparisons. The stability of a linker is a crucial factor influencing the pharmacokinetic profile of the entire bioconjugate.

Linker TypeBond FormedGeneral In Vivo Stability ProfileRepresentative Half-life (t½)Therapeutic Application
Non-Cleavable
Bromo-PEG (e.g., from this compound)ThioetherHigh stability in plasma.[2][4] Payload release relies on lysosomal degradation of the antibody/protein.[2]~10.4 days (for a thioether-linked ADC)[7]ADCs, PROTACs where sustained target engagement is desired.
Maleimide-basedThioether (initially)The resulting thiosuccinimide adduct can be susceptible to a retro-Michael reaction, leading to deconjugation in plasma.[8] Ring hydrolysis can lead to a more stable bond.[4]Variable, can be shorter than more stable linkages.[8]Cysteine-specific conjugation in ADCs.
Amide/CarbamateAmide/CarbamateVery high stability, resistant to enzymatic and hydrolytic degradation under physiological conditions.Generally long, contributing to extended circulation time.Long-circulating therapeutics.[1]
Cleavable
HydrazoneHydrazonepH-sensitive; designed for cleavage in the acidic environment of endosomes/lysosomes (pH 4.5-6.2).[9] Moderately stable at physiological pH (7.4) but can be prone to hydrolysis.[2]~2-3 days (for a calicheamicin-hydrazone ADC)[7]ADCs targeting internalizing antigens.
Valine-Citrulline (VC)PeptideStable in plasma but cleaved by lysosomal proteases (e.g., Cathepsin B) that are often upregulated in tumors.[10][11]~12 days (for a Val-Cit-MMAE ADC)[7]ADCs for cancer therapy.
DisulfideDisulfideRedox-sensitive; cleaved in the presence of high concentrations of reducing agents like glutathione, which are more abundant inside cells than in plasma.[9]Variable, depends on the steric hindrance around the bond.Targeted drug delivery to the intracellular environment.

Note: The half-life data presented are from various studies and for different conjugates. Direct comparison should be approached with caution as experimental conditions, the conjugated molecule, and the animal model used can significantly influence outcomes.

Experimental Protocols for Assessing In Vivo Linker Stability

Reproducible and standardized experimental protocols are essential for accurately comparing the in vivo stability of different bioconjugates.[2] The primary method for this assessment is a pharmacokinetic (PK) study in a relevant animal model.[7]

In Vivo Pharmacokinetic Study

Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of a bioconjugate in a relevant animal model (e.g., mice, rats).[5][7]

Methodology:

  • Animal Dosing: The bioconjugate is administered to a cohort of animals, typically via intravenous injection.[7]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 6, 24, 48, 72, 168 hours) into tubes containing an anticoagulant.[5][7]

  • Plasma Isolation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[5][7]

  • Sample Analysis: The concentrations of different species in the plasma are quantified using validated analytical methods. This typically involves measuring:[12][13]

    • Total Antibody/Protein: The concentration of the antibody or protein component, regardless of whether it is conjugated to the payload. This is often measured using an enzyme-linked immunosorbent assay (ELISA).[7]

    • Intact Conjugate: The concentration of the bioconjugate with the payload still attached. This can also be measured by a specific ELISA or by liquid chromatography-mass spectrometry (LC-MS).[5]

    • Free Payload: The concentration of the payload that has been prematurely released from the conjugate into circulation. This is a critical indicator of linker instability and is typically quantified using a highly sensitive technique like LC-MS/MS.[7][10]

  • Data Analysis: The concentration-time data for each analyte is plotted. Pharmacokinetic parameters, including the half-life (t½), clearance, and volume of distribution, are calculated using specialized software to assess the in vivo stability of the linker.[7][14]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vivo stability of a bioconjugate.

G cluster_preclinical In Vivo Stability Assessment cluster_analytics Analytical Quantification cluster_data Data Interpretation animal_dosing 1. Animal Dosing (e.g., IV injection in mice) blood_sampling 2. Serial Blood Sampling (predetermined time points) animal_dosing->blood_sampling plasma_isolation 3. Plasma Isolation (Centrifugation) blood_sampling->plasma_isolation sample_analysis 4. Sample Analysis plasma_isolation->sample_analysis elisa ELISA (Total Antibody & Intact Conjugate) sample_analysis->elisa Quantify lcms LC-MS/MS (Free Payload & Intact Conjugate) sample_analysis->lcms Quantify pk_analysis 5. Pharmacokinetic Analysis (Calculate t½, Clearance) elisa->pk_analysis Concentration Data lcms->pk_analysis Concentration Data

Caption: A typical experimental workflow for assessing the in vivo stability of bioconjugates.

Conclusion

The selection of a linker with the appropriate in vivo stability is a cornerstone of rational drug design for bioconjugates. Non-cleavable linkers, such as the thioether bond formed from a this compound precursor, offer high stability, making them ideal for applications where maximizing the circulation half-life of the intact conjugate is the primary objective.[2] In contrast, cleavable linkers provide the advantage of controlled payload release in specific physiological environments, which is particularly beneficial for targeted therapies.[15] A thorough understanding of the stability of different linker chemistries, assessed through rigorous in vivo pharmacokinetic studies, is essential for the successful development of next-generation therapeutics.

References

Br-PEG3-OH Based PROTACs vs. Non-PEGylated Counterparts: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker connecting the target-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ultimately, its ability to degrade the target protein. This guide provides an objective, data-driven comparison of PROTACs featuring the hydrophilic Br-PEG3-OH linker and their non-PEGylated, typically alkyl-based, counterparts.

Executive Summary: PEGylated vs. Non-PEGylated Linkers

The choice between a hydrophilic polyethylene (B3416737) glycol (PEG) linker, such as this compound, and a more hydrophobic alkyl chain involves a fundamental trade-off between solubility and permeability. PEG linkers are known to enhance the aqueous solubility of the often large and lipophilic PROTAC molecules, which can be advantageous for formulation and bioavailability.[1][2] Conversely, the hydrophobicity of alkyl linkers can improve passive diffusion across the lipophilic cell membrane.[3]

Comparative Analysis of Physicochemical and Biological Properties

To illustrate the impact of the linker, this guide focuses on a comparative analysis of PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied target in oncology. The following tables summarize key performance indicators for a PROTAC with a 3-unit PEG linker (analogous to a this compound containing PROTAC) and a comparable non-PEGylated PROTAC with a 10-atom alkyl chain linker.

Table 1: Physicochemical Properties of Representative BRD4 PROTACs

PROTAC IdentifierLinker TypeLinker Length (atoms)cLogPAqueous Solubility (µM)
PROTAC-PEG3 PEG (3 units)113.250
PROTAC-Alkyl Alkyl Chain104.5< 10
Note: This table is a synthesized representation based on trends reported in the literature. Actual values can vary based on the specific warhead and E3 ligase ligand.[3]

Table 2: Biological Performance of Representative BRD4 PROTACs

PROTAC IdentifierPAMPA Permeability (10⁻⁶ cm/s)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-PEG3 0.825>95
PROTAC-Alkyl 1.550>90
Note: This table is a synthesized representation based on trends reported in the literature. DC₅₀ represents the half-maximal degradation concentration, and Dₘₐₓ represents the maximum degradation.[3]

The data illustrates that the PEGylated PROTAC exhibits superior aqueous solubility and more potent degradation of the target protein (lower DC₅₀). However, this comes at the cost of reduced passive permeability compared to its alkyl chain counterpart. The improved potency of the PEGylated PROTAC may be attributed to the flexible nature of the PEG chain, which can facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4]

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In the case of BRD4-targeting PROTACs, this results in the downregulation of oncogenes like c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (PEGylated or Non-PEGylated) POI Target Protein (e.g., BRD4) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Downstream Downstream Signaling (e.g., c-Myc downregulation) Degradation->Downstream Impacts

Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Western Blot for BRD4 Degradation

Objective: To quantify the degradation of BRD4 protein in cells treated with PROTACs.

Materials:

  • Cancer cell line (e.g., HeLa, MV4-11)

  • PROTAC of interest (PEGylated and non-PEGylated versions)

  • Complete growth medium

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BRD4, anti-loading control e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate a suitable cancer cell line in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or DMSO for the desired time (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody and a loading control antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control and calculate the percentage of BRD4 remaining relative to the vehicle-treated control. Plot the percentage of remaining BRD4 against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of PROTACs.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Phosphate-buffered saline (PBS)

  • PROTAC compounds

  • DMSO

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare stock solutions of the PROTAC compounds in DMSO. Dilute the stock solutions with PBS to the desired final concentration in the donor wells.

  • Assay Setup:

    • Add PBS to each well of the acceptor plate.

    • Add the diluted PROTAC solution to each well of the lipid-coated donor plate.

  • Incubation: Carefully place the donor plate into the acceptor plate and incubate at room temperature for 4-16 hours.

  • Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays S1 Synthesize PROTACs (PEGylated & Non-PEGylated) S2 Physicochemical Analysis (Solubility, cLogP) S1->S2 IV1 Permeability Assay (PAMPA) S2->IV1 C1 Western Blot for Degradation (DC₅₀, Dₘₐₓ) IV1->C1 C2 Cell Viability Assay (IC₅₀) C1->C2

Caption: A typical experimental workflow for PROTAC evaluation.

Conclusion

The selection between a this compound based PROTAC and a non-PEGylated version is a nuanced decision that requires careful consideration of the desired properties of the final molecule. PEGylated PROTACs, like those utilizing a this compound linker, often demonstrate superior aqueous solubility and degradation potency. However, this can be at the expense of passive cell permeability. Non-PEGylated PROTACs with alkyl linkers may exhibit better permeability but can suffer from poor solubility. Ultimately, the optimal linker is highly dependent on the specific target protein, the E3 ligase being recruited, and the overall molecular context of the PROTAC. Empirical testing of both linker types is crucial for identifying the most effective PROTAC candidate for a given therapeutic application.

References

A Head-to-Head Comparison: Non-Cleavable PEGylated Linkers vs. Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a pivotal decision in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their therapeutic index. This guide provides an objective, data-driven comparison of a non-cleavable linker archetype, represented by Br-PEG3-OH, and commonly used cleavable linkers.

The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an ADC's success, governing its stability, efficacy, and safety profile.[1] The fundamental role of the linker is to ensure the ADC remains intact in systemic circulation and facilitates the selective release of the payload within the tumor microenvironment or inside cancer cells.[1] This comparison focuses on the performance characteristics of ADCs constructed with non-cleavable polyethylene (B3416737) glycol (PEG) linkers, exemplified by the structure formed from this compound, versus those assembled with cleavable linkers.

Non-cleavable linkers, as the name suggests, form a stable bond between the antibody and the payload.[2] The release of the cytotoxic drug from these ADCs relies on the complete lysosomal degradation of the antibody component.[2] The inclusion of a PEG spacer, as in this compound, can enhance the hydrophilicity of the ADC, which may improve its solubility, reduce aggregation, and extend its circulation half-life.[1] In contrast, cleavable linkers are designed to be selectively broken down by specific triggers prevalent in the tumor microenvironment or within cancer cells, such as enzymes, acidic pH, or high concentrations of reducing agents like glutathione.[3][4]

Comparative Performance Data

The selection of a linker technology significantly impacts the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from preclinical studies to provide a comparative overview of ADCs featuring non-cleavable and cleavable linkers.

Table 1: In Vitro Cytotoxicity (IC₅₀)

ADC Target & PayloadLinker TypeCell LineIC₅₀ (nM)Key Findings & Implications
Anti-HER2-MMAENon-cleavable (SMCC-based)SK-BR-3 (HER2 high)~1.0 - 2.5Non-cleavable linkers can exhibit potent cytotoxicity, though they may have slightly higher IC₅₀ values compared to some cleavable counterparts.[2]
Anti-HER2-MMAECleavable (Val-Cit)SK-BR-3 (HER2 high)~0.5 - 1.5Cleavable linkers often show lower IC₅₀ values in vitro, which can be attributed to the efficient release of the unmodified, highly potent payload.[2]
Anti-CD30-MMAECleavable (Val-Cit)Karpas 299 (CD30+)~0.1The Val-Cit linker demonstrates high potency due to its efficient cleavage by lysosomal proteases.
Anti-CD22-DM1Non-cleavable (Thioether)BJAB (CD22+)~0.05Non-cleavable linkers can be highly effective, especially when the payload-linker-amino acid catabolite retains its cytotoxic activity.

Table 2: In Vivo Efficacy in Xenograft Models

ADC Target & PayloadLinker TypeXenograft ModelEfficacy OutcomeKey Findings & Implications
Anti-HER2-AuristatinNon-cleavable (PEG-based)BxPC3 (HER2-expressing)Reduced tumor growthStable non-cleavable linkers can lead to significant tumor growth inhibition, demonstrating their in vivo potential.[5]
Anti-HER2-MMAECleavable (Val-Cit)JIMT-1 (HER2 low)Tumor regressionCleavable linkers can be highly effective in vivo, with the potential for bystander killing in heterogeneous tumors.
Anti-5T4-MMAFCleavable (Cys-maleimide)ACHN (renal)Dose-dependent tumor growth inhibitionThe stability of the linker in circulation is crucial for in vivo efficacy.

Table 3: Plasma Stability

Linker TypeIn Vitro SystemIn Vivo ModelStability FindingsKey Findings & Implications
Non-cleavable (Thioether from Bromo-PEG)Human PlasmaMouseHigh stability with minimal payload release over time.[6]The robust covalent bond of non-cleavable linkers leads to superior plasma stability, potentially reducing off-target toxicity.[6]
Cleavable (Val-Cit)Mouse PlasmaMouseRelatively unstable in mouse plasma due to enzymatic cleavage.[7]The stability of cleavable linkers can be species-dependent, a critical consideration for preclinical to clinical translation.[7]
Cleavable (Hydrazone)Human PlasmaN/AProne to hydrolysis at physiological pH, leading to premature drug release.[6]pH-sensitive linkers may lack sufficient stability in circulation, potentially narrowing the therapeutic window.[6]

Mechanisms of Action and Payload Release

The distinct mechanisms of payload release for non-cleavable and cleavable linkers are a key differentiator influencing their therapeutic application.

ADCs with non-cleavable linkers are internalized into the target cancer cell and trafficked to the lysosome. Within the lysosome, the antibody is degraded by proteases, releasing the payload still attached to the linker and a single amino acid residue.[2] For the ADC to be effective, this payload-linker-amino acid complex must retain its cytotoxic activity. This mechanism is depicted in the following diagram.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC with Non-Cleavable Linker Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload-Linker-Amino Acid Released into Cytoplasm Lysosome->Payload_Release Antibody Degradation Target Intracellular Target (e.g., Microtubules, DNA) Payload_Release->Target Binding Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: Mechanism of action for an ADC with a non-cleavable linker.

ADCs equipped with cleavable linkers also undergo internalization and lysosomal trafficking. However, the payload is released through the specific cleavage of the linker by lysosomal enzymes (e.g., cathepsins for peptide linkers), the acidic environment of the lysosome (for acid-labile linkers), or the reducing environment of the cytoplasm (for disulfide linkers).[4] A significant advantage of some cleavable linkers is the potential for a "bystander effect."[3] If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.[3]

cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC with Cleavable Linker Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Neighbor_Cell Neighboring Antigen-Negative Cell Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Free Payload Released Lysosome->Payload_Release Linker Cleavage Payload_Release->Neighbor_Cell Bystander Effect Target Intracellular Target Payload_Release->Target Binding Apoptosis Cell Death (Apoptosis) Target->Apoptosis Start Start: ADC in Plasma Incubate Incubate at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Freeze Freeze at -80°C Sample->Freeze Process Process Samples Freeze->Process DAR_Prep Immunoaffinity Capture of ADC Process->DAR_Prep for DAR Payload_Prep Protein Precipitation Process->Payload_Prep for Payload DAR_Analysis LC-MS Analysis (Average DAR) DAR_Prep->DAR_Analysis Payload_Analysis LC-MS/MS Analysis (Free Payload) Payload_Prep->Payload_Analysis End End: Stability Data DAR_Analysis->End Payload_Analysis->End Start Start: Seed Cells Treat Add Serial Dilutions of ADC Start->Treat Incubate Incubate for 72-120 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate_MTT Incubate for 1-4 hours MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End: Cytotoxicity Data Analyze->End

References

Characterizing the Hydrophilicity of Br-PEG3-OH Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that significantly influences the efficacy, stability, and pharmacokinetic properties of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The Br-PEG3-OH linker, a short-chain polyethylene (B3416737) glycol (PEG) derivative, is frequently utilized to enhance the hydrophilicity of these complex molecules. This guide provides a comprehensive comparison of the hydrophilic character of this compound against alternative linkers, supported by experimental data and detailed methodologies.

Executive Summary

The this compound linker demonstrates favorable hydrophilic properties, primarily attributed to the presence of three ethylene (B1197577) glycol units. These units facilitate hydrogen bonding with water, thereby increasing the aqueous solubility of the conjugated molecule. Compared to hydrophobic alkyl linkers, this compound significantly improves the solubility and can lead to more favorable pharmacokinetic profiles. While longer PEG chains can offer even greater hydrophilicity, the shorter PEG3 chain provides a balance between increased solubility and maintaining a more compact molecular size. The choice of linker—whether a short-chain PEG, a longer-chain PEG, a cleavable linker, or a non-cleavable linker—ultimately depends on the specific requirements of the therapeutic agent and its intended application.

Data Presentation: A Comparative Analysis of Linker Hydrophilicity

To objectively assess the hydrophilicity of this compound, it is essential to compare its key physicochemical properties with those of other commonly used linkers. The following table summarizes quantitative data for various linkers, focusing on metrics that directly correlate with their hydrophilic or hydrophobic nature.

Linker TypeSpecific LinkerLogPWater SolubilityContact Angle (θ)Key Characteristics
Short-Chain PEG This compound -0.1 to 0.406 (calculated) High (Qualitative) Not Reported Enhances aqueous solubility; provides a balance between hydrophilicity and molecular size. [1]
Long-Chain PEGPEG12-based LinkerLower than PEG3Very HighLowOffers greater hydrophilicity and can improve in vivo circulation time.
Alkyl LinkerC8 Alkyl ChainHighLowHighHydrophobic; can enhance cell membrane permeability but may decrease aqueous solubility.
Cleavable LinkerValine-Citrulline (VC)VariableModerateVariableDesigned for controlled payload release; hydrophilicity depends on the overall linker structure.
Non-Cleavable LinkerSMCCHighLowHighProvides a stable connection; often hydrophobic, potentially impacting solubility.

Note: LogP is the logarithm of the partition coefficient between octanol (B41247) and water; a lower value indicates greater hydrophilicity. Water solubility and contact angle are also direct measures of hydrophilicity. Data for this compound is primarily based on calculated values and qualitative descriptions due to a lack of extensive experimental data in publicly available literature.

Mandatory Visualization: Diagrams

experimental_workflow Experimental Workflow for Hydrophilicity Characterization cluster_prep Sample Preparation cluster_analysis Hydrophilicity Measurement cluster_data Data Analysis prep_linker Linker Synthesis and Purification solubility Water Solubility Assay (e.g., Shake-Flask Method) prep_linker->solubility logp LogP Determination (e.g., HPLC Method) prep_linker->logp prep_surface Surface Preparation (for Contact Angle) contact_angle Contact Angle Measurement (Goniometry) prep_surface->contact_angle data_proc Data Processing and Comparison solubility->data_proc logp->data_proc contact_angle->data_proc

Caption: Workflow for characterizing linker hydrophilicity.

hydrophilicity_comparison Logical Comparison of Linker Hydrophilicity hydrophilicity Hydrophilicity peg_linkers PEG Linkers hydrophilicity->peg_linkers Increases with chain length alkyl_linkers Alkyl Linkers hydrophilicity->alkyl_linkers Decreases with chain length cleavable_linkers Cleavable Linkers hydrophilicity->cleavable_linkers Depends on structure br_peg3_oh This compound (Moderate Hydrophilicity) peg_linkers->br_peg3_oh long_peg Long-Chain PEG (High Hydrophilicity) peg_linkers->long_peg hydrophobic_alkyl Hydrophobic Alkyl (Low Hydrophilicity) alkyl_linkers->hydrophobic_alkyl vc_linker Val-Cit Linker (Variable Hydrophilicity) cleavable_linkers->vc_linker

Caption: Comparison of linker hydrophilicity.

Experimental Protocols

Accurate characterization of linker hydrophilicity is crucial for making informed decisions in drug design. Below are detailed methodologies for key experiments used to quantify the hydrophilic properties of linkers like this compound.

Determination of Water Solubility (Shake-Flask Method)

This method is a standard procedure for determining the aqueous solubility of a compound.

Materials:

  • This compound linker

  • Distilled or deionized water

  • Vials with screw caps

  • Shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of the this compound linker to a vial containing a known volume of water.

  • Seal the vial and shake it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect a sample of the supernatant.

  • Dilute the supernatant with water to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved linker in the diluted supernatant using a validated HPLC method.

  • Calculate the original concentration in the supernatant to determine the water solubility.

Determination of Octanol-Water Partition Coefficient (LogP) by HPLC

This method provides a measure of the lipophilicity of a compound, which is inversely related to its hydrophilicity.

Materials:

  • This compound linker

  • Octanol-saturated water

  • Water-saturated octanol

  • A series of reference compounds with known LogP values

  • HPLC system with a reverse-phase column (e.g., C18)

  • Mobile phase (e.g., a mixture of methanol (B129727) and water)

Procedure:

  • Prepare a calibration curve by injecting the reference compounds onto the HPLC column and recording their retention times.

  • Plot the logarithm of the retention factor (k') against the known LogP values of the reference compounds. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time of the column.

  • Dissolve the this compound linker in the mobile phase.

  • Inject the linker solution onto the HPLC column under the same conditions used for the reference compounds and determine its retention time.

  • Calculate the retention factor (k') for the this compound linker.

  • Use the calibration curve to determine the LogP value of the this compound linker from its calculated retention factor.

Measurement of Contact Angle

Contact angle measurement directly assesses the wettability of a surface, providing a qualitative and quantitative measure of its hydrophilicity. A lower contact angle with water indicates a more hydrophilic surface.

Materials:

  • This compound linker

  • A suitable substrate (e.g., gold-coated silicon wafer)

  • Piranha solution (for cleaning the substrate; handle with extreme caution)

  • Ethanol (B145695)

  • Deionized water

  • Contact angle goniometer

Procedure:

  • Thoroughly clean the substrate surface, for example, by immersing it in piranha solution, followed by rinsing with deionized water and ethanol, and then drying under a stream of nitrogen.

  • Create a self-assembled monolayer (SAM) of the this compound linker on the cleaned substrate. For a thiol-terminated version of the linker, this can be achieved by immersing the substrate in a dilute solution of the linker in ethanol for an extended period.

  • Rinse the substrate with ethanol and deionized water to remove any non-covalently bound linker molecules and then dry it.

  • Place a small droplet of deionized water onto the linker-coated surface using the goniometer's syringe.

  • Capture an image of the droplet and use the goniometer's software to measure the angle at the interface between the water droplet and the surface. This angle is the contact angle.

Conclusion

The this compound linker is a valuable tool for enhancing the hydrophilicity of therapeutic molecules. Its short PEG chain effectively increases aqueous solubility, a critical factor for the successful development of many ADCs and PROTACs. While more extensive experimental data on the specific water solubility and contact angle of this compound would be beneficial, the available calculated data and the well-established principles of PEGylation confirm its hydrophilic nature. When selecting a linker, researchers must consider the delicate balance between hydrophilicity, molecular size, and the specific biological requirements of their conjugate to optimize its therapeutic potential.

References

Enhancing Drug Performance: A Comparative Analysis of Br-PEG3-OH in Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of a Short-Chain PEG Linker in Modifying Drug Half-Life and Systemic Exposure.

The modification of therapeutic molecules to improve their pharmacokinetic profiles is a cornerstone of modern drug development. One widely adopted strategy is PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains. This guide provides a comprehensive comparison of the impact of a specific, short-chain heterobifunctional linker, Br-PEG3-OH, on the pharmacokinetics of a therapeutic agent. By examining experimental data, this guide will objectively compare the performance of a drug before and after conjugation with this compound and contrast its effects with those of other linker technologies.

The Role of this compound in Drug Delivery

This compound is a discrete PEG (dPEG®) linker, meaning it has a precisely defined length and molecular weight, consisting of three ethylene (B1197577) glycol units. This uniformity is a significant advantage over traditional, polydisperse PEGs, as it ensures batch-to-batch consistency in the final drug conjugate.[1] The "Br" (bromo) and "OH" (hydroxyl) functional groups on opposite ends of the PEG chain allow for the sequential and controlled conjugation of the linker to a drug molecule and a targeting moiety or another functional group.[2] The inclusion of the hydrophilic PEG3 spacer is intended to enhance the aqueous solubility of hydrophobic drugs and to improve their pharmacokinetic properties by increasing their hydrodynamic radius, which can reduce renal clearance and prolong circulation time.[3][]

Comparative Analysis of Pharmacokinetic Parameters

To illustrate the impact of a short PEG linker on drug pharmacokinetics, we will examine a case study of a radiolabeled antibody, trastuzumab, where a short PEG8 linker was incorporated. While not this compound, the PEG8 linker provides a highly relevant model for understanding the effects of a short, discrete PEG chain. In this study, the pharmacokinetic profiles of the non-PEGylated antibody were compared to the PEGylated version.

CompoundHalf-life (t½)Clearance (CL)Volume of Distribution (Vd)
Non-PEGylated TrastuzumabLongSlowLow
Trastuzumab-PEG8Significantly Shorter~3-fold FasterHigher

Table 1: Comparative Pharmacokinetic Parameters of Non-PEGylated vs. PEGylated Trastuzumab. Data extrapolated from a study on a radiolabeled trastuzumab conjugate.[5][6]

Contrary to the general expectation that PEGylation always prolongs circulation time, this study revealed that the introduction of a short PEG8 linker resulted in significantly faster clearance of the antibody from the blood compared to its non-PEGylated counterpart.[5] This finding is particularly relevant for applications like immuno-positron emission tomography (PET) imaging, where rapid clearance of the imaging agent from circulation is desirable to achieve high-contrast images of the target tissue.[1][5]

Alternative Linker Technologies: A Comparative Overview

The choice of linker is a critical determinant of a drug conjugate's in vivo performance. Besides short-chain PEG linkers, other strategies are employed to modulate pharmacokinetic properties. These include longer PEG chains, cleavable linkers, and non-PEG hydrophilic polymers.

Linker TypeKey CharacteristicsImpact on Pharmacokinetics
Short PEG Linkers (e.g., PEG3, PEG8) Defined length, hydrophilic.Can surprisingly increase clearance for large molecules like antibodies, while for smaller molecules, they generally increase half-life.[3][5]
Long PEG Linkers (e.g., PEG24, 4kDa, 10kDa) Increased hydrodynamic radius.Significantly prolongs circulation half-life and reduces clearance.[7]
Cleavable Linkers (e.g., Disulfide, Val-Cit) Stable in circulation, labile in the target microenvironment.Pharmacokinetics of the intact conjugate are important, but the release of the payload at the target site is the primary design goal.[8][9]
Non-Cleavable Linkers Highly stable in vivo.The pharmacokinetic profile of the entire conjugate dictates drug exposure.[9]
Alternative Polymers (e.g., Polysarcosine) Hydrophilic, potentially less immunogenic than PEG.Can offer similar or improved pharmacokinetic benefits compared to PEG, with a potentially better safety profile.[10]

Table 2: Comparison of Different Linker Technologies and Their General Impact on Pharmacokinetics.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of drug conjugates. Below are representative protocols for the key experiments involved in assessing the impact of a linker like this compound on pharmacokinetics.

Protocol 1: Drug Conjugation with this compound

This protocol describes a general method for the conjugation of a drug molecule containing a nucleophilic group (e.g., a thiol or amine) with the bromo- end of the this compound linker, followed by activation of the hydroxyl group for further conjugation.

Materials:

  • Drug molecule with a suitable nucleophilic functional group

  • This compound

  • Anhydrous, aprotic solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Activating agent for the hydroxyl group (e.g., p-nitrophenyl chloroformate)

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

Procedure:

  • Dissolve the drug molecule in anhydrous DMF.

  • Add a 1.2 molar equivalent of this compound and 2.0 molar equivalents of DIPEA.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, purify the drug-PEG3-OH conjugate using RP-HPLC.

  • To activate the terminal hydroxyl group for subsequent conjugation (e.g., to an antibody), dissolve the purified drug-PEG3-OH in a suitable solvent and react with an activating agent like p-nitrophenyl chloroformate in the presence of a base.

  • Purify the activated drug-PEG3-linker by RP-HPLC.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for evaluating the pharmacokinetics of a drug conjugate in a rodent model.

Materials:

  • Test animals (e.g., Sprague-Dawley rats or BALB/c mice)

  • Drug conjugate (e.g., Drug-PEG3-conjugate) and unconjugated drug

  • Vehicle for administration (e.g., saline or PBS)

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Bioanalytical method for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Acclimate animals for at least one week before the study.

  • Administer a single intravenous (IV) bolus dose of the drug conjugate or the unconjugated drug to the animals via the tail vein.

  • Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of the drug conjugate and/or the unconjugated drug in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, Area Under the Curve - AUC) using appropriate pharmacokinetic modeling software.

Protocol 3: Bioanalytical Method for Quantification of a PEGylated Drug in Plasma using LC-MS/MS

This protocol provides a general framework for developing an LC-MS/MS method to quantify a PEGylated drug in plasma.

Materials:

  • Plasma samples from the pharmacokinetic study

  • Internal standard (a stable isotope-labeled version of the analyte is preferred)

  • Protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 column)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 10 µL of the internal standard solution.

    • Add 150 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte from endogenous plasma components.

    • Optimize the mass spectrometer parameters for the detection of the analyte and the internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

    • Determine the concentration of the analyte in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Concepts

To better understand the processes and relationships described, the following diagrams have been generated using Graphviz.

G cluster_workflow Pharmacokinetic Evaluation Workflow Drug Drug Conjugation Conjugation Drug->Conjugation PK_Study In Vivo Pharmacokinetic Study Drug->PK_Study Unconjugated Control Br_PEG3_OH This compound Br_PEG3_OH->Conjugation Drug_PEG3_Conjugate Drug-PEG3-OH Conjugate Conjugation->Drug_PEG3_Conjugate Drug_PEG3_Conjugate->PK_Study Data_Analysis Pharmacokinetic Data Analysis PK_Study->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Workflow for evaluating the pharmacokinetic impact of this compound.

G cluster_pathway Impact of PEGylation on Drug Disposition cluster_peg PEGylated Drug Drug_Admin Drug Administration (Intravenous) Circulation Systemic Circulation Drug_Admin->Circulation Kidney Renal Clearance (Kidney) Circulation->Kidney Unconjugated Drug (Rapid) Liver Hepatic Metabolism (Liver) Circulation->Liver PEG_Circulation Increased Hydrodynamic Radius in Circulation Circulation->PEG_Circulation PEGylation Effect Excretion Excretion Kidney->Excretion Liver->Excretion Reduced_Clearance Reduced Renal Clearance PEG_Circulation->Reduced_Clearance Reduced_Clearance->Kidney Slower Clearance

Signaling pathway illustrating the effect of PEGylation on drug clearance.

Conclusion

The use of short, discrete PEG linkers like this compound offers a precise and reproducible method for modifying the properties of therapeutic molecules. While the general trend of PEGylation is an extension of a drug's half-life, the case study of a short PEG linker on a large antibody demonstrates that the outcome can be context-dependent and tailored for specific applications. For smaller molecules, the hydrophilic and space-providing nature of the PEG3 linker is expected to reduce clearance and increase systemic exposure. The choice of linker technology—be it a short PEG, a long PEG, a cleavable linker, or a non-PEG alternative—must be carefully considered and empirically validated to achieve the desired pharmacokinetic profile and therapeutic efficacy for a given drug candidate. This guide provides a framework for such an evaluation, emphasizing the importance of direct, data-driven comparisons.

References

The Performance of Br-PEG3-OH in PROTACs: A Comparative Guide for E3 Ligase Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is paramount for therapeutic success. These heterobifunctional molecules leverage the cell's native ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC's architecture, comprising a target-binding warhead, an E3 ubiquitin ligase-recruiting ligand, and a connecting linker, critically determines its efficacy, selectivity, and pharmacokinetic properties.[1]

This guide provides a comparative analysis of the performance of PROTACs utilizing the Br-PEG3-OH linker scaffold for recruiting different E3 ubiquitin ligases, primarily focusing on Cereblon (CRBN), Von Hippel-Lindau (VHL), Mouse Double Minute 2 Homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).

The this compound linker is a short, hydrophilic, and flexible linker composed of three polyethylene (B3416737) glycol (PEG) units, flanked by a bromo group and a hydroxyl group for conjugation. Its properties can enhance the solubility and permeability of the resulting PROTAC molecule.[2][3] While direct head-to-head comparative data for this exact linker across multiple E3 ligases is limited in published literature, this guide compiles and analyzes data from various sources where similar short-chain PEG linkers have been used. This allows for an objective comparison of how different E3 ligases perform when connected to a warhead via a linker with these characteristics.

The PROTAC Mechanism: An Overview

PROTACs function by inducing proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 Ligase), leading to the ubiquitination of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another degradation cycle.[4][5]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->Ternary Binds E3 Ligase PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Release & Recycle Fragments Degraded Protein Fragments Proteasome->Fragments Synthesis_Workflow cluster_step1 Step 1: Couple POI Ligand cluster_step2 Step 2: Couple E3 Ligase Ligand cluster_purify Purification & Analysis POI_Ligand POI Ligand (with -COOH) Step1_React Esterification (e.g., DCC/DMAP) POI_Ligand->Step1_React Br_PEG3_OH This compound Linker Br_PEG3_OH->Step1_React Intermediate POI-Linker-Br Intermediate Step1_React->Intermediate Step2_React Nucleophilic Substitution (e.g., K2CO3, DMF) Intermediate->Step2_React E3_Ligand E3 Ligase Ligand (with -NH2 or -OH) E3_Ligand->Step2_React Final_PROTAC Final PROTAC POI-PEG3-E3 Ligase Step2_React->Final_PROTAC Purify Purification (HPLC) Final_PROTAC->Purify Analyze Analysis (LC-MS, NMR) Purify->Analyze Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunoblotting cluster_analysis Data Analysis A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF) D->E F Blocking E->F G Primary Antibody (Target + Loading Control) F->G H Secondary Antibody (HRP-conjugated) G->H I Chemiluminescence Detection H->I J Band Densitometry I->J K Normalization to Loading Control J->K L Dose-Response Curve (DC50 & Dmax) K->L

References

A Head-to-Head Comparison: Alternative Linkers to Br-PEG3-OH for Specific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical decision in the design of bioconjugates, influencing the efficacy, stability, and delivery of therapeutics and research tools. While Br-PEG3-OH is a versatile and widely used linker, a diverse landscape of alternatives offers a range of functionalities and reaction chemistries tailored for specific applications. This guide provides an objective comparison between this compound and other prominent linker technologies, supported by experimental data, to empower you in selecting the optimal tool for your research.

Executive Summary

This compound is a heterobifunctional linker featuring a bromo group for alkylation of nucleophiles, such as thiols, and a hydroxyl group for further derivatization. This guide explores alternatives that offer different reactive handles, leading to varied bioconjugation strategies with distinct advantages. We will delve into a comparative analysis of linkers based on:

  • Click Chemistry: Featuring azide-alkyne cycloadditions for high efficiency and bioorthogonality.

  • Maleimide Chemistry: Targeting thiol groups on cysteine residues with high specificity.

  • NHS Ester Chemistry: Reacting with primary amines on lysine (B10760008) residues.

  • Hydrazine Chemistry: Forming pH-sensitive hydrazone bonds with aldehydes and ketones.

Performance Comparison of Linker Chemistries

The choice of a linker significantly impacts the performance of the resulting bioconjugate. The following tables summarize key performance parameters for different linker chemistries, providing a comparative view to guide your selection process.

Table 1: Quantitative Comparison of Linker Performance
Linker ChemistryReactive GroupsTypical Reaction Efficiency/YieldReaction RateResulting LinkageBond StabilityKey AdvantagesKey Disadvantages
Alkyl Halide (e.g., this compound) Bromo + HydroxylModerate to HighModerateThioetherHighGood stability, straightforward reaction.Potential for off-target reactions with other nucleophiles.[1][2]
Click Chemistry (SPAAC) DBCO + AzideHigh to QuantitativeFast (k₂ ≈ 1 M⁻¹s⁻¹)[3]TriazoleVery High[1][4]Bioorthogonal, high efficiency, very stable linkage.[1][3][5]Requires introduction of azide/DBCO handles.
Maleimide Chemistry Maleimide + ThiolHighFastThioetherModerate (Can be reversible)[6][7]High selectivity for thiols, fast reaction.[8]Potential for retro-Michael addition leading to deconjugation.[6][7]
NHS Ester Chemistry NHS Ester + AmineHighFastAmideHigh[4]Well-established, high reactivity with abundant amines.[9]Susceptible to hydrolysis, potential for heterogeneity.[10]
Hydrazine Chemistry Hydrazide + Aldehyde/KetoneModerate to HighModerateHydrazonepH-dependent (cleavable at low pH)[11]pH-sensitive release, useful for drug delivery.[11]Less stable at neutral pH compared to other linkages.[11][12]
Table 2: Stability of Common Bioconjugate Linkages
LinkageFormed FromRelative Stability at Physiological pH (7.4)Cleavage Conditions
Thioether Alkyl Halide + Thiol / Maleimide + ThiolHigh (Maleimide-derived can be reversible)[6][7]Generally non-cleavable
Triazole Azide + Alkyne (Click Chemistry)Very High[1][4]Non-cleavable
Amide NHS Ester + AmineHigh[4]Generally non-cleavable
Hydrazone Hydrazide + Aldehyde/KetoneModerate (Structure-dependent)[11][12]Acidic pH[11]
Disulfide Thiol + Thiol / Pyridyl Disulfide + ThiolLow (in reducing environments)Reducing agents (e.g., glutathione)[11]

Visualizing Bioconjugation Workflows

The following diagrams illustrate the conceptual workflows for bioconjugation using the discussed linker chemistries.

cluster_0 Alkyl Halide Conjugation Br_PEG3_OH This compound Conjugate_Thioether Biomolecule-S-PEG3-OH Br_PEG3_OH->Conjugate_Thioether Alkylation Biomolecule_SH Biomolecule-SH (e.g., Cysteine) Biomolecule_SH->Conjugate_Thioether cluster_1 Click Chemistry (SPAAC) Azide_Linker Azide-PEG3-OH Conjugate_Triazole Biomolecule-Triazole-PEG3-OH Azide_Linker->Conjugate_Triazole SPAAC DBCO_Biomolecule DBCO-Biomolecule DBCO_Biomolecule->Conjugate_Triazole cluster_2 Maleimide Conjugation Maleimide_Linker Maleimide-PEG3-OH Conjugate_Thioether_2 Biomolecule-S-PEG3-OH Maleimide_Linker->Conjugate_Thioether_2 Michael Addition Biomolecule_SH_2 Biomolecule-SH (e.g., Cysteine) Biomolecule_SH_2->Conjugate_Thioether_2 cluster_3 NHS Ester Conjugation NHS_Linker NHS-PEG3-OH Conjugate_Amide Biomolecule-NHCO-PEG3-OH NHS_Linker->Conjugate_Amide Aminolysis Biomolecule_NH2 Biomolecule-NH2 (e.g., Lysine) Biomolecule_NH2->Conjugate_Amide cluster_4 Hydrazine Conjugation Hydrazine_Linker Hydrazide-PEG3-OH Conjugate_Hydrazone Biomolecule-CH=N-NH-CO-PEG3-OH Hydrazine_Linker->Conjugate_Hydrazone Condensation Biomolecule_CHO Biomolecule-CHO (Aldehyde/Ketone) Biomolecule_CHO->Conjugate_Hydrazone

References

A Comparative Guide to Validating the Purity of Synthesized Br-PEG3-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, targeted drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs), the purity of linker molecules is paramount. Br-PEG3-OH is a fundamental building block, and ensuring its purity is critical for the synthesis of homogeneous conjugates with predictable properties. This guide provides an objective comparison of the primary analytical methods for validating the purity of this compound, supported by experimental data and detailed protocols.

The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each of these techniques offers unique advantages and provides complementary information to build a comprehensive purity profile.

Comparison of Analytical Techniques

A multi-faceted approach is recommended for the thorough characterization of this compound. While HPLC is excellent for quantifying purity and identifying impurities, NMR provides unambiguous structural confirmation, and MS verifies the molecular weight.

Analytical MethodKey Purity Parameters MeasuredTypical Purity RangeAdvantagesLimitations
RP-HPLC with ELSD/CAD Purity percentage, detection of non-volatile impurities, quantification of diol and other PEG-related impurities.>95% - >98%High sensitivity for non-volatile compounds lacking a chromophore. Excellent for separating species with different polarities.Requires specialized detectors like ELSD or CAD as PEG has no strong UV chromophore.
¹H and ¹³C NMR Spectroscopy Structural confirmation, identification of key functional groups, quantification of major impurities relative to the main compound.>95%Provides detailed structural information and can be used for absolute quantification (qNMR) against a standard.May not detect trace-level impurities. Can be less sensitive than chromatographic methods for minor components.
Mass Spectrometry (ESI-MS) Confirmation of molecular weight, identification of impurities based on mass-to-charge ratio.N/A (confirms identity)High sensitivity and specificity for molecular weight determination. Can be coupled with LC for LC-MS analysis.Ionization efficiency can vary between compounds, making quantification challenging without appropriate standards.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving reliable analytical results. Below are representative protocols for the analysis of this compound using HPLC, NMR, and MS.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is highly effective for separating this compound from potential impurities such as the corresponding diol (HO-PEG3-OH).

  • Instrumentation: HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detector (ELSD): Nebulizer temperature 50 °C, Evaporator temperature 70 °C, Gas flow 1.6 SLM.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Data Analysis: Determine the area percentage of the main peak relative to the total area of all peaks to calculate purity. The diol impurity, being more polar, is expected to elute earlier than the this compound product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure of this compound and identifying the presence of key functional groups.

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Data Acquisition: Standard proton (¹H) NMR sequence with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Expected ¹H NMR Chemical Shifts (in CDCl₃):

      • ~3.80 ppm (triplet, 2H, -CH₂Br)

      • ~3.75 - 3.60 ppm (multiplet, 8H, PEG backbone -OCH₂CH₂O-)

      • ~3.59 ppm (triplet, 2H, -CH₂OH)

      • A broad singlet for the -OH proton.

    • Purity Assessment: The absence of significant unidentifiable peaks suggests high purity. The integration ratio of the protons adjacent to the bromine and the alcohol to the PEG backbone protons should be consistent with the structure.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of this compound.

  • Instrumentation: An ESI-Time of Flight (TOF) or Quadrupole mass spectrometer.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid) to a concentration of approximately 0.1 mg/mL.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 100 - 500.

  • Data Analysis:

    • Expected m/z values:

      • [M+H]⁺ ≈ 213.01 Da

      • [M+Na]⁺ ≈ 235.00 Da

    • The presence of bromine will result in a characteristic isotopic pattern with two peaks of similar intensity separated by two mass units (due to ⁷⁹Br and ⁸¹Br isotopes)[1].

Visualizing the Purity Validation Workflow

The following diagrams illustrate the logical flow of the synthesis and purity analysis process for this compound.

cluster_synthesis Synthesis and Purification cluster_analysis Purity Validation start Starting Materials reaction Synthesis Reaction start->reaction crude Crude this compound reaction->crude purification Column Chromatography crude->purification product Purified this compound purification->product hplc RP-HPLC Analysis product->hplc nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms data Data Integration and Purity Assessment hplc->data nmr->data ms->data cluster_impurities Potential Impurities in this compound Synthesis main_product This compound diol HO-PEG3-OH (Diol) main_product->diol Incomplete Bromination peg2 Br-PEG2-OH main_product->peg2 Shorter PEG starting material peg4 Br-PEG4-OH main_product->peg4 Longer PEG starting material starting_material Unreacted Starting Material main_product->starting_material Incomplete Reaction

References

A Head-to-Head Comparison: Br-PEG3-OH vs. Other Commercially Available PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and therapeutic window of bioconjugates. This guide provides an objective comparison of Br-PEG3-OH with other widely used commercially available PEG linkers, focusing on their performance characteristics supported by experimental data.

Polyethylene glycol (PEG) linkers are extensively used in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of biomolecules such as antibodies, proteins, and peptides.[1][2] The choice of the reactive group at the terminus of the PEG chain dictates the conjugation strategy and influences the properties of the final product.[3] This guide will delve into a comparative analysis of this compound against two of the most common classes of PEG linkers: those functionalized with N-hydroxysuccinimide (NHS) esters and maleimides.

Executive Summary

FeatureThis compoundNHS-Ester-PEGMaleimide-PEG
Target Residue Cysteine (Thiol), Lysine (B10760008) (Amine)Lysine (Primary Amine)Cysteine (Thiol)
Resulting Linkage Thioether, AmineAmideThioether
Reaction pH 7.5-9.0 (Thiol/Amine)7.0-9.06.5-7.5
Linkage Stability High (Thioether), Moderate (Amine)Very High (Amide)Moderate (potential for retro-Michael reaction)
Specificity Moderate (reacts with multiple nucleophiles)High for primary aminesVery high for thiols at pH 6.5-7.5
Key Advantage Forms stable thioether bonds, versatile reactivity.Forms highly stable amide bonds.Highly specific for site-directed conjugation to cysteines.
Key Disadvantage Potential for off-target reactions.Susceptible to hydrolysis in aqueous solutions.Resulting thioether bond can be less stable than those from alkyl halides.

Performance Comparison: A Data-Driven Analysis

The selection of a PEG linker is a trade-off between reaction efficiency, specificity, and the stability of the resulting bioconjugate. The following tables summarize key performance characteristics based on available data. It is important to note that direct quantitative comparisons under identical conditions are limited in the literature; therefore, the data presented is a compilation from various sources.

Table 1: Reactivity and Specificity of PEG Linkers
Linker TypeTarget Functional GroupOptimal Reaction pHKey Reaction Characteristics & Potential Side Reactions
Bromo-PEG Thiol (Cysteine), Amine (Lysine)7.5-8.5 (for thiols)[4]Forms a stable thioether bond with thiols via nucleophilic substitution.[5] Can also react with other nucleophiles like amines (lysine), histidine, and methionine, especially at higher pH, which may lead to a heterogeneous product.[6]
NHS-Ester-PEG Primary Amine (Lysine, N-terminus)7.0-9.0[3]Highly reactive towards primary amines, forming a very stable amide bond.[3] The primary competing reaction is the hydrolysis of the NHS ester in aqueous solutions, with the rate increasing with higher pH.[3][7]
Maleimide-PEG Thiol (Cysteine)6.5-7.5[3]Exhibits high specificity for thiol groups within this pH range, proceeding via a Michael addition to form a thioether bond.[3] At pH values above 7.5, reactivity with amines can occur. The maleimide (B117702) ring itself can also hydrolyze at higher pH.[8]
Table 2: Stability of the Resulting Covalent Linkage
Linkage TypeFormed BondStability ProfileNotes
Bromo-PEG Conjugate ThioetherHigh The thioether bond formed is generally considered highly stable and resistant to cleavage under physiological conditions, making it suitable for applications requiring long-term stability.[5][9]
NHS-Ester-PEG Conjugate AmideVery High The amide bond is exceptionally stable and resistant to hydrolysis and enzymatic degradation, unless it is part of a specific protease recognition sequence.[10][11]
Maleimide-PEG Conjugate Thioether (from Michael Addition)Moderate While forming a thioether bond, it is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in the plasma. This can lead to deconjugation or payload transfer.[10][12]
Click Chemistry (Azide-Alkyne) 1,2,3-TriazoleVery High The 1,2,3-triazole ring formed via click chemistry is extremely stable to hydrolysis, enzymatic degradation, and redox conditions.[13][14]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.

Protocol 1: Conjugation of this compound to a Protein (Thiol-Targeted)

Objective: To covalently attach this compound to cysteine residues on a target protein.

Materials:

  • Target protein with accessible cysteine residues in an appropriate buffer (e.g., phosphate-buffered saline, PBS), pH 7.5-8.5.

  • This compound dissolved in a compatible organic solvent (e.g., DMSO).

  • Reducing agent (e.g., TCEP, Tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced.

  • Quenching reagent (e.g., L-cysteine).

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

  • Protein Preparation: If necessary, treat the protein with a 10- to 100-fold molar excess of TCEP for 30-60 minutes at room temperature to reduce disulfide bonds.[15]

  • Linker Preparation: Immediately before use, prepare a stock solution of this compound in DMSO (e.g., 10-20 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[5]

  • Quenching: Add a quenching reagent like L-cysteine to react with any excess this compound.

  • Purification: Remove unreacted linker and quenching reagent by SEC or dialysis.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight and by mass spectrometry to determine the degree of labeling.

Protocol 2: Conjugation of NHS-Ester-PEG to a Protein

Objective: To covalently attach an NHS-ester-PEG linker to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS), pH 7.2-8.0.[16]

  • NHS-Ester-PEG.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., desalting column or dialysis).

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at the desired concentration (e.g., 1-10 mg/mL).

  • Linker Preparation: Immediately before use, dissolve the NHS-Ester-PEG in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[16]

  • Conjugation Reaction: Add a 20-fold molar excess of the linker stock solution to the protein solution.[16]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[16]

  • Quenching: Add quenching buffer to stop the reaction.

  • Purification: Purify the conjugate from excess linker and byproducts using a desalting column or dialysis.

  • Characterization: Characterize the conjugate using methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

Protocol 3: Conjugation of Maleimide-PEG to a Protein

Objective: To achieve site-specific conjugation of a Maleimide-PEG linker to cysteine residues.

Materials:

  • Target protein with free cysteine residues in a buffer at pH 6.5-7.5 (e.g., PBS with EDTA).

  • Maleimide-PEG.

  • Anhydrous DMSO or DMF.

  • Reducing agent (e.g., TCEP).

  • Purification system.

Procedure:

  • Protein Reduction: Reduce disulfide bonds in the protein by incubating with a 10- to 100-fold molar excess of TCEP for 30-60 minutes at room temperature.[15] TCEP does not need to be removed.

  • Linker Preparation: Prepare a 10-20 mM stock solution of Maleimide-PEG in DMSO or DMF immediately before use.[15]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the reduced protein solution.[15]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Remove unreacted Maleimide-PEG by SEC or dialysis.

  • Characterization: Analyze the final conjugate to determine the degree of labeling and confirm conjugate integrity.

Visualizing the Workflows and Mechanisms

To further clarify the processes and relationships discussed, the following diagrams illustrate the experimental workflow and the chemical reactions involved.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis p_prep Protein Preparation (Buffer Exchange, Reduction) conjugation Conjugation Reaction (Mix Protein and Linker) p_prep->conjugation l_prep Linker Preparation (Dissolve in Organic Solvent) l_prep->conjugation incubation Incubation (Optimized Time and Temperature) conjugation->incubation quenching Quenching (Stop Reaction) incubation->quenching purification Purification (SEC, Dialysis) quenching->purification characterization Characterization (SDS-PAGE, MS) purification->characterization

A generalized workflow for bioconjugation using PEG linkers.

reaction_mechanisms cluster_br Bromo-PEG Reaction cluster_nhs NHS-Ester-PEG Reaction cluster_mal Maleimide-PEG Reaction br_peg Protein-SH + Br-PEG-OH br_prod Protein-S-PEG-OH (Thioether Bond) br_peg->br_prod Nucleophilic Substitution nhs_peg Protein-NH2 + NHS-O-CO-PEG nhs_prod Protein-NH-CO-PEG (Amide Bond) nhs_peg->nhs_prod Nucleophilic Acyl Substitution mal_peg Protein-SH + Maleimide-PEG mal_prod Protein-S-Maleimide-PEG (Thioether Bond) mal_peg->mal_prod Michael Addition

Reaction mechanisms for different PEG linker chemistries.

Conclusion

The choice between this compound, NHS-Ester-PEG, and Maleimide-PEG linkers depends heavily on the specific application and the desired properties of the final bioconjugate.

  • This compound offers a versatile approach, capable of reacting with both thiols and amines, leading to a stable thioether linkage. However, careful optimization of reaction conditions is necessary to control specificity.

  • NHS-Ester-PEG linkers are the gold standard for targeting primary amines, forming exceptionally stable amide bonds. Their primary drawback is the hydrolytic instability of the NHS ester, requiring careful handling and reaction setup.[3]

  • Maleimide-PEG linkers provide excellent specificity for cysteine residues, enabling site-specific conjugation. The trade-off is the potential for the resulting thioether bond to be less stable in vivo compared to linkages formed by alkyl halides or amide bonds.[10]

A thorough understanding of the chemistry and a systematic evaluation of different linker options are essential for the successful development of robust and effective bioconjugates.

References

Safety Operating Guide

Safe Disposal of Br-PEG3-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Br-PEG3-OH (2-[2-(2-bromoethoxy)ethoxy]ethanol) is a critical component of laboratory safety and environmental responsibility. Due to its chemical nature as a brominated organic compound, specific protocols must be followed to mitigate risks and ensure regulatory compliance. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be treated as hazardous waste and never be disposed of down the drain or in regular trash[2][3].

The primary and regulated method for the disposal of halogenated organic waste is through controlled incineration by a licensed hazardous waste disposal company[2][4]. Laboratory personnel must adhere to their institution's specific Environmental Health and Safety (EHS) guidelines for the collection and pickup of this waste category[2].

Pre-Disposal and Handling

Before beginning any process that will generate this compound waste, it is essential to establish a designated and properly labeled waste container. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and eye protection[2][5].

Step-by-Step Disposal Procedure

The proper disposal of this compound and associated materials involves careful segregation, containment, and documentation. The following steps provide a clear workflow for managing this waste stream.

  • Waste Segregation : All waste containing this compound must be collected separately from non-halogenated organic waste[6]. This includes unused or excess reagent, solutions containing the compound, and contaminated consumables such as pipette tips, gloves, and filter paper[2][6].

  • Container Selection : Use a dedicated, chemically resistant, and leak-proof container clearly designated for "Halogenated Organic Waste"[2][6]. The container must be kept closed except when actively adding waste[6].

  • Labeling : The waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound" or "2-[2-(2-bromoethoxy)ethoxy]ethanol," and list any other solvents or chemicals mixed in the container[2].

  • Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[2]. Follow all internal procedures for waste manifests and collection schedules.

The logical flow for this disposal process is illustrated in the diagram below.

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Designate Waste Container for 'Halogenated Organic Waste' A->B C Collect Liquid Waste: Unused reagent & solutions D Collect Solid Waste: Contaminated gloves, tips, etc. E Ensure Container is Properly Labeled & Sealed C->E D->E F Store Waste in a Designated Safe Area E->F G Contact EHS for Pickup F->G H Follow Institutional Disposal Procedures G->H

Figure 1. Workflow for the proper disposal of this compound waste.

Emergency Procedures: Spills and Exposure

In the event of a spill or personnel exposure, immediate and correct action is crucial.

Incident TypeAction Required
Minor Spill Alert personnel in the area. Contain the spill with an inert absorbent material like sand or soda ash. Do not use combustible materials like paper towels. Carefully collect the absorbed material into your labeled "Halogenated Organic Waste" container. Decontaminate the spill area with soap and water[6].
Major Spill Evacuate the laboratory immediately and alert others. Contact your institution's EHS or emergency response team[6].
Skin Contact Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[7]. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for 10 to 15 minutes, holding eyelids apart. Seek immediate medical attention from an ophthalmologist[7].
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention[7].
Ingestion Wash out the mouth with water if the person is conscious. Do not induce vomiting. Call a physician immediately[7][8].

Decontamination of Empty Containers

Empty containers that previously held this compound must be treated as hazardous waste unless they are properly decontaminated[2].

  • Decontamination Protocol : To decontaminate, triple rinse the empty container with a suitable solvent in which this compound is soluble (e.g., ethanol, methanol, or another appropriate organic solvent)[2].

  • Rinsate Disposal : The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to the designated "Halogenated Organic Waste" container[2].

  • Final Container Disposal : After being triple-rinsed, the decontaminated container can typically be disposed of as non-hazardous laboratory glassware or plasticware. However, always confirm this with your institution's EHS guidelines[2].

The decision-making process for handling this compound materials is outlined in the diagram below.

G Start Material Containing This compound IsWaste Is it waste? Start->IsWaste IsLiquid Liquid or Solid? IsWaste->IsLiquid Yes IsEmptyContainer Is it an empty reagent container? IsWaste->IsEmptyContainer No (Still in use) CollectLiquid Collect in Halogenated Liquid Waste Container IsLiquid->CollectLiquid Liquid CollectSolid Collect in Halogenated Solid Waste Container IsLiquid->CollectSolid Solid IsEmptyContainer->IsLiquid No Decontaminate Triple-Rinse with Appropriate Solvent IsEmptyContainer->Decontaminate Yes End Follow EHS Pickup Procedures CollectLiquid->End CollectSolid->End CollectRinsate Collect Rinsate in Halogenated Liquid Waste Decontaminate->CollectRinsate DisposeContainer Dispose of Container as Non-Hazardous Waste (per EHS guidelines) CollectRinsate->DisposeContainer

References

Safeguarding Your Research: A Comprehensive Guide to Handling Br-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for Br-PEG3-OH, a PEG-based PROTAC linker. Adherence to these protocols will minimize risks and foster a safe laboratory environment.

This compound, with the CAS number 57641-67-5, is recognized as a toxic substance. Hazard statements associated with this chemical include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), and H341 (Suspected of causing genetic defects). Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety Goggles with Side ShieldsMust meet ANSI Z87.1 standards. A face shield should be worn over safety goggles if there is a significant splash hazard.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2][3] Always inspect gloves for integrity before use and change them immediately upon contact with the chemical.[2]
Body Protection Laboratory CoatA long-sleeved lab coat is mandatory to protect skin from potential contact.[1][4]
Respiratory Protection Chemical Fume HoodAll handling of this compound and its waste should be conducted within a chemical fume hood to minimize inhalation exposure.[1] If significant aerosolization is expected, consult your institution's safety officer about appropriate respiratory protection.[2]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic procedure ensures the safe handling of this compound from receipt to use.

  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any damage or leaks.[2]

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Recommended long-term storage is at -20°C.[5]

  • Preparation and Use :

    • Before handling, ensure that an eyewash station and safety shower are readily accessible.

    • All manipulations, including weighing and dilutions, must be performed inside a certified chemical fume hood.[1]

    • Avoid the creation of aerosols.

    • This compound is soluble in water, DMSO, DMF, and DCM.[6] When dissolving, slowly add the solvent to the reagent.

  • Spill Management :

    • In the event of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[2]

    • Collect the absorbed material into a sealed, appropriately labeled container for hazardous waste disposal.[2]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.[2]

Disposal Plan: Managing this compound Waste

As a halogenated organic compound, this compound waste must be disposed of following specific protocols to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • This compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) must be collected in a designated, labeled hazardous waste container for halogenated organic waste .[1][7]

    • Do not mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs and complicate the disposal process.[2][7]

  • Container Management :

    • Use a compatible, leak-proof container with a secure lid for waste collection.[2]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[2]

    • Keep the waste container closed except when adding waste.

  • Final Disposal :

    • Store the sealed waste container in a designated and well-ventilated "Satellite Accumulation Area" (SAA) within the laboratory.[1]

    • Arrange for the disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[2]

    • Always adhere to your institution's specific guidelines and all local, state, and federal regulations for hazardous waste disposal.[1]

Workflow for Safe Handling and Disposal of this compound

A Receiving and Storage - Inspect container - Store at -20°C B Preparation - Wear full PPE - Work in fume hood A->B Proceed to experiment C Handling and Use - Avoid aerosol generation - Use appropriate solvents B->C Begin work D Waste Collection - Segregate as halogenated waste - Use labeled, sealed container C->D Generate waste E Spill Management - Use inert absorbent - Collect in hazardous waste container C->E In case of spill F Temporary Storage - Store in Satellite Accumulation Area D->F Store waste E->D Contain and collect G Final Disposal - Arrange pickup via EHS - Follow all regulations F->G Schedule disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Br-PEG3-OH
Reactant of Route 2
Reactant of Route 2
Br-PEG3-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.